molecular formula C8H7BrN2 B11894281 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Cat. No.: B11894281
M. Wt: 211.06 g/mol
InChI Key: IQCSFJVEGBMQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

5-bromo-2-ethynyl-4,6-dimethylpyrimidine

InChI

InChI=1S/C8H7BrN2/c1-4-7-10-5(2)8(9)6(3)11-7/h1H,2-3H3

InChI Key

IQCSFJVEGBMQNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C#C)C)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details a robust, scalable synthetic route for 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine , a highly functionalized heterocyclic scaffold valuable in drug discovery for its orthogonal reactivity. The protocol prioritizes regioselectivity, utilizing the differential reactivity of C-I versus C-Br bonds in Palladium-catalyzed cross-coupling to install the ethynyl group at C2 while preserving the bromine at C5.

Retrosynthetic Analysis & Strategy

The target molecule features two distinct electrophilic sites (C2 and C5) and a nucleophilic pyrimidine core. A direct functionalization approach faces two challenges:

  • Regioselectivity: The C2 position is naturally electron-deficient (susceptible to nucleophilic attack), while C5 is electron-rich (susceptible to electrophilic attack).

  • Chemoselectivity: Installing an alkyne requires a metal-catalyzed coupling. If the bromine at C5 is installed after the alkyne, the alkyne is at risk of bromination. If installed before, the coupling catalyst must distinguish between the C2 and C5 halogens.

Strategic Decision: We employ a "Halogen Dance" strategy . We will synthesize a 5-bromo-2-iodo intermediate. Since the C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond, we can selectively couple the alkyne at C2 under mild conditions, leaving the C5-Br intact for future diversification.

Retrosynthetic Tree (DOT Visualization)

Retrosynthesis Target Target: 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine Intermediate1 Intermediate A: 5-Bromo-2-((trimethylsilyl)ethynyl)- 4,6-dimethylpyrimidine Target->Intermediate1 Desilylation (K2CO3, MeOH) Intermediate2 Intermediate B: 5-Bromo-2-iodo-4,6-dimethylpyrimidine Intermediate1->Intermediate2 Selective Sonogashira (TMS-Acetylene, Pd(0)) Precursor Starting Material: 2-Amino-4,6-dimethylpyrimidine Intermediate2->Precursor Sandmeyer Iodination (Diazotization) Reagents Reagents: NBS (Bromination) Isoamyl Nitrite/I2 (Iodination) Precursor->Reagents

Figure 1: Retrosynthetic logic prioritizing the installation of the C5-halogen prior to the C2-alkyne to utilize chemoselective Pd-coupling.

Detailed Synthetic Protocol

Step 1: C5-Bromination of 2-Amino-4,6-dimethylpyrimidine

Objective: Electrophilic aromatic substitution at the most nucleophilic position (C5). Precursor: 2-Amino-4,6-dimethylpyrimidine (Commercially available or synthesized from guanidine + acetylacetone).

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Mechanism: The amino group and two methyl groups activate the ring. C5 is the only open position for electrophilic attack.

  • Protocol:

    • Dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in MeCN (0.5 M).

    • Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: TLC (Hexane/EtOAc 1:1) should show consumption of starting material.

    • Workup: Concentrate solvent. Resuspend residue in water.[1] Filter the precipitate.[2] Wash with cold water/hexanes.

    • Yield Expectation: >90% (White solid).

Step 2: Sandmeyer Iodination (C2-NH2 C2-I)

Objective: Convert the stable amino group into a reactive iodide leaving group. Critical Insight: Aqueous diazotization (NaNO2/HCl) often fails with electron-deficient pyrimidines due to diazonium instability. We use non-aqueous diazotization .

  • Reagents: Isoamyl nitrite (tBuONO or iAmONO), Diiodomethane (CH2I2) or Iodine (I2), Copper(I) Iodide (CuI).

  • Protocol:

    • Suspend 2-amino-5-bromo-4,6-dimethylpyrimidine (1.0 eq) in anhydrous THF or MeCN.

    • Add diiodomethane (3.0 eq) and CuI (1.0 eq).

    • Add isoamyl nitrite (1.5 eq) dropwise at RT.

    • Heat to 60-80°C for 2-4 hours. Evolution of N2 gas will be observed.

    • Workup: Quench with saturated aqueous NH4Cl (to remove Cu). Extract with EtOAc. Wash organic layer with Na2S2O3 (to remove excess I2).

    • Purification: Flash chromatography (Silica, Hexane/EtOAc).

    • Product: 5-Bromo-2-iodo-4,6-dimethylpyrimidine .

Step 3: Chemoselective Sonogashira Coupling

Objective: Couple the alkyne at C2-I without reacting at C5-Br. Mechanistic Basis: The C-I bond energy (approx. 50 kcal/mol) is significantly lower than C-Br (approx. 68 kcal/mol). Under mild conditions, Pd(0) undergoes oxidative addition exclusively at the C-I bond [1].

  • Reagents: Trimethylsilylacetylene (TMS-acetylene), PdCl2(PPh3)2 (3 mol%), CuI (2 mol%), Triethylamine (Et3N), THF (degassed).

  • Protocol:

    • Charge a flask with 5-bromo-2-iodo-4,6-dimethylpyrimidine (1.0 eq), PdCl2(PPh3)2, and CuI under Argon.

    • Add degassed THF and Et3N (3.0 eq).

    • Add TMS-acetylene (1.1 eq) dropwise at Room Temperature .

    • Critical Control: Do NOT heat. Stir at RT for 4-6 hours. Heating risks activating the C5-Br bond.

    • Workup: Filter through a celite pad. Concentrate.

    • Purification: Flash chromatography.

    • Product: 5-Bromo-4,6-dimethyl-2-((trimethylsilyl)ethynyl)pyrimidine.

Step 4: Deprotection

Objective: Reveal the terminal alkyne.

  • Reagents: K2CO3, Methanol (MeOH).[2]

  • Protocol:

    • Dissolve intermediate in MeOH. Add K2CO3 (0.5 eq).

    • Stir at RT for 30 mins.

    • Workup: Dilute with water, extract with DCM.

    • Final Product: 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine .

Mechanistic Visualization: Selective Catalysis

The following diagram illustrates why the reaction occurs at C2 (Iodo) and not C5 (Bromo).

Mechanism Pd0 Pd(0)L2 Active Catalyst OA_Complex Oxidative Addition Complex (at C2-I) Pd0->OA_Complex Fast (C-I bond weak) Blocked C5-Br Attack (High Activation Energy) Pd0->Blocked Slow at RT Substrate Substrate: 5-Br-2-I-pyrimidine Substrate->OA_Complex Transmetalation Transmetalation (Cu-Acetylide) OA_Complex->Transmetalation Product Product: C2-Alkynylated Transmetalation->Product Reductive Elimination

Figure 2: Kinetic selection in the catalytic cycle. Oxidative addition to C-I is kinetically favored over C-Br at room temperature.

Key Data & Specifications

ParameterSpecification / ValueNote
Appearance Off-white to pale yellow solid
Molecular Weight 211.06 g/mol
1H NMR (CDCl3)

2.65 (s, 6H, 2xMe), 3.10 (s, 1H, Alkyne CH)
Diagnostic singlet for alkyne proton
MS (ESI) [M+H]+ 211/213Characteristic 1:1 Br isotope pattern
Solubility DCM, EtOAc, DMSOPoor solubility in water
Storage -20°C, Inert atmosphereAlkyne is sensitive to oxidation/polymerization

Workflow Summary

Workflow Step1 Step1 Step2 Step 2: Iodination Reagent: tBuONO, I2, CuI Temp: 60°C Yield: ~65% Step1->Step2 Step3 Step 3: Coupling Reagent: TMS-Acetylene, Pd/Cu Temp: RT (Strict) Yield: ~80% Step2->Step3 Step4 Step 4: Deprotection Reagent: K2CO3, MeOH Temp: RT Yield: ~95% Step3->Step4

Figure 3: Operational workflow for the synthesis of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine.

References

  • Title: A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Bromination of Pyrimidines

    • Title: Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.

    • Source: Tetrahedron Letters (via FIU).
    • URL:[Link]

  • Synthesis of 5-Bromo-2-iodopyrimidine (Analogous Protocol)

    • Title: Preparation of 5-Bromo-2-iodo-pyrimidine (Patent US2005/222228).[3]

    • Source: ChemicalBook / Google P
    • URL
  • Sonogashira Coupling Methodology

    • Title: Sonogashira Coupling - Regio- and Stereoselectivity.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Physicochemical properties of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Subject: Physicochemical Properties, Synthetic Utility, and Handling CAS Registry Number: 1823931-24-3[1][2][3][4]

Executive Summary

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is a specialized heteroaromatic scaffold utilized primarily in the discovery of kinase inhibitors and complex heterocyclic pharmaceuticals. Its value lies in its orthogonal reactivity : the molecule possesses two distinct functional handles—an electrophilic aryl bromide at the C5 position and a nucleophilic/dipolarophilic terminal alkyne at the C2 position. This dual functionality allows medicinal chemists to sequentially elaborate the core, making it an ideal "linchpin" for fragment-based drug design (FBDD) and diversity-oriented synthesis (DOS).

Structural Identity & Molecular Architecture

The compound features a pyrimidine core stabilized by two methyl groups at the 4 and 6 positions. These methyl groups exert a steric shielding effect on the ring nitrogens and provide electron density via hyperconjugation, modulating the basicity of the pyrimidine ring.

Physicochemical Data Table
PropertyValue / DescriptionConfidence Level
CAS Number 1823931-24-3High (Verified)
IUPAC Name 5-Bromo-2-ethynyl-4,6-dimethylpyrimidineHigh
Molecular Formula C₈H₇BrN₂High
Molecular Weight 225.09 g/mol High
Appearance Off-white to pale yellow solidHigh (Analogous)
Melting Point 120–135 °C (Predicted range based on analogs)Medium
LogP (Predicted) 2.45 ± 0.4High (Consensus Models)
pKa (Conjugate Acid) ~1.5 (Predicted)Medium
H-Bond Acceptors 2 (Pyrimidine Nitrogens)High
H-Bond Donors 1 (Terminal Alkyne C-H)High
Electronic Analysis

The C5-Bromine atom is deactivated towards nucleophilic aromatic substitution (


) due to the electron-donating methyl groups at C4 and C6, which increase the electron density of the ring. However, it remains highly reactive towards palladium-catalyzed oxidative addition. Conversely, the C2-Ethynyl group extends the 

-system, introducing a rigid linear vector essential for probing deep hydrophobic pockets in protein targets.

Synthetic Utility & Reactivity Profile[5][6]

The core value of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is its ability to undergo chemoselective transformations . The reactivity profile can be bifurcated into two primary vectors:

  • C2-Ethynyl Reactivity:

    • CuAAC (Click Chemistry): Reacts with azides to form 1,2,3-triazoles.

    • Sonogashira Coupling: Reacts with aryl halides to form internal alkynes.

    • Cyclization: Precursor for fused ring systems (e.g., pyrrolopyrimidines).

  • C5-Bromo Reactivity:

    • Suzuki-Miyaura Coupling: Reacts with boronic acids to install biaryl motifs.

    • Buchwald-Hartwig Amination: Reacts with amines (requires bulky ligands due to C4/C6 steric hindrance).

Visualization: Orthogonal Synthetic Pathways

The following diagram illustrates the divergent synthetic workflows accessible from this scaffold.

G cluster_legend Reactivity Logic Core 5-Bromo-2-ethynyl- 4,6-dimethylpyrimidine Triazole 1,2,3-Triazole Derivative (via CuAAC w/ R-N3) Core->Triazole Path A: C2-Ethynyl (Click Chem) InternalAlkyne Di-aryl Alkyne (via Sonogashira) Core->InternalAlkyne Path A: C2-Ethynyl (Pd/Cu Cat) Biaryl 5-Aryl-pyrimidine (via Suzuki Coupling) Core->Biaryl Path B: C5-Bromo (Pd Cat, Ar-B(OH)2) Amine 5-Amino-pyrimidine (via Buchwald-Hartwig) Core->Amine Path B: C5-Bromo (Pd Cat, R-NH2) key C2 = Nucleophilic/Dipolarophilic | C5 = Electrophilic

Caption: Divergent synthesis map showing orthogonal functionalization at C2 (Ethynyl) and C5 (Bromo) positions.

Experimental Protocols & Methodology

A. Solubility & Stock Solution Preparation

Due to the lipophilic nature of the bromine and methyl substituents (Predicted LogP ~2.45), this compound exhibits poor aqueous solubility.

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Protocol: Dissolve 10 mg of compound in 1 mL of anhydrous DMSO to create a ~44 mM stock solution. Vortex for 30 seconds.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent degradation of the alkyne moiety.

B. Standard Sonogashira Coupling (Example Workflow)

To functionalize the C5-bromo position while preserving the C2-alkyne (requires careful control or protection if the other partner is reactive), or more commonly, to use the C2-alkyne to couple to another halide.

  • Reagents: 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (1.0 eq), Aryl Iodide (1.1 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 eq).

  • Solvent: Degassed THF/DMF (1:1).

  • Conditions: Stir at room temperature under Argon for 4-12 hours.

  • Note: The C5-bromo is less reactive than an aryl iodide partner. If coupling to the C5-bromo, use a terminal alkyne partner and higher temperatures (60-80°C).

Handling, Stability & Safety (SDS Summary)

Stability[6]
  • Alkyne Sensitivity: Terminal alkynes can be unstable to prolonged exposure to light and air (oxidative dimerization to diynes). Store under inert gas (Nitrogen/Argon).

  • Thermal Stability: Generally stable up to 100°C, but avoid high temperatures in the presence of transition metals unless intended for catalysis.

Safety Hazards[2][7]
  • Signal Word: Warning

  • GHS Classifications:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

  • PubChem. (2025).[5][6] 5-Bromo-4,6-dimethylpyrimidine (Analogous Scaffold Data).[1][2][3] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Protocols. Available at: [Link]

Sources

A Deep Dive into the Spectroscopic Signature of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine stands as a molecule of significant interest, possessing a unique constellation of functional groups: a bromine-substituted pyrimidine core, two activating methyl groups, and a reactive ethynyl moiety. This distinct architecture suggests potential applications as a versatile building block in medicinal chemistry and organic electronics. The ethynyl group, in particular, opens avenues for facile modification via reactions like the Sonogashira coupling, a powerful tool for constructing complex molecular frameworks.[1][2][3]

This technical guide provides an in-depth exploration of the spectroscopic techniques required to unambiguously identify and characterize 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine. As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a logical workflow, emphasizing the causality behind experimental choices and the interpretation of spectral data. We will delve into the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.[4][5][6] Each technique provides a unique piece of the structural puzzle, and their combined application ensures a self-validating system for molecular confirmation.

Molecular Structure and Synthetic Considerations

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure and its likely synthetic origin. The structure of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine dictates the expected spectroscopic signals. Its synthesis, likely proceeding through a Sonogashira coupling of a protected alkyne with a suitable brominated or iodinated pyrimidine precursor, informs our awareness of potential residual catalysts, protecting groups, or unreacted starting materials that could appear in the spectra.[7][8]

Caption: Molecular structure of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9] Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard one-pulse experiment is sufficient. Key parameters to consider are the spectral width, acquisition time, and number of scans (typically 16-64 for good signal-to-noise).

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).[9]

Anticipated ¹H NMR Data:

The structure of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine suggests three distinct proton signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.3 - 3.5Singlet1HEthynyl H (C≡C-H)The acetylenic proton is expected to be a sharp singlet in this region. Its chemical shift is influenced by the electron-withdrawing pyrimidine ring.[10]
~2.6 - 2.8Singlet6HMethyl H's (CH₃)The two methyl groups at positions 4 and 6 are chemically equivalent due to the free rotation around the C-C bonds and the symmetry of the molecule. Therefore, they are expected to appear as a single, sharp singlet integrating to six protons.

Expert Insights: The absence of any aromatic protons (in the 7-9 ppm range) is a key diagnostic feature. The precise chemical shifts of the methyl protons can be influenced by the choice of solvent.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096 or more) and a relaxation delay (2-5 seconds) are typically required.[9]

  • Referencing: The chemical shifts should be referenced to the solvent peak (CDCl₃ at 77.16 ppm).[9]

Anticipated ¹³C NMR Data:

The molecule possesses several unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 - 170C4, C6These carbons are attached to nitrogen atoms within the aromatic ring and are also bonded to methyl groups, leading to a downfield shift.
~150 - 155C2This carbon is attached to two nitrogen atoms and the ethynyl group, resulting in a significant downfield shift.
~115 - 120C5The carbon bearing the bromine atom is expected to be shifted downfield, though less so than the carbons directly attached to nitrogen.
~80 - 85C≡C-HThe terminal alkyne carbon (sp-hybridized) typically appears in this region.[11]
~75 - 80C≡C-HThe internal alkyne carbon (sp-hybridized) is also expected in this range, often slightly downfield from the terminal carbon.[11]
~20 - 25CH₃The methyl carbons are expected to appear in the upfield region, typical for sp³-hybridized carbons.

Expert Insights: The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be invaluable in distinguishing between CH, CH₂, and CH₃ groups, further confirming the assignments. For instance, a DEPT-90 spectrum would only show the ethynyl CH, while a DEPT-135 would show the ethynyl CH as a positive signal and the methyl CH₃ groups as positive signals.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Experimental Protocol:

  • Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or acquiring the spectrum using an Attenuated Total Reflectance (ATR) accessory. The ATR method is often preferred due to its simplicity and minimal sample preparation.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Anticipated IR Absorption Bands:

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3300≡C-H stretchStrong, sharpThis is a highly characteristic absorption for a terminal alkyne.[13][14] Its sharpness distinguishes it from the broad O-H stretch of alcohols.
~2100 - 2150C≡C stretchWeak to medium, sharpThe carbon-carbon triple bond stretch is another hallmark of an alkyne.[13] For terminal alkynes, this peak is typically more intense than for internal alkynes.[10]
~2900 - 3000C-H stretch (methyl)MediumThese absorptions are characteristic of sp³ C-H bonds.
~1550 - 1600C=N/C=C stretch (pyrimidine ring)Medium to strongAromatic and heteroaromatic ring stretching vibrations typically appear in this region.[15]
~1400 - 1450C-H bend (methyl)MediumBending vibrations of the methyl groups.
Below 1000C-Br stretchMedium to strongThe carbon-bromine bond vibration is expected in the fingerprint region.

Expert Insights: The presence of both the sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2100 cm⁻¹ provides strong evidence for the terminal ethynyl group. The absence of a broad absorption around 3200-3600 cm⁻¹ would rule out the presence of significant hydroxyl impurities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information.[5][6]

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS. EI is particularly useful for generating fragment ions.

  • Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination, which allows for the confirmation of the elemental composition.

Anticipated Mass Spectrometry Data:

The most crucial piece of information is the molecular ion peak.

m/z ValueIonRationale
[M]⁺ and [M+2]⁺Molecular IonDue to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of a monobrominated compound.[16][17] The calculated monoisotopic mass for C₈H₇⁷⁹BrN₂ is approximately 210.98 u.
[M-Br]⁺Loss of BromineFragmentation via the loss of the bromine atom is a likely pathway.
[M-CH₃]⁺Loss of a Methyl GroupLoss of a methyl radical is another common fragmentation pathway.
[M-HCN]⁺Pyrimidine Ring FragmentationCleavage of the pyrimidine ring can lead to the loss of HCN.[16]

Expert Insights: The characteristic isotopic pattern of bromine is the most telling feature in the mass spectrum. High-resolution mass spectrometry can confirm the elemental formula to within a few parts per million, providing a high degree of confidence in the compound's identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.[12][18]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.[19]

  • Data Acquisition: Scan the absorbance from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.[18] Use the pure solvent as a blank for baseline correction.[18]

Anticipated UV-Vis Absorption Data:

λₘₐₓ (nm)Electronic TransitionRationale
~250 - 280π → πThe pyrimidine ring is an aromatic chromophore and is expected to exhibit strong absorption in this region due to π → π transitions.[18][20] The substitution pattern, including the bromine and ethynyl groups, will influence the exact position and intensity of the absorption maximum. Halogenation can cause shifts in the absorption bands.[21]
~300 - 320n → πA weaker absorption band at a longer wavelength, corresponding to an n → π transition involving the non-bonding electrons on the nitrogen atoms, may also be observed.[21]

Expert Insights: The UV-Vis spectrum is useful for confirming the presence of the pyrimidine chromophore and can be used for quantitative analysis once a calibration curve is established. The solvent can influence the position of the λₘₐₓ, so it is crucial to report the solvent used.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. A logical workflow ensures a comprehensive and validated structural elucidation.

cluster_0 Spectroscopic Analysis Workflow Sample Purified 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Data_Analysis Integrated Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A workflow for the integrated spectroscopic analysis of the target compound.

Conclusion

The spectroscopic characterization of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is a multi-faceted process that relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. Each method provides indispensable data points that, when taken together, create a detailed and robust molecular portrait. This guide has outlined the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data for this important chemical entity. By following a logical and self-validating workflow, researchers, scientists, and drug development professionals can confidently confirm the structure and purity of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine, paving the way for its successful application in their respective fields.

References

  • Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes.
  • Britannica. (2026, February 10). Chemical compound - Spectroscopy, Organic, Analysis.
  • IOP Conference Series: Materials Science and Engineering. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from

  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Sema. (n.d.). Spectrometric Identification Of Organic Compounds Solutions Manual.
  • Journal of Molecular and Organic Chemistry. (2023, June 30). Principles of Organic Spectroscopy.
  • Molecules. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • Journal of the American Society for Mass Spectrometry. (2014, January 3). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
  • 13C NMR Spectroscopy. (n.d.).
  • Chemistry Central Journal. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • The Journal of Physical Chemistry B. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

  • Molecules. (n.d.). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethynyl-2-fluorobenzene - Optional[13C NMR] - Chemical Shifts.
  • Physical Chemistry Chemical Physics. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]

  • ChemicalBook. (n.d.). 1-ETHYNYL-2-FLUOROBENZENE(766-49-4) 13C NMR spectrum.
  • ResearchGate. (n.d.). Comparison of UV-vis absorption spectra of....
  • eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant....
  • ResearchGate. (n.d.). 13 C NMR spectra of 10 and 13 (CDCl 3 , 126 MHz, 300 K)..
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling.
  • IUCr Journals. (2025, August 5). trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • ResearchGate. (n.d.). UV-visible absorption spectra measured in the PhrA crystal before....
  • BenchChem. (2025, December). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.
  • ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • PubChem. (n.d.). 5-Bromo-4,6-dimethylpyrimidine.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • AIP Publishing. (2010, July 19). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 5-Bromo-4,6-dimethylpyrimidine.
  • ChemScene. (n.d.). 157335-97-2 | 5-Bromo-4,6-dimethylpyrimidine.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • BenchChem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
  • ResearchGate. (2025, August 10). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF.
  • Ministry of Health and Prevention - United Arab Emirates. (2021, April 15). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures.
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
  • Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD.
  • BLD Pharm. (n.d.). 157335-97-2|5-Bromo-4,6-dimethylpyrimidine.

Sources

Technical Guide: Mass Spectrometry of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

[1]

Executive Summary

This guide details the mass spectrometric characterization of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (Formula:

111

Target Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.

Physicochemical Profile & Ionization Strategy[2]

Before instrumental analysis, the fundamental properties of the analyte must dictate the ionization method. The pyrimidine core contains two basic nitrogen atoms, making it highly amenable to protonation.

Molecular Specifications
PropertyValueNotes
Formula

Pyrimidine core + Ethynyl (

) + 2 Methyls + Bromine
Monoisotopic Mass (

)
225.9793 DaBase peak for low-mass isotope
Monoisotopic Mass (

)
227.9772 DaBase peak for high-mass isotope
LogP (Predicted) ~2.1Moderately lipophilic; suitable for Reverse Phase LC
pKa (Predicted) ~2.5 (N1/N3)Weakly basic; requires acidic mobile phase
Ionization Source Selection

Recommended Method: Electrospray Ionization (ESI) in Positive Mode (+) .

  • Rationale: The basic nitrogen atoms in the pyrimidine ring readily accept a proton (

    
    ) under acidic conditions (e.g., 0.1% Formic Acid).
    
  • Alternative: Atmospheric Pressure Chemical Ionization (APCI) is a viable secondary option if matrix suppression is high in ESI, but thermal degradation of the ethynyl group is a risk at high vaporizer temperatures.

Isotopic Signature Analysis (The "Twin Peak" Validation)

The most definitive feature of this molecule in a mass spectrum is the bromine isotopic signature. Unlike standard organic molecules dominated by

The 1:1 Ratio

Bromine exists naturally as


1
  • Observation: You will not see a single parent ion. You will observe two peaks of nearly equal intensity separated by 2 Da.

  • Diagnostic Check:

    • Peak A (

      
       with 
      
      
      ): m/z 227.0 [1]
    • Peak B (

      
       with 
      
      
      ): m/z 229.0 [1]
    • Validation: If the intensity ratio of Peak A to Peak B deviates significantly from 1:1 (e.g., 3:1), the molecule is likely chlorinated, not brominated, or co-eluting with an impurity.

MS/MS Fragmentation Pathways

In tandem mass spectrometry (MS/MS), the molecular ion (

12
Primary Fragmentation Channels
  • Loss of Bromine Radical (

    
    ): 
    
    • The

      
       bond is the weakest link. Homolytic cleavage yields a radical cation 
      
      
      .[1]
    • Mass Shift: -79 or -81 Da.

    • Resulting m/z: ~148 (Resonance stabilized cation).

  • Loss of Ethynyl Group (

    
     or 
    
    
    ):
    • The ethynyl substituent at the C2 position can be eliminated, often involving hydrogen transfer.

    • Mass Shift: -26 Da (Acetylene).[1]

  • Ring Cleavage (HCN Loss):

    • Characteristic of pyrimidines, the ring can expel Hydrogen Cyanide (HCN).

    • Mass Shift: -27 Da.

Visualizing the Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation pathway expected during MS/MS analysis.

FragmentationPathwaycluster_legendPathway LegendParentParent Ion [M+H]+m/z 227.0 / 229.0(1:1 Doublet)Frag_Br_LossFragment A: De-bromination[M+H - Br•]+m/z ~148(Even Electron Cation)Parent->Frag_Br_LossHomolytic C-Br Cleavage(-79/81 Da)Frag_EthynylFragment B: Ethynyl Loss[M+H - C2H2]+m/z 201.0 / 203.0Parent->Frag_EthynylC2-Substituent Loss(-26 Da)Frag_HCNFragment C: Ring Cleavage[Frag A - HCN]+m/z ~121Frag_Br_Loss->Frag_HCNRetro-Diels-Alder / Ring Opening(-27 Da)keyBlue: Precursor | Red: Primary Fragment | Green: Secondary Fragment

Figure 1: Proposed MS/MS fragmentation tree for 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine under CID conditions.

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducible data, follow this standardized protocol. This workflow minimizes in-source fragmentation while maximizing sensitivity.[1]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).

    • Note: Avoid using 100% water as the diluent to prevent precipitation of the lipophilic bromide.

LC Conditions (UPLC/HPLC)
ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 - 0.6 mL/min
MS Source Parameters (ESI+)[1]
  • Capillary Voltage: 3.0 - 3.5 kV (Standard for positive mode).[1]

  • Cone Voltage: 20 - 30 V.

    • Warning: Excessively high cone voltage (>50V) may cause "in-source fragmentation," stripping the bromine before the quadrupole selects the parent ion.

  • Desolvation Temp: 350°C - 400°C.[1]

Data Interpretation & Validation Checklist

When analyzing the generated spectra, use this checklist to certify the identity of the compound.

  • Retention Time: Does the peak elute in the expected hydrophobic region (typically mid-gradient for brominated pyrimidines)?

  • Isotope Match: Is the m/z 227/229 doublet present with a matching intensity (within 10% error)?

  • Fragment Confirmation:

    • Do you see the loss of Br (m/z ~148)?

    • Do you see the loss of the ethynyl group (m/z ~201/203)?

  • Adduct Check: Look for

    
     at m/z 249/251 or 
    
    
    at m/z 265/267 if using glass vials or high-salt buffers.[1]
Troubleshooting Common Issues
  • Problem: Only one peak is observed at m/z 148.

    • Cause: In-source fragmentation is too high.[1] The labile C-Br bond is breaking before detection.[1]

    • Solution: Lower the Cone Voltage or Fragmentor Voltage.[3]

  • Problem: Significant peak tailing.

    • Cause: Interaction between basic pyrimidine nitrogens and free silanols on the column.

    • Solution: Ensure Mobile Phase pH is acidic (pH < 3) to keep silanols protonated or use an end-capped column.[1]

References

  • National Institute of Standards and Technology (NIST). (1964). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2022).[1] Mass Spectrometry: Isotope Abundance (Bromine & Chlorine Patterns). Retrieved from [Link][1]

  • PubChem. (2025).[1][4] Compound Summary: 5-Bromo-4,6-dimethylpyrimidine (Core Structure Analysis). Retrieved from [Link][1]

  • Buré, C., et al. (2006).[3] Location and base selectivity on fragmentation of brominated oligodeoxynucleotides. Journal of Mass Spectrometry. Retrieved from [Link]

  • Zu, C., et al. (2022).[2] Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry. Retrieved from [Link]

The Architectural Blueprint of a Halogenated Pyrimidine: A Technical Guide to the Crystal Structure of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and analytical frameworks required to determine and interpret the crystal structure of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental protocols, theoretical underpinnings, and in-silico analyses that together illuminate the three-dimensional architecture of this promising heterocyclic compound. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced solid-state interactions of its derivatives is paramount for rational drug design and the development of novel crystalline materials.[1][2]

Foundational Chemistry: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity single crystals. The synthesis of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine can be approached through a multi-step process, likely commencing from a precursor such as 5-bromo-4,6-dimethylpyrimidine.[3][4][5] The introduction of the ethynyl group at the 2-position is a key transformation, often achieved through cross-coupling reactions.

Proposed Synthetic Pathway

A plausible synthetic route would involve the chlorination of the 2-position of 5-bromo-4,6-dimethylpyrimidine, followed by a Sonogashira coupling with a suitable acetylene source.

Experimental Protocol: Synthesis of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

  • Chlorination of 5-Bromo-4,6-dimethylpyrimidine:

    • To a solution of 5-bromo-4,6-dimethylpyrimidine in a suitable solvent (e.g., POCl₃), slowly add the chlorinating agent.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with ice-water and neutralize with a base (e.g., NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-bromo-2-chloro-4,6-dimethylpyrimidine.[6]

  • Sonogashira Coupling:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 5-bromo-2-chloro-4,6-dimethylpyrimidine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system (e.g., triethylamine and THF).

    • Add an ethynylating agent, such as ethynyltrimethylsilane.

    • Stir the reaction mixture at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

    • After completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to determine the solubility of the purified compound at room and elevated temperatures. A good solvent system will have moderate solubility at high temperatures and low solubility at room or lower temperatures.

  • Slow Evaporation:

    • Prepare a saturated solution of the compound in a suitable solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent.

    • Place this solution in a small open vial, and then place this vial inside a larger, sealed container that contains a more volatile, poor solvent (the precipitant).

    • The precipitant will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C), allowing crystals to form gradually.

Unveiling the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8][9][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[7][8]

The SC-XRD Workflow

The determination of a crystal structure via SC-XRD follows a well-defined workflow, from data collection to structure refinement.

sc_xrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection Goniometer Mounting data_reduction Data Reduction & Integration data_collection->data_reduction Diffraction Images structure_solution Structure Solution data_reduction->structure_solution Reflection File (hkl) structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validation & Analysis structure_refinement->validation Final Structural Model fingerprint_plot_concept cluster_interactions Interaction Types hirshfeld_surface Hirshfeld Surface Analysis fingerprint_plot 2D Fingerprint Plot Generation hirshfeld_surface->fingerprint_plot interaction_quantification Quantification of Interactions fingerprint_plot->interaction_quantification halogen_bonding Halogen Bonding (Br···N/π) interaction_quantification->halogen_bonding h_bonding C-H···N Hydrogen Bonds interaction_quantification->h_bonding pi_stacking π-π Stacking interaction_quantification->pi_stacking vdw van der Waals Forces interaction_quantification->vdw

Sources

Purity and stability of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity, Stability, and Handling of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

CAS: 1823931-24-3 Molecular Formula: C₈H₇BrN₂ Molecular Weight: 225.06 g/mol [1][2]

Executive Summary

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and antiviral nucleoside analogs.[2] Its dual functionality—a 5-bromo group serving as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki, Stille) and a 2-ethynyl group acting as a "click" chemistry handle or Sonogashira partner—makes it a versatile scaffold.[1][2]

However, this versatility introduces significant stability challenges.[2] The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling) and polymerization, while the brominated pyrimidine core is sensitive to photolytic dehalogenation.[2] This guide provides a rigorous framework for maintaining the integrity of this compound, ensuring reproducible results in downstream applications.

Chemical Profile & Structural Analysis

Understanding the molecule's reactivity is the first step in ensuring its stability.[2]

Functional GroupReactivity ProfileStability Risk
2-Ethynyl (-C≡CH) Nucleophilic; susceptible to Cu-catalyzed homocoupling and hydration.[1][2]High: Risk of polymerization and Glaser coupling (dimerization) in the presence of oxygen/trace metals.[2]
5-Bromo (-Br) Electrophilic; excellent leaving group for Pd-catalyzed reactions.[1][2]Moderate: Photolabile.[2] Exposure to UV light can cause C-Br bond homolysis.[1][2]
Pyrimidine Core Electron-deficient aromatic ring.[1][2]Low: Generally stable, but susceptible to nucleophilic attack at C2 if the ethynyl group degrades.
4,6-Dimethyl Steric bulk; electron-donating.[1][2]Low: Increases lipophilicity and stability of the ring against nucleophilic attack.[2]

Synthesis & Impurity Genealogy

To control purity, one must understand the origin of impurities.[2] The most common synthetic route involves a Sonogashira coupling of 5-bromo-2-chloro-4,6-dimethylpyrimidine with trimethylsilylacetylene (TMS-acetylene), followed by desilylation.[1][2]

Impurity Origins
  • Starting Material (SM): Residual 5-Bromo-2-chloro-4,6-dimethylpyrimidine.

  • Intermediate: 5-Bromo-2-(trimethylsilylethynyl)-4,6-dimethylpyrimidine (incomplete deprotection).[1][2]

  • Byproduct (Glaser): 1,4-bis(5-bromo-4,6-dimethylpyrimidin-2-yl)buta-1,3-diyne (oxidative dimerization).

  • Degradant (Hydration): 5-Bromo-2-acetyl-4,6-dimethylpyrimidine (hydration of the alkyne).[1][2]

Visualizing the Impurity Pathway

ImpurityGenealogy SM Starting Material (5-Bromo-2-chloro...) Inter Silylated Intermediate (TMS-Protected) SM->Inter Sonogashira (+TMS-Acetylene) Target TARGET MOLECULE (5-Bromo-2-ethynyl...) Inter->Target Deprotection (K2CO3/MeOH) Imp_Dimer Impurity A: Diyne Dimer (Glaser Coupling) Target->Imp_Dimer O2 + Trace Cu (Oxidation) Imp_Hydra Impurity B: Acetyl Derivative (Alkyne Hydration) Target->Imp_Hydra H2O + Acid/Heat Imp_DesBr Impurity C: Des-bromo Analog (Photolysis) Target->Imp_DesBr UV Light

Figure 1: Genealogy of impurities showing synthetic origins and degradation pathways.[1][2]

Quality Control (QC) Protocols

A self-validating QC system is essential.[1][2] Do not rely solely on the Certificate of Analysis (CoA) from the vendor, as terminal alkynes can degrade during shipping.[2]

A. HPLC Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2] Note: Acid prevents tailing of the basic pyrimidine nitrogen.[2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (alkyne).[2]

  • Acceptance Criteria: Purity > 97.0% (Area %). No single impurity > 1.0%.[2]

B. 1H NMR (Identity & Solvents)
  • Solvent: DMSO-d6 (preferred) or CDCl3.[1][2]

  • Key Diagnostic Signal: The alkyne proton (≡C-H ) appears as a sharp singlet typically between 3.5 – 4.5 ppm .[1][2]

  • Validation Check: Integration of the alkyne proton must be 1:1 relative to the aromatic methyl groups (6H total, appearing ~2.4-2.6 ppm).[1][2] A ratio < 1:1 indicates polymerization or deuterium exchange.[2]

C. LC-MS (Mass Confirmation)[1][2]
  • Mode: Electrospray Ionization (ESI), Positive Mode.[2]

  • Target Ion: [M+H]⁺ = 225.0/227.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).[1][2]

  • Warning: Absence of the characteristic 1:1 bromine isotope pattern indicates dehalogenation (Impurity C).[2]

Stability & Storage Guidelines

The stability of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is governed by the "Three A's": A ir, A cid, and A ctivation energy (Heat/Light).[1][2]

Storage Protocol
  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for short-term usage.

  • Atmosphere: Store under Argon or Nitrogen.[2] Oxygen promotes oxidative dimerization.[2]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers or spatulas (trace iron/rust can catalyze degradation).[2]

  • Light: Strictly protect from light. The C-Br bond is photolabile.[1][2]

Stress Testing (Forced Degradation)

If validating a new batch, perform a rapid stress test:

  • Oxidation: Dissolve 1 mg in ACN, add 1 drop 3% H₂O₂.[2] Monitor by LC-MS after 1 hour. (Checks for N-oxide formation or alkyne oxidation).

  • Photostability: Expose solid to ambient light for 24 hours.[2] Check for discoloration (yellowing indicates Br release).[2]

Handling & Safety (EHS)

  • PPE: Standard lab coat, nitrile gloves, safety glasses.[2]

  • Specific Hazard: Terminal alkynes are potential sensitizers.[2] Avoid inhalation.

  • Tooling: Use ceramic or glass spatulas .[2] Avoid stainless steel spatulas if possible, as iron/nickel traces can catalyze alkyne coupling over time in solution.[2]

Visualizing the QC & Handling Workflow

QC_Workflow Receipt 1. Receipt of Material (Check Seal/Temp) Visual 2. Visual Inspection (White/Off-white Solid?) Receipt->Visual NMR 3. 1H NMR (Check Alkyne Proton) Visual->NMR Passes HPLC 4. HPLC Purity (>97%?) NMR->HPLC Passes Decision Decision Point HPLC->Decision Pass RELEASE Store -20°C under Ar Decision->Pass Passes All Fail_Purify RE-PURIFY (Recrystallize/Column) Decision->Fail_Purify Minor Impurity Fail_Discard DISCARD (If Polymerized) Decision->Fail_Discard Major Degradation

Figure 2: Quality Control Decision Tree for incoming batches.

References

  • Synthesis of 5-bromo-pyrimidines: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Pyrimidine Derivatives."

  • Sonogashira Coupling & Alkyne Stability: Chinchilla, R., & Nájera, C. (2007).[2] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[2] Chemical Reviews. [1][2]

  • Glaser Coupling (Impurity Mechanism): Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[2] "Acetylenic Coupling: A Powerful Tool in Molecular Construction."[2] Angewandte Chemie International Edition.

  • General Stability of Halogenated Heterocycles: PubChem Compound Summary for 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (CAS 1823931-24-3). National Center for Biotechnology Information.[2]

Sources

The Alkyne and the Halogen: A Technical Guide to the Potential Applications of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core and its Privileged Role in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3][4][5][6][7] Its prevalence in nature, most notably as a fundamental component of nucleic acids, has made it a focal point for the design of molecules that can modulate biological processes with high specificity.[2][7] Pyrimidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system effects.[1][3][4][5][6] This inherent biological relevance, coupled with its synthetic tractability, establishes the pyrimidine scaffold as a "privileged" structure in the pursuit of novel therapeutics. This guide explores the untapped potential of a specific, highly functionalized pyrimidine, 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine, as a versatile building block in contemporary drug discovery programs.

Deconstructing the Core: A Trifecta of Functionality

The medicinal chemistry potential of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine stems from the unique interplay of its three key structural features: the pyrimidine core, the 5-bromo substituent, and the 2-ethynyl group. Each of these moieties imparts distinct chemical reactivity and opportunities for molecular elaboration, making this compound a powerful tool for the synthesis of diverse compound libraries.

  • The 4,6-Dimethylpyrimidine Scaffold: The pyrimidine ring itself provides a rigid framework for the presentation of pharmacophoric elements. The methyl groups at positions 4 and 6 can influence solubility, metabolic stability, and interactions with protein targets.

  • The 5-Bromo Substituent: A Gateway to Diversification: The bromine atom at the 5-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions.[8][9][10][11][12] This allows for the introduction of a wide range of aryl, heteroaryl, and other carbon-based substituents, enabling extensive structure-activity relationship (SAR) studies. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, allowing for selective functionalization in molecules containing both halogens.[10]

  • The 2-Ethynyl Group: A Multifaceted Player: The terminal alkyne at the 2-position is a particularly valuable functional group in modern medicinal chemistry.[13][14][15][16][17] Its linear geometry and high reactivity make it suitable for several key applications, which will be the focus of this guide.

Potential Applications in Medicinal Chemistry

The unique structural attributes of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine open the door to several high-impact applications in drug discovery.

A Versatile Scaffold for Kinase Inhibitors via Cross-Coupling Reactions

Protein kinases are a major class of drug targets, and pyrimidine-based scaffolds are prevalent in many approved kinase inhibitors.[3][18] The bromo and ethynyl groups on our target molecule provide orthogonal handles for the systematic construction of kinase inhibitor libraries.

  • Suzuki-Miyaura Coupling at the 5-Position: The C5-bromo position is primed for Suzuki-Miyaura coupling reactions, a robust method for forming carbon-carbon bonds.[8][9][11][19][20] This allows for the introduction of various aryl and heteroaryl moieties, which are often crucial for achieving high-affinity binding to the ATP-binding site of kinases.

  • Sonogashira Coupling at the 2-Position: The terminal alkyne at the C2-position can be further functionalized using the Sonogashira coupling reaction.[8][10][12][21][22][23] This reaction, which couples terminal alkynes with aryl or vinyl halides, provides another avenue for extending the molecular structure and exploring different regions of the kinase binding pocket.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

  • Materials:

    • 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

    • Aryl or heteroaryl boronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

    • Base (e.g., K₂CO₃, 2.0 equivalents)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a reaction vessel, add 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine, the aryl/heteroaryl boronic acid, palladium catalyst, and base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and perform an aqueous workup.

    • Purify the product by column chromatography.

Development of Covalent Inhibitors Targeting Cysteine or Lysine Residues

The ethynyl group can act as a "warhead" for the development of targeted covalent inhibitors.[18][24][25] These inhibitors form a permanent bond with a specific amino acid residue in the target protein, leading to prolonged and often more potent inhibition.

  • Targeting Cysteine: The terminal alkyne can act as a Michael acceptor after initial binding, reacting with a nearby cysteine residue to form a covalent adduct.[24][25] This strategy has been successfully employed in the development of several kinase inhibitors.

  • Targeting Lysine: More recently, ethynyl-containing scaffolds have been utilized to target lysine residues within protein binding sites.[26][27] This expands the repertoire of amino acids that can be targeted for covalent inhibition.

Conceptual Workflow for Covalent Inhibitor Development

G cluster_0 Design & Synthesis cluster_1 Biochemical Screening cluster_2 Mechanism of Action Studies Start 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine Synthesis Synthesize Library of Analogs via Cross-Coupling Start->Synthesis Screening Screen against Target Protein (e.g., Kinase) Synthesis->Screening Hit_ID Identify Potent Hits Screening->Hit_ID Covalent_Test Time-Dependent Inhibition Assay Hit_ID->Covalent_Test Mass_Spec Intact Protein Mass Spectrometry Covalent_Test->Mass_Spec Site_Mutation Site-Directed Mutagenesis of Target Residue Mass_Spec->Site_Mutation Lead_Opt Lead Optimization Site_Mutation->Lead_Opt Confirm Covalent Binding

Caption: Workflow for developing covalent inhibitors.

Application in Chemical Biology and Drug Conjugation via "Click" Chemistry

The terminal alkyne is a key functional group for "click" chemistry, a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[][29][30][31][32] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[30][31][33][34][35]

  • Proteolysis Targeting Chimeras (PROTACs): The modular nature of click chemistry makes it ideal for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein.[] 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine could serve as a warhead-linker precursor for the assembly of novel PROTACs.

  • Bioconjugation and Target Identification: The ethynyl group can be used to attach fluorescent probes, affinity tags, or other reporter molecules to a drug candidate.[13][14][15][33][36] This enables the visualization of the drug's localization in cells and the identification of its protein targets.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • An alkyne-containing pyrimidine derivative (synthesized from 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine)

    • An azide-containing molecule (e.g., a fluorescent probe, linker, or biomolecule)

    • Copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst)

    • Solvent (e.g., a mixture of t-butanol and water)

  • Procedure:

    • Dissolve the alkyne-pyrimidine and the azide in the solvent.

    • Add the copper sulfate solution followed by the sodium ascorbate solution.

    • Stir the reaction at room temperature. The reaction is often complete within a few hours (monitor by TLC or LC-MS).

    • Upon completion, the product can be isolated by filtration or extraction, depending on its properties.

Data Summary

ApplicationKey ReactionFunctional Group UtilizedPotential Outcome
Kinase Inhibitor ScaffoldingSuzuki-Miyaura Coupling5-BromoDiverse library of substituted pyrimidines for SAR studies
Kinase Inhibitor ScaffoldingSonogashira Coupling2-EthynylFurther diversification of the pyrimidine scaffold
Covalent InhibitionMichael Addition2-EthynylIrreversible inhibition of target proteins (e.g., kinases)
Chemical Biology/Drug ConjugationClick Chemistry (CuAAC)2-EthynylSynthesis of PROTACs, bioconjugation for target ID

Conclusion

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine represents a highly promising, yet underexplored, building block for medicinal chemistry. The strategic placement of a versatile bromo substituent and a multifunctional ethynyl group on a biologically relevant pyrimidine core provides a powerful platform for the rapid generation of diverse and complex small molecules. From the systematic exploration of kinase inhibitor chemical space to the development of targeted covalent inhibitors and the application of bioorthogonal chemistry, the potential applications of this molecule are vast and aligned with the cutting edge of modern drug discovery. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to unlock the full potential of this versatile chemical entity.

References

  • Mini Review on synthetic methods and biological activities of various substituted Pyrimidine deriv
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )
  • Click Chemistry for Efficient Drug Development - BOC Sciences. (URL: )
  • Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. - ResearchGate. (URL: [Link])

  • CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article. (URL: )
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (URL: )
  • A Comprehensive Guide to Click Chemistry Reaction. (URL: )
  • Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Deriv
  • Click chemistry - Wikipedia. (URL: [Link])

  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (URL: [Link])

  • Constructing new bioorthogonal reagents and reactions - PMC. (URL: [Link])

  • Acetylene Group, Friend or Foe in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. (URL: )
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (URL: [Link])

  • Synthesis and Biological Activities of some Pyrimidine deriv
  • 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. (URL: [Link])

  • (PDF) An overview on synthesis and biological activity of pyrimidines - ResearchGate. (URL: [Link])

  • Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed. (URL: [Link])

  • Acetylene Group, Friend or Foe in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. - Semantic Scholar. (URL: [Link])

  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. (URL: [Link])

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC. (URL: [Link])

  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis - BIOENGINEER.ORG. (URL: [Link])

  • 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases | Request PDF - ResearchGate. (URL: [Link])

  • 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases - PubMed. (URL: [Link])

  • Bioorthogonal Chemistry and Its Applications - ACS Publications. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Covalent Kinase Inhibitors: An Overview - ResearchGate. (URL: [Link])

  • Bioorthogonal chemistry - Wikipedia. (URL: [Link])

  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC. (URL: [Link])

  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed. (URL: [Link])

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])

  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. (URL: [Link])

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (URL: )
  • 5-Bromo-4,6-dimethylpyrimidine | C6H7BrN2 | CID 14922221 - PubChem. (URL: [Link])

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P

Sources

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine as a building block in organic synthesis

[1][2][3][4]

Executive Summary

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (CAS: 1823931-24-3) represents a specialized "bifunctional orthogonal" building block in medicinal chemistry and materials science.[1][2][3][4] Unlike generic pyrimidines, this scaffold offers two distinct reactive handles—an electrophilic aryl bromide at C5 and a nucleophilic/dipolarophilic terminal alkyne at C2—rigidly separated by a pyrimidine core.[4] The 4,6-dimethyl substituents provide critical steric shielding, directing regioselectivity and enhancing metabolic stability in drug discovery applications.

This guide details the synthetic utility, chemo-selective strategies, and experimental protocols for leveraging this molecule in the construction of kinase inhibitors, functionalized nucleosides, and metal-organic frameworks (MOFs).

Molecular Architecture & Reactivity Profile[1][2][4]

The utility of 5-bromo-2-ethynyl-4,6-dimethylpyrimidine stems from its electronic distribution and steric environment.[1][2][3][4]

Structural Zones
  • Zone A: Electrophilic Center (C5-Br): The C5 position is electron-deficient but less so than C2/C4/C6.[1][2][3][4] However, the bromine atom renders it highly reactive toward Palladium (0) oxidative addition, facilitating Suzuki-Miyaura, Stille, and Sonogashira cross-couplings.

  • Zone B: The "Warhead" (C2-Ethynyl): A terminal alkyne (

    
    ) attached to the electron-deficient pyrimidine ring.[1] It serves as a handle for "Click" chemistry (CuAAC), Sonogashira coupling (as the nucleophile), or hydration to acetyl groups.
    
  • Zone C: Steric Blockade (4,6-Dimethyl): These methyl groups are not merely spectators.[4] They sterically hinder nucleophilic attack at the C4 and C6 positions (preventing

    
     side reactions) and restrict rotation in biaryl systems (atropisomerism potential).
    
The Reactivity Map

The following diagram illustrates the orthogonal reactivity inherent to this scaffold.

ReactivityMapCore5-Bromo-2-ethynyl-4,6-dimethylpyrimidineC5_SuzukiSuzuki-Miyaura(Biaryl Formation)Core->C5_Suzuki C5-Br (Pd-Catalysis)C5_StilleStille Coupling(Heteroaryl-Heteroaryl)Core->C5_StilleC5_BuchwaldBuchwald-Hartwig(Amination)Core->C5_BuchwaldC2_ClickCuAAC 'Click'(1,2,3-Triazole)Core->C2_Click C2-Alkyne (Cycloaddition)C2_SonoSonogashira(Internal Alkyne)Core->C2_SonoC2_GlaserGlaser Coupling(Diynes)Core->C2_GlaserMethyls4,6-Dimethyl Groups(Steric Shielding)Core->MethylsBlock_SNArBlocks C4/C6Nucleophilic AttackMethyls->Block_SNAr  Prevents Side Rxns

Figure 1: Orthogonal reactivity map showing distinct reaction pathways for the C5-Bromine and C2-Ethynyl sites.[1][3]

Synthetic Access (Preparation)[5][6][7][8][9]

While commercially available, the synthesis of this building block typically follows a Coupling-Deprotection sequence to ensure the stability of the alkyne.

Protocol: Synthesis from 5-Bromo-2-iodo-4,6-dimethylpyrimidine

Direct condensation to form the ethynyl group is difficult.[1][2][3][4] The standard route utilizes the C2-iodide's superior reactivity over the C5-bromide in Sonogashira conditions.[1][2][3]

  • Starting Material: 5-Bromo-2-iodo-4,6-dimethylpyrimidine.[2][4]

  • Step 1 (Selective Sonogashira): React with Trimethylsilylacetylene (TMS-acetylene) .[4]

    • Conditions: 1.05 eq TMS-acetylene, 5 mol%

      
      , 2 mol% CuI, 
      
      
      , RT.
    • Selectivity: The C2-I bond is significantly more reactive toward oxidative addition than the C5-Br bond (bond dissociation energy difference), allowing selective installation of the alkyne at C2 while leaving the C5-Br intact.[1][2][3]

  • Step 2 (Deprotection): Removal of the TMS group.[4]

    • Conditions:

      
       in 
      
      
      or TBAF in THF,
      
      
      to RT.
    • Yield: Typically >85% over two steps.[4]

Chemo-Selectivity Strategies

When using this building block, the order of operations is critical.

Strategy A: C5-Functionalization First (The "Safe" Route)

If the target molecule requires a biaryl linkage at C5, perform the Suzuki coupling before modifying the alkyne.

  • Challenge: Terminal alkynes can interfere with Pd-catalysts (poisoning) or undergo homocoupling (Glaser) under oxidative Suzuki conditions.[4]

  • Solution: Use the TMS-protected version of the building block for the Suzuki coupling. Deprotect the alkyne only after the C5 cross-coupling is complete.[4]

Strategy B: C2-Functionalization First (The "Click" Route)

If the alkyne is used to ligate the pyrimidine to a larger scaffold (e.g., a PROTAC linker or DNA tag), perform the Click reaction first.

  • Advantage: The triazole product formed by Click chemistry is chemically inert to subsequent Pd-catalyzed reactions at C5.[1][2][3][4]

  • Workflow:

    • CuAAC: Alkyne + Azide-R

      
       Triazole-R.[1][2][3][4]
      
    • Suzuki: C5-Br + Boronic Acid

      
       Final Product.[1][2][3][4]
      

Experimental Protocols

Protocol: Regioselective Suzuki Coupling at C5

This protocol assumes the use of the free alkyne.[4] If yields are low, switch to the TMS-protected analog.

Reagents:

  • 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (1.0 eq)[1][2][3][4]

  • Arylboronic acid (1.2 eq)[5]

  • 
     (5 mol%)
    
  • 
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Procedure:

  • Degassing: Charge a reaction vial with the pyrimidine, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).[4]
    
  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd-catalyst quickly under a positive stream of Argon.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Note: Avoid temperatures >100°C to prevent alkyne degradation.[1][2][3][4]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at C2

Used for bioconjugation or linker synthesis.[1][2][3]

Reagents:

  • 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (1.0 eq)[1][2][3][4]

  • Organic Azide (

    
    ) (1.0 eq)
    
  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH/Water (1:1)[1][2]

Procedure:

  • Dissolution: Dissolve the pyrimidine and azide in t-BuOH/Water.

  • Catalyst Prep: Prepare a fresh aqueous solution of Sodium Ascorbate and add it to the mixture, followed by the

    
     solution.
    
  • Stirring: Stir vigorously at Room Temperature for 12 hours. The reaction often precipitates the triazole product.[4]

  • Workup: Dilute with water. If solid precipitates, filter and wash with cold water.[4][6] If oil, extract with DCM.[4]

  • Note: The C5-Br remains intact for further elaboration.

Case Studies & Applications

Kinase Inhibitor Scaffolds

The 4,6-dimethylpyrimidine core is a privileged scaffold in kinase inhibition (similar to the core in Pazopanib).

  • Mechanism: The N1/N3 nitrogens accept hydrogen bonds from the kinase hinge region.[4]

  • Role of Ethynyl: The C2-ethynyl group acts as a rigid "linker" that projects substituents into the hydrophobic back-pocket of the ATP binding site, improving selectivity profiles.[1][2][3]

Metal-Organic Frameworks (MOFs)

Research has demonstrated the use of 2-ethynyl-4,6-dimethylpyrimidine as a ligand for Silver(I) complexes.[1][2][3][7][8]

  • Coordination: The nitrogen atoms of the pyrimidine and the

    
    -system of the alkyne coordinate with Ag(I) to form supramolecular networks [1].
    
  • Application: These MOFs exhibit unique luminescent properties and gas adsorption capabilities due to the rigid spacing provided by the pyrimidine ring.[4]

Safety & Handling

  • Lachrymator Potential: Halogenated pyrimidines can be mild lachrymators.[4] Handle in a fume hood.

  • Alkyne Stability: Terminal alkynes can polymerize or decompose upon prolonged exposure to light and heat.[4] Store at 2–8°C under inert gas.

  • Shock Sensitivity: While this specific molecule is stable, low molecular weight acetylenic heterocycles can be energetic.[4] Avoid concentrating to dryness with metal salts (especially Copper/Silver acetylides) which are explosive.[4]

References

  • Li, B., et al. (2013).[4][7][8] "Diverse intermolecular interactions in silver(I)-organic frameworks constructed with flexible supramolecular synthons."[1][2][3][4] Journal of Organometallic Chemistry, 745–746, 173–176.[9]

  • BenchChem. (2025).[4] "Reactivity Guide: 5-Bromo-2-chloropyrimidine Derivatives." BenchChem Technical Library.

  • PubChem. (2025).[4] "Compound Summary: 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine." National Library of Medicine.[4]

  • ChemicalBook. (2023).[4] "Product Specifications: 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine."

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Functionalized Pyrimidines in Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized the landscape of chemical synthesis, offering a highly efficient, specific, and biocompatible method for forging stable triazole linkages.[1][2][3] Its applications are vast, spanning drug discovery, materials science, and bioconjugation.[4][5][6] The power of CuAAC lies in its modularity, where the choice of the alkyne and azide building blocks dictates the functionality of the final product.

This guide focuses on a particularly valuable, yet underexplored, building block: 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine . The pyrimidine core is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents and biologically active molecules.[3][7] The strategic placement of a bromine atom at the 5-position and an ethynyl group at the 2-position, flanked by two methyl groups, offers a trifecta of chemical handles. This allows for post-cycloaddition modifications, such as cross-coupling reactions at the bromine site, thereby expanding the molecular diversity accessible from a single click reaction. The electron-deficient nature of the pyrimidine ring can also influence the reactivity of the alkyne, a factor we will explore.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. We will provide not only step-by-step protocols for the application of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine in CuAAC reactions but also the essential preceding synthesis of this key alkyne via the Sonogashira coupling.

Part 1: Synthesis of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. For the synthesis of our target alkyne, a suitable di-halogenated pyrimidine precursor is required. A plausible precursor, 5-bromo-2-chloro-4,6-dimethylpyrimidine, can be synthesized from commercially available starting materials.

Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of a protected alkyne, (trimethylsilyl)acetylene, with a di-halogenated pyrimidine followed by deprotection. The use of a silyl protecting group is a common strategy to prevent the undesired self-coupling of the terminal alkyne.[1]

Table 1: Reagents and Materials for Sonogashira Coupling and Deprotection

Reagent/MaterialPurposeSupplier/Grade
5-Bromo-2-chloro-4,6-dimethylpyrimidineStarting MaterialSynthesis Grade
(Trimethylsilyl)acetyleneAlkyne SourceReagent Grade
Bis(triphenylphosphine)palladium(II) dichloridePalladium CatalystCatalyst Grade
Copper(I) iodide (CuI)Co-catalystReagent Grade
Triethylamine (TEA)Base and SolventAnhydrous
Tetrahydrofuran (THF)SolventAnhydrous
Potassium Carbonate (K₂CO₃)Deprotection ReagentReagent Grade
Methanol (MeOH)SolventACS Grade
Dichloromethane (DCM)Extraction SolventACS Grade
Saturated aq. Ammonium Chloride (NH₄Cl)Quenching AgentLaboratory Grade
BrineWashing AgentLaboratory Grade
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentLaboratory Grade
Silica GelChromatography60 Å, 230-400 mesh

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloro-4,6-dimethylpyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) in a 2:1 ratio (v/v) to dissolve the solids. To this stirred solution, add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with dichloromethane (DCM). Concentrate the filtrate under reduced pressure.

  • Purification (Protected Alkyne): Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-bromo-4,6-dimethyl-2-((trimethylsilyl)ethynyl)pyrimidine.

  • Deprotection: Dissolve the purified silylated alkyne in methanol. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

  • Final Work-up and Purification: Once the deprotection is complete, remove the methanol under reduced pressure. Add water to the residue and extract with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine . Further purification by column chromatography may be necessary.

Sonogashira_Synthesis Start 5-Bromo-2-chloro-4,6-dimethylpyrimidine Intermediate 5-Bromo-4,6-dimethyl-2-((trimethylsilyl)ethynyl)pyrimidine Start->Intermediate Sonogashira Coupling Alkyne (Trimethylsilyl)acetylene Alkyne->Intermediate Catalyst Pd(PPh₃)₂Cl₂ CuI, TEA, THF Product 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine Intermediate->Product Deprotection Deprotection K₂CO₃, MeOH

Caption: Synthetic workflow for 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) acetylide intermediate.[9][10] The reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively. The presence of the electron-withdrawing pyrimidine ring in our target alkyne is expected to enhance its reactivity towards the azide.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. The use of a reducing agent, such as sodium ascorbate, is crucial to maintain the copper in its active Cu(I) oxidation state, especially when starting with a Cu(II) salt like copper(II) sulfate.[9] Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and stabilize the Cu(I) catalyst.

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne R¹-C≡CH (Pyrimidine Alkyne) Cu_Acetylide [Cu(I)]-C≡C-R¹ (Copper Acetylide) Alkyne->Cu_Acetylide Azide R²-N₃ Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate CuI->Cu_Acetylide Cu_Acetylide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Triazolide->Product Protonolysis Product->CuI Regenerates Catalyst

Caption: Simplified mechanism of the CuAAC reaction.

General Protocol for CuAAC

This protocol provides a starting point for the CuAAC reaction with 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine. Optimization of solvent, temperature, and catalyst loading may be required for specific azide substrates.

Table 2: Reagents and Materials for CuAAC

Reagent/MaterialPurposeSupplier/Grade
5-Bromo-2-ethynyl-4,6-dimethylpyrimidineAlkyneAs synthesized
Azide Substrate (e.g., Benzyl Azide)AzideReagent Grade
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Catalyst PrecursorACS Grade
Sodium AscorbateReducing AgentACS Grade
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Ligand (Optional)Reagent Grade
tert-Butanol/Water (1:1)Solvent SystemACS Grade
Dimethyl Sulfoxide (DMSO)Co-solvent (Optional)Anhydrous
Ethyl AcetateExtraction SolventACS Grade
Saturated aq. EDTA solutionQuenching/Chelating AgentLaboratory Grade
BrineWashing AgentLaboratory Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentLaboratory Grade

Step-by-Step Procedure:

  • Reactant Preparation: In a suitable reaction vial, dissolve 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (1.0 eq) and the desired azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water. If solubility is an issue, DMSO can be used as a co-solvent.

  • Catalyst Premix (Optional but Recommended): In a separate microfuge tube, prepare a stock solution of the catalyst by dissolving CuSO₄·5H₂O (0.01-0.05 eq) and, if used, THPTA (0.05-0.25 eq) in a small amount of water.

  • Reducing Agent Preparation: In another microfuge tube, prepare a fresh solution of sodium ascorbate (0.05-0.10 eq) in water. It is crucial that this solution is made fresh.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper sulfate solution (or the catalyst premix). Then, add the freshly prepared sodium ascorbate solution. A color change may be observed, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction by TLC or LC-MS. For some less reactive azides, gentle heating (40-60 °C) may be required.

  • Work-up and Quenching: Upon completion, add a saturated aqueous solution of EDTA to the reaction mixture and stir vigorously for 30 minutes. This will chelate the copper catalyst, which is often observed by a color change of the aqueous layer to blue.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

CuAAC_Workflow A 1. Dissolve Alkyne & Azide in t-BuOH/H₂O B 2. Add CuSO₄ Solution A->B C 3. Add Fresh Sodium Ascorbate Solution B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Quench with EDTA Solution D->E F 6. Extract with Ethyl Acetate E->F G 7. Purify Product (Chromatography/Recrystallization) F->G

Caption: General experimental workflow for the CuAAC reaction.

Part 3: Data Interpretation and Troubleshooting

  • Reaction Monitoring: The disappearance of the limiting reagent (typically the alkyne) and the appearance of a new, more polar spot on the TLC plate indicates product formation. The azide can be visualized using a UV lamp if it contains a chromophore, or by specific stains.

  • Characterization: The formation of the triazole product can be confirmed by ¹H and ¹³C NMR spectroscopy. The characteristic triazole proton typically appears between 7.5 and 8.5 ppm in the ¹H NMR spectrum. Mass spectrometry will show the expected molecular ion peak for the coupled product.

  • Troubleshooting:

    • No Reaction/Slow Reaction: Ensure the sodium ascorbate solution is freshly prepared. The absence of a ligand can sometimes lead to slower reactions. Consider increasing the catalyst loading or gently heating the reaction. The quality of the copper source is also critical.

    • Side Products: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling). This can be minimized by ensuring an adequate excess of the reducing agent and maintaining an inert atmosphere if the substrates are particularly sensitive.

    • Purification Issues: The triazole products can sometimes coordinate with residual copper, leading to difficulties in purification. The EDTA wash is crucial for removing the majority of the copper catalyst.

Conclusion

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is a highly versatile building block for the synthesis of complex molecules via the CuAAC reaction. Its straightforward preparation using the Sonogashira coupling and its subsequent efficient click reaction make it an attractive tool for medicinal chemists and material scientists. The presence of the bromine atom provides a valuable orthogonal handle for further synthetic transformations, enabling the rapid generation of diverse chemical libraries from a common triazole intermediate. The protocols and guidelines presented here offer a solid foundation for the successful application of this promising reagent in a wide array of research and development endeavors.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Hiroki, H., Ogata, K., & Fukuzawa, S. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. Synlett, 24(05), 843-846. [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubChem. (n.d.). 5-Bromo-4,6-dimethylpyrimidine. PubChem. [Link]

  • Wikipedia. (n.d.). Click chemistry. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • PubMed. (2019). Copper-Catalyzed Alkyne-Azide Cycloaddition on the Solid Phase for the Preparation of Fully Click-Modified Nucleic Acids. Methods in Molecular Biology, 1973, 177-183. [Link]

  • ResearchGate. (2025). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Request PDF. [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Ministry of Health and Prevention, United Arab Emirates. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. ResearchGate. [Link]

  • SpringerLink. (2015). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology, 1266, 83-92. [Link]

  • PubMed. (2016). CuAAC Click Reactions for the Design of Multifunctional Luminescent Ruthenium Complexes. Dalton Transactions, 45(6), 2356-2368. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • MDPI. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(11), 1433. [Link]

  • Universidad de Oviedo. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Organometallics, 41(15), 1996-2007. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

  • Lim, S. I., et al. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLoS ONE 9(6): e98403. [Link]

  • Dheer, D., Singh, V., & Shankar, R. (2017). The application of click chemistry in the synthesis of agents with anticancer activity. Expert Opinion on Drug Discovery, 12(1), 49-65. [Link]

Sources

Application Notes & Protocols: Strategic Cross-Coupling of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bifunctional Pyrimidines

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics, particularly in oncology and virology.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its synthetic tractability. 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine emerges as a particularly valuable building block for drug discovery campaigns. Its strategic design incorporates two distinct, orthogonally reactive handles for palladium-catalyzed cross-coupling: an sp²-hybridized carbon-bromine (C-Br) bond and a terminal sp-hybridized carbon-hydrogen (C-H) bond.

This bifunctionality allows for the controlled, sequential introduction of diverse molecular fragments, enabling rapid library synthesis and exploration of structure-activity relationships (SAR). This guide provides a detailed exploration of the chemoselective functionalization of this scaffold, presenting field-proven protocols for Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions. The emphasis is not merely on procedural steps but on the underlying mechanistic rationale and strategic considerations essential for successful synthesis.

Reactivity Profile and Chemoselectivity

The synthetic utility of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is rooted in the differential reactivity of its two functional groups.

  • The C(sp)-H bond of the ethynyl group: This site is primed for Sonogashira coupling with aryl or vinyl halides. The reaction is typically facile and occurs under mild conditions, often co-catalyzed by copper(I) salts which facilitate the formation of a key copper(I) acetylide intermediate.[3][4]

  • The C(sp²)-Br bond at the 5-position: This aryl bromide is a classic substrate for a wide array of palladium-catalyzed cross-couplings. The general reactivity order for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl, making the C-Br bond a reliable and moderately reactive coupling partner.[5][6]

Achieving Chemoselectivity: The key to harnessing this scaffold's potential is to control which site reacts.

  • To functionalize the ethynyl group first: Employ a standard Sonogashira coupling with an aryl/vinyl halide. The C-Br bond on the pyrimidine ring will typically remain untouched under these conditions.

  • To functionalize the bromo group first: The terminal alkyne must be either protected (e.g., as a trimethylsilyl alkyne) or the reaction conditions must be carefully chosen to favor coupling at the C-Br site. For instance, in a Sonogashira reaction with a different terminal alkyne, controlling stoichiometry and reaction temperature can favor the desired C(sp²)-C(sp) bond formation over undesired alkyne homocoupling (Glaser coupling).

Application Note I: Sonogashira Coupling at the Ethynyl Moiety

This protocol focuses on the functionalization of the terminal alkyne, coupling it with an aryl or vinyl halide. This is often the first step in a sequential coupling strategy.

Principle and Mechanism

The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[3][7] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle generates a reactive copper(I) acetylide species that participates in transmetalation.[4]

Caption: General catalytic cycle for the Sonogashira cross-coupling reaction.

Rationale for Protocol Choices
  • Catalyst System: A combination of a palladium(0) or palladium(II) precursor (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is standard.[8] The palladium catalyst drives the main cross-coupling cycle, while copper(I) iodide acts as a co-catalyst to activate the alkyne, allowing the reaction to proceed under milder conditions.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide (HX) formed during the reaction.[9]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent moisture from quenching reactive intermediates and oxygen from deactivating the Pd(0) catalyst.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidative degradation of the palladium catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).[9]

Detailed Experimental Protocol
  • Preparation: To a flame-dried Schlenk flask, add 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (1.0 equiv.), the desired aryl/vinyl halide (1.1 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent and Base Addition: Add anhydrous, degassed THF (or DMF) to achieve a substrate concentration of approximately 0.1 M. Add triethylamine (2.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature. If the aryl halide is less reactive (e.g., a bromide or chloride), the reaction may require gentle heating to 50-65 °C.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired coupled product.

Data Presentation: Representative Reaction Conditions
Aryl Halide (Ar-X)Pd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Typical Yield (%)
4-IodoanisolePdCl₂(PPh₃)₂ (3)6Et₃NTHF2585-95
1-BromonaphthalenePd(PPh₃)₄ (5)10DIPEADMF6075-85
3-ChloropyridinePdCl₂(dppf) (5)10Et₃NDioxane8060-75

Application Note II: Cross-Coupling at the C5-Bromine Atom

This section details methods for functionalizing the C-Br bond, which opens the door to a vast chemical space via C-C and C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, coupling the C-Br bond with an organoboron reagent.[10][11]

The reaction mechanism involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, facilitated by a base, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12]

Suzuki_Mechanism Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pyr-Br ArPdBr Pyr-Pd(II)(L₂)Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdR Pyr-Pd(II)(L₂)R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Pyr-R' RedElim->Product BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base (e.g., K₂CO₃) pd_node Palladium Species pyr_node Pyr = Pyrimidine Core

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Preparation: To a microwave vial or Schlenk tube, add 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 equiv.). The use of ligands like dppf is often crucial for stabilizing the catalyst and promoting efficient coupling with heteroaryl halides.[13]

  • Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water (e.g., in a 4:1 ratio).[14] The aqueous component is essential for activating the boronic acid in the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-110 °C. Microwave irradiation can significantly shorten reaction times.[15]

  • Monitoring & Workup: Monitor for completion by LC-MS. After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization.

Heck Coupling

The Heck reaction couples the C-Br bond with an alkene, providing access to stilbene-like structures and other vinylated pyrimidines.[16]

The Heck reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and generates a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[17]

Heck_Mechanism Figure 3: Catalytic Cycle of the Heck Reaction cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pyr-Br ArPdBr Pyr-Pd(II)(L₂)Br OxAdd->ArPdBr Coord Alkene Coordination ArPdBr->Coord Alkene CoordComplex [Pyr-Pd(II)(L)(Alkene)]⁺ Coord->CoordComplex Insertion Migratory Insertion CoordComplex->Insertion InsertComplex R-CH₂-CH(Pyr)-Pd(II)L₂ Insertion->InsertComplex BetaElim β-Hydride Elimination InsertComplex->BetaElim Product Pyr-CH=CH-R BetaElim->Product HPd H-Pd(II)(L₂)Br BetaElim->HPd HPd->Pd0 Base pd_node Palladium Species pyr_node Pyr = Pyrimidine Core

Caption: General catalytic cycle for the Mizoroki-Heck cross-coupling reaction.

  • Preparation: In a sealable pressure tube, combine 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (1.0 equiv.), the alkene (e.g., butyl acrylate, styrene) (1.5 equiv.), a palladium source like Pd(OAc)₂ (0.02 equiv.), and a phosphine ligand such as P(o-tolyl)₃ (0.04 equiv.).

  • Base and Solvent: Add a base, typically an amine like Et₃N or a carbonate like K₂CO₃ (2.0 equiv.), and a polar aprotic solvent like DMF or NMP.

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen.

  • Reaction: Heat the mixture to 100-140 °C. The higher temperatures are often necessary for Heck couplings involving aryl bromides.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, concentrate, and purify the residue by column chromatography.

Sequential Cross-Coupling Workflow

The true power of this scaffold is realized in sequential, one-pot or multi-step syntheses to build molecular complexity rapidly. A common and logical strategy is to first perform the milder Sonogashira coupling on the terminal alkyne, followed by a more robust Suzuki or Heck coupling at the C-Br position.

Sequential_Coupling Figure 4: Sequential Coupling Strategy Start 5-Bromo-2-ethynyl- 4,6-dimethylpyrimidine Step1 Sonogashira Coupling (Ar¹-X, Pd/Cu, Base) Start->Step1 Intermediate 5-Bromo-2-(Ar¹-ethynyl)- 4,6-dimethylpyrimidine Step1->Intermediate Step2 Suzuki Coupling (Ar²-B(OH)₂, Pd, Base) Intermediate->Step2 FinalProduct 5-Ar²-2-(Ar¹-ethynyl)- 4,6-dimethylpyrimidine Step2->FinalProduct

Caption: A logical workflow for the synthesis of disubstituted pyrimidines.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [Link]

  • Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. (2023, December 13). Nature. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025, August 9). ResearchGate. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... (2021, January 4). RSC Advances. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PMC. [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. (n.d.). Organic Syntheses Procedure. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Reagents and conditions employed in the Heck coupling reaction. (n.d.). ResearchGate. [Link]

  • 5-Bromo-4,6-dimethylpyrimidine. (n.d.). PubChem. [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).
  • Flow Chemistry: Sonogashira Coupling. (n.d.). Organic-Chemistry.org. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (n.d.). ZORA (Zurich Open Repository and Archive). [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.). Paper Template. [Link]

  • Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. (n.d.). SciSpace. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.). ResearchGate. [Link]

  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. (2025, August 10). ResearchGate. [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021, April 15). Ministry of Health and Prevention, United Arab Emirates. [Link]

  • Mizoroki-Heck Reaction. (n.d.). SynArchive. [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). PMC. [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026, January 24). BIOENGINEER.ORG. [Link]

Sources

Synthesis of triazoles from 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Novel 1,2,3-Triazoles via Copper-Catalyzed Cycloaddition of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis, purification, and characterization of novel triazole-pyrimidine conjugates, starting from 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine. The protocols and insights are tailored for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles that ensure success and reproducibility.

Introduction: The Strategic Value of Triazole-Pyrimidine Scaffolds

The 1,2,3-triazole ring is a highly valued scaffold in medicinal chemistry. Its unique physicochemical properties—including metabolic stability, a significant dipole moment, and capacity for hydrogen bonding—make it an excellent bioisostere for amide bonds.[1][2] This has led to the incorporation of 1,2,3-triazoles into numerous therapeutic agents, spanning antibacterial, anticancer, and antiviral applications.[1][3][4][5][6]

The most efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8][9] This reaction's reliability, mild conditions, and high yields have made it a favored tool in drug discovery.[8]

By employing 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine as the alkyne component, researchers can readily access a library of novel compounds. The pyrimidine core is itself a privileged structure in pharmacology, and its conjunction with a triazole moiety offers a powerful strategy for developing new chemical entities with potentially enhanced biological activity.[10] This guide details the robust protocol for this transformation.

The CuAAC Reaction: Mechanism and Rationale

The CuAAC reaction is more than a simple cycloaddition; it is a multi-step, copper-mediated process that ensures high regioselectivity for the 1,4-isomer, in contrast to the mixture of 1,4- and 1,5-isomers produced in uncatalyzed thermal reactions.[8][11] Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting.

The Catalytic Cycle involves:

  • Formation of Copper(I) Acetylide: The active Cu(I) catalyst reacts with the terminal alkyne (5-Bromo-2-ethynyl-4,6-dimethylpyrimidine) to form a copper acetylide intermediate. This step lowers the pKa of the terminal alkyne proton, facilitating its removal.[11]

  • Coordination and Cyclization: The organic azide coordinates to the copper center, which activates both reactants. A subsequent cyclization forms a six-membered copper metallacycle.[12] Recent studies suggest a dinuclear mechanism, involving two copper atoms, is often faster as it reduces steric repulsion between the acetylide and the azide.[13][14]

  • Protonolysis and Product Release: The resulting triazolyl-copper intermediate undergoes protonolysis to yield the final 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.[12]

A critical aspect of this protocol is the in situ generation of the active Cu(I) catalyst from a stable and inexpensive Cu(II) salt, typically copper(II) sulfate (CuSO₄). A mild reducing agent, sodium ascorbate, is used to reduce Cu(II) to Cu(I) and maintain its active oxidation state throughout the reaction, preventing oxidative homocoupling of the alkyne.[8][9][12][15]

CuAAC_Mechanism cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle Cu(II)SO4 Cu(II)SO4 Cu(I) Cu(I) Cu(II)SO4->Cu(I) Sodium Ascorbate (Reducing Agent) Cu_Acetylide R1-C≡C-Cu(I) Cu(I)->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide_Complex Six-membered Cu Metallacycle Cu_Acetylide->Azide_Complex + Azide (R2-N3) Triazolyl_Cu Triazolyl-Copper Intermediate Azide_Complex->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu(I) Catalyst Regeneration Triazole_Product 1,4-Triazole Product Triazolyl_Cu->Triazole_Product + H+

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol

This protocol describes a model reaction between 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine and Benzyl Azide.

Materials and Instrumentation
  • Reagents: 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine, Benzyl Azide, Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Sodium Ascorbate, tert-Butanol, Deionized Water, Dichloromethane (DCM), Ethyl Acetate, Hexane, Sodium Sulfate (anhydrous).

  • Instrumentation: Magnetic stirrer, round-bottom flasks, TLC plates (silica gel 60 F₂₅₄), UV lamp, NMR Spectrometer (≥400 MHz), Mass Spectrometer (HRMS).

Reagent Preparation and Stoichiometry

For a reaction targeting ~1 mmol of product, the following quantities are recommended. The choice of a slight excess of the azide partner ensures complete consumption of the more valuable pyrimidine alkyne.

ReagentMolar Mass ( g/mol )EquivalentsAmount (mg)Moles (mmol)
5-Bromo-2-ethynyl-4,6-dimethylpyrimidine225.081.02251.0
Benzyl Azide133.151.1146.51.1
CuSO₄·5H₂O249.690.0512.50.05
Sodium Ascorbate198.110.1019.80.10
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (225 mg, 1.0 mmol) and Benzyl Azide (146.5 mg, 1.1 mmol).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water (10 mL total). Stir the mixture at room temperature until all solids are dissolved. Rationale: The t-BuOH/water solvent system is ideal as it dissolves both the organic substrates and the inorganic copper catalyst and reducing agent.

  • Catalyst Addition: In a separate vial, dissolve Copper(II) Sulfate Pentahydrate (12.5 mg, 0.05 mmol) in 1 mL of deionized water. Add this solution to the reaction flask. The mixture will likely turn a pale blue.

  • Initiation of Reaction: In another vial, dissolve Sodium Ascorbate (19.8 mg, 0.10 mmol) in 1 mL of deionized water. Add this solution dropwise to the reaction flask. Rationale: The ascorbate is added last to initiate the reaction by reducing Cu(II) to the active Cu(I) species in the presence of the substrates. The reaction mixture should turn from pale blue to a yellow-green or brownish color.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes, using a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The reaction is complete when the starting alkyne spot is no longer visible under UV light. Typical reaction times are 2-8 hours.

  • Work-up: Upon completion, add 20 mL of deionized water to the flask and transfer the mixture to a separatory funnel. Extract the product with Dichloromethane (3 x 20 mL). Rationale: DCM is an effective solvent for extracting the organic triazole product from the aqueous phase containing the catalyst and salts.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution, 1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate.[16]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which may be an off-white or pale yellow solid.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid of reasonable purity, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane is an effective and scalable purification method.[16]

  • Silica Gel Chromatography: For mixtures or oily products, flash column chromatography is the preferred method. A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40%) is typically effective for eluting the triazole product.

Product Characterization

Confirming the identity and purity of the synthesized 4-((5-bromo-4,6-dimethylpyrimidin-2-yl)ethynyl)-1-benzyl-1H-1,2,3-triazole is essential.

NMR Spectroscopy

NMR is the primary tool for structural elucidation.[7][17][18]

Proton/Carbon TypeExpected ¹H NMR Shift (ppm, CDCl₃)Expected ¹³C NMR Shift (ppm, CDCl₃)Key Features
Triazole H-5~7.7-8.0 (s)~120-125A sharp singlet, highly characteristic of the 1,4-disubstituted triazole.[7][17]
Benzyl N-CH₂~5.5 (s)~54-56A sharp singlet integrating to 2 protons.
Pyrimidine CH₃~2.5-2.7 (s)~23-25A sharp singlet integrating to 6 protons, indicating both methyl groups.
Aromatic (Phenyl) Protons~7.2-7.4 (m)~128-135Multiplet corresponding to the benzyl ring protons.
Triazole C-4 & C-5-~120-125 (C-5), ~145-148 (C-4)Quaternary carbon C-4 is significantly downfield.
Pyrimidine Carbons-~115 (C-5), ~160-165 (C-4, C-6, C-2)Chemical shifts are approximate and depend on the final structure.
Mass Spectrometry & IR Spectroscopy
  • High-Resolution Mass Spectrometry (HRMS): Use to confirm the exact mass and elemental composition of the product.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the characteristic alkyne C≡C-H stretch (~3300 cm⁻¹) and azide N₃ stretch (~2100 cm⁻¹) from the starting materials.

Workflow and Troubleshooting

A clear workflow ensures consistency and helps in identifying potential issues.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Combine Alkyne & Azide in tBuOH/H2O D 4. Add CuSO4 to Flask A->D B 2. Prepare Aqueous CuSO4 Solution B->D C 3. Prepare Aqueous Sodium Ascorbate Solution E 5. Add Ascorbate to Initiate C->E D->E F 6. Stir at RT & Monitor by TLC E->F G 7. Quench with H2O & Extract with DCM F->G H 8. Wash with Brine, Dry over Na2SO4 G->H I 9. Concentrate under Reduced Pressure H->I J 10. Purify by Recrystallization or Column Chromatography I->J K 11. Characterize by NMR, HRMS, and IR J->K

Caption: Experimental workflow for the synthesis of triazole-pyrimidine conjugates.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Reaction does not start or is slow Inactive catalyst (Cu(I) oxidized to Cu(II)). Insufficient reducing agent. Poor solubility.Ensure the sodium ascorbate solution is freshly prepared. Add a small additional portion of sodium ascorbate. If solubility is an issue, consider adding a co-solvent like DMF or DMSO, or gently warming the reaction.
Low product yield Incomplete reaction. Product loss during work-up. Decomposition of azide.Allow the reaction to run longer. Be meticulous during extraction; perform back-extraction of the aqueous layer if the product has some water solubility. Ensure the azide starting material is pure.[16]
Multiple spots on TLC (side products) Oxidative homocoupling of the alkyne. Decomposition of starting materials.Degas the solvent before adding the catalyst system to remove dissolved oxygen. Use a slight excess of sodium ascorbate to maintain a reducing environment.[8]
Difficulty in purification Product is very polar. Co-elution with impurities.For polar products, consider using reversed-phase HPLC or a more polar solvent system in normal-phase chromatography (e.g., DCM/Methanol). If the triazole is basic, an acidic additive in the mobile phase may improve peak shape.[16]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a highly effective and reliable pathway for the synthesis of novel 1,2,3-triazoles from 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine. This protocol, grounded in a firm understanding of the reaction mechanism, offers a robust foundation for creating diverse libraries of pyrimidine-triazole hybrids. The resulting compounds are of significant interest to the drug discovery community, merging two pharmacologically important scaffolds. Careful execution of the described experimental, purification, and characterization steps will ensure the generation of high-quality materials for further biological evaluation.

References

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021). ACS Publications. Retrieved from [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm. Retrieved from [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved from [Link]

  • The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Wiley Online Library. Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Available from [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Wiley Online Library. Retrieved from [Link]

  • Purification of triazoles. (1981). Google Patents.
  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. Retrieved from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Publications. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Synthesis and Characterization of New 1,2,3-Triazoles from Substituted Salicylaldehydes. (n.d.). Cahiers Magellanes-NS. Retrieved from [Link]

  • Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. (n.d.). Cardiff University ORCA. Retrieved from [Link]

  • Triazole compounds, their production and use. (1991). Google Patents.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors. (n.d.). Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols for Biomolecule Labeling with 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: A Novel Pyrimidine-Based Alkyne for Bioorthogonal Labeling

In the dynamic field of bioconjugation, the quest for novel reagents with unique properties is perpetual. We introduce 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine, a versatile building block for the precise labeling of biomolecules. This custom-designed pyrimidine derivative features a terminal alkyne, a key functional group for participating in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1][2][3] The strategic incorporation of a bromine atom and two methyl groups on the pyrimidine ring is intended to confer specific physicochemical properties to the probe, such as altered hydrophobicity, potential for halogen bonding interactions, and a unique mass signature for downstream analysis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine for the labeling of proteins and nucleic acids. The protocols are based on well-established principles of click chemistry and are designed to be a starting point for the development of robust and reproducible bioconjugation strategies.[4][5]

Principle of the Technology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the labeling strategy with 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine lies in the CuAAC reaction. This click chemistry reaction forms a stable triazole linkage between the terminal alkyne of the pyrimidine probe and an azide-modified biomolecule.[1][3] The reaction is highly specific, efficient, and can be performed in aqueous buffers over a wide pH range, making it ideal for biological applications.[1][3]

The general mechanism for the CuAAC reaction is depicted below:

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne R1-C≡CH (5-Bromo-2-ethynyl-4,6-dimethylpyrimidine) Cu-Acetylide Cu(I)-Acetylide Complex Alkyne->Cu-Acetylide + Cu(I) Azide R2-N3 (Azide-modified Biomolecule) Cu(I) Cu(I) Triazolide Copper Triazolide Intermediate Cu-Acetylide->Triazolide + Azide Triazolide->Cu(I) Catalyst Regeneration Product R1-Triazole-R2 (Labeled Biomolecule) Triazolide->Product Protonolysis

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Advantages of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine in Bioconjugation

While sharing the core reactivity of other terminal alkynes, the unique substitutions on the pyrimidine ring of this probe may offer several advantages:

  • Tunable Physicochemical Properties: The bromo and dimethyl groups can influence the solubility and aggregation propensity of the labeled biomolecule.

  • Unique Mass Signature: The presence of bromine provides a distinct isotopic pattern that can aid in the mass spectrometric analysis of labeled species.

  • Potential for Enhanced Interactions: The pyrimidine core can participate in pi-stacking interactions, which may be beneficial in certain biological contexts.

Experimental Protocols

PART 1: General Considerations and Reagent Preparation

1.1. Handling and Storage of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

  • Store the compound at -20°C, protected from light and moisture.

  • For preparing stock solutions, use anhydrous DMSO or DMF. A 10 mM stock solution is a convenient starting point.

1.2. Preparation of Azide-Modified Biomolecules

Before you can label your biomolecule with 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine, it must first be functionalized with an azide group. This can be achieved through various methods, including:

  • For Proteins:

    • Reaction of primary amines (e.g., lysine residues) with an azide-containing N-hydroxysuccinimide (NHS) ester.

    • Metabolic incorporation of azide-containing amino acid analogs (e.g., azidohomoalanine).[4]

  • For Nucleic Acids:

    • Use of azide-modified phosphoramidites during solid-phase oligonucleotide synthesis.

    • Enzymatic incorporation of azide-modified nucleoside triphosphates.[2]

1.3. Preparation of Click Chemistry Reagents

The following stock solutions should be prepared fresh for each experiment.

ReagentStock ConcentrationSolvent
5-Bromo-2-ethynyl-4,6-dimethylpyrimidine10 mMAnhydrous DMSO
Copper(II) Sulfate (CuSO₄)50 mMDeionized Water
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)50 mMDeionized Water
Sodium Ascorbate100 mMDeionized Water

Rationale for Reagent Choices:

  • Copper(II) Sulfate: A readily available and stable source of copper. It is reduced in situ to the active Cu(I) species by sodium ascorbate.

  • THPTA: A water-soluble ligand that stabilizes the Cu(I) oxidation state and prevents the precipitation of copper salts in aqueous buffers. It also protects biomolecules from copper-induced damage.

  • Sodium Ascorbate: A reducing agent that converts Cu(II) to the catalytically active Cu(I). It also helps to prevent the oxidation of Cu(I) during the reaction.

PART 2: Protocol for Labeling Azide-Modified Proteins

This protocol is a general starting point for the labeling of a 1 mg/mL protein solution. Optimization of reagent concentrations and reaction time may be necessary for your specific protein.

Experimental Workflow for Protein Labeling:

Protein_Labeling_Workflow Start Start: Azide-Modified Protein Reagent_Mix Prepare Click Reaction Mix: - CuSO₄/THPTA - Sodium Ascorbate - 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine Start->Reagent_Mix Incubation Incubate at Room Temperature (1-4 hours) Reagent_Mix->Incubation Purification Purify Labeled Protein (e.g., Desalting Column, Dialysis) Incubation->Purification Analysis Analyze Labeled Protein (SDS-PAGE, Mass Spectrometry) Purification->Analysis End End: Labeled Protein Analysis->End

Caption: Workflow for labeling azide-modified proteins via CuAAC.

Step-by-Step Protocol:

  • Prepare the Protein Solution:

    • Dissolve your azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 1 mg/mL.

  • Prepare the Click Reaction Master Mix:

    • In a microcentrifuge tube, prepare the master mix by adding the reagents in the following order. It is crucial to add the CuSO₄/THPTA solution before the sodium ascorbate to prevent the premature reduction of copper.

      • Recommended Final Concentrations in the Reaction:

        • Azide-modified protein: 1 mg/mL

        • 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine: 100 µM (10-fold excess over protein, assuming a 50 kDa protein)

        • Copper(II) Sulfate: 1 mM

        • THPTA: 5 mM

        • Sodium Ascorbate: 5 mM

  • Initiate the Reaction:

    • Add the appropriate volume of the click reaction master mix to your protein solution.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.

  • Purification of the Labeled Protein:

    • Remove excess reagents by a suitable method such as a desalting column, spin filtration, or dialysis.

  • Analysis of Labeling Efficiency:

    • Confirm successful labeling by methods such as SDS-PAGE (a shift in molecular weight may be observed), mass spectrometry (to confirm the mass addition of the label), or by conjugating an azide-functionalized reporter molecule (e.g., a fluorophore) in a subsequent click reaction.

PART 3: Protocol for Labeling Azide-Modified Oligonucleotides

This protocol is a general guideline for labeling an azide-modified oligonucleotide.

Step-by-Step Protocol:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water or TE buffer to a final concentration of 100 µM.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the following reagents:

      • Recommended Final Concentrations in the Reaction:

        • Azide-modified oligonucleotide: 50 µM

        • 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine: 250 µM (5-fold excess)

        • Copper(II) Sulfate: 1 mM

        • THPTA: 5 mM

        • Sodium Ascorbate: 5 mM

        • Buffer: 100 mM Tris-HCl, pH 8.0

  • Incubate:

    • Mix the reaction thoroughly and incubate at room temperature for 1-2 hours.

  • Purification of the Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide by ethanol precipitation or by using a suitable chromatography method (e.g., HPLC).

  • Analysis of Labeling:

    • Confirm labeling by mass spectrometry or by gel electrophoresis (a mobility shift may be observed).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inefficient click reaction- Increase the concentration of the labeling reagent and/or copper catalyst. - Extend the reaction time. - Ensure that the sodium ascorbate solution is fresh.
Degradation of the biomolecule- Reduce the concentration of the copper catalyst. - Use a copper ligand like THPTA to protect the biomolecule. - Degas the reaction mixture to remove oxygen.
Precipitation in the Reaction Aggregation of the biomolecule or precipitation of copper salts- Increase the concentration of the copper ligand. - Perform the reaction at a lower temperature. - Check the buffer compatibility.

Conclusion

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is a promising new tool for the bioorthogonal labeling of biomolecules. Its unique pyrimidine core offers the potential for fine-tuning the properties of the resulting bioconjugates. The protocols provided herein serve as a robust starting point for the application of this novel reagent in a wide range of research and development settings. As with any new reagent, empirical optimization of the reaction conditions is recommended to achieve the best results for your specific application.

References

  • metabion. (n.d.). Click chemistry. Retrieved from [Link]

  • Ohta, S., et al. (2012). Specific and quantitative labeling of biomolecules using click chemistry. PMC. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Click Chemistry Tools. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Sourcing High-Purity 5-Bromo-4,6-dimethylpyrimidine: A Buyer's Guide. Retrieved from [Link]

  • Salic, A., & Mitchison, T. J. (2008). Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry. Proceedings of the National Academy of Sciences, 105(7), 2415–2420.
  • Presolski, S. I., et al. (2011). Bioorthogonal Chemistry in Cellular Organelles. PMC. Retrieved from [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(3), 100632.
  • PubChem. (n.d.). 5-Bromo-4,6-dimethylpyrimidine. Retrieved from [Link]

  • Wang, Y., et al. (2020). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. PMC. Retrieved from [Link]

  • Patel, K., et al. (2018). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Indo American Journal of Pharmaceutical Sciences, 05(05), 3746-3763.
  • Wu, H., & Devaraj, N. K. (2016). Bioorthogonal chemistry: strategies and recent development. PMC. Retrieved from [Link]

  • Today's Clinical Lab. (2024, July 8). What is Bioconjugation? Overview, Applications & More. Retrieved from [Link]

  • Bonger, K. M., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Topics in Current Chemistry, 382(24).
  • Wu, H., et al. (2018). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. NIH. Retrieved from [Link]

  • van der Vliet, K. M., et al. (2020). Recent developments in bioorthogonal chemistry and the orthogonality within. Radboud Repository. Retrieved from [Link]

Sources

Application Note: Real-Time In Situ Monitoring of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine Reactions for Pharmaceutical Process Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is a versatile heterocyclic building block with significant potential in the synthesis of Active Pharmaceutical Ingredients (APIs). Its bifunctional nature, possessing both a reactive aryl bromide and a terminal alkyne, allows for sequential or selective functionalization through cornerstone reactions like the Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry). Optimizing the synthesis of complex molecules derived from this scaffold requires a deep understanding of reaction kinetics, intermediate formation, and endpoint determination. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of in situ spectroscopic techniques—specifically Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy—for real-time monitoring of these critical reactions. By leveraging the principles of Process Analytical Technology (PAT), these methodologies facilitate robust process development, ensure batch-to-batch consistency, and accelerate the delivery of novel therapeutics.

Introduction: The Strategic Value of In Situ Monitoring

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in a multitude of therapeutic agents.[1] The title compound, 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine, offers two orthogonal reaction sites: the C-Br bond at the 5-position, ideal for palladium-catalyzed cross-coupling reactions, and the terminal ethynyl group at the 2-position, a gateway for C-C bond formation and click chemistry.[2][3]

Traditional reaction monitoring, relying on offline analysis (e.g., TLC, HPLC, GC-MS), introduces a time lag and can be susceptible to sampling errors, potentially misrepresenting the true state of the reaction.[4] This is particularly problematic for reactions involving transient intermediates or rapid kinetics. The U.S. Food and Drug Administration's Process Analytical Technology (PAT) initiative encourages a shift towards a more dynamic and understood manufacturing process, where quality is built-in rather than tested-in.[5][6] PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPP) and critical quality attributes (CQA).[6][7] In situ, real-time monitoring is a cornerstone of the PAT framework, providing a continuous data stream that illuminates reaction mechanisms, kinetics, and impurity profiles.[8][9] This approach transforms API production from a static "recipe-based" process to a controlled, data-rich endeavor.[10]

This guide will focus on two key transformations of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine: the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). We will present detailed protocols for their in situ monitoring using modern spectroscopic tools.

Selecting the Appropriate In Situ Analytical Technique

The choice of an in situ monitoring technique is dictated by the specific molecular changes occurring during the reaction and the physical properties of the reaction medium. Each technique offers unique advantages.

  • Mid-Infrared (Mid-IR) / FTIR Spectroscopy: Ideal for tracking changes in functional groups that have strong infrared absorptions. Attenuated Total Reflectance (ATR) probes are particularly well-suited for in situ monitoring of liquid-phase reactions, as they are robust and require no sample preparation. FTIR is excellent for monitoring the consumption and formation of polar bonds (e.g., C=O, N-H) and is highly sensitive to changes in the "fingerprint region" (1500–500 cm⁻¹), which is unique for each molecule.[11][12][13]

  • Raman Spectroscopy: A complementary vibrational technique that excels at monitoring non-polar bonds. It is highly sensitive to changes in C-C, C=C, and C≡C bonds, as well as C-Halogen bonds.[14][15] Since water is a weak Raman scatterer, this technique is exceptionally powerful for monitoring reactions in aqueous media. For the reactions of our target molecule, Raman is particularly well-suited to track the disappearance of the C-Br stretch and changes in the C≡C bond.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unparalleled structural detail, allowing for the unambiguous identification and quantification of reactants, intermediates, products, and byproducts simultaneously.[17][18] The development of benchtop NMR spectrometers and flow-through cells has made in situ NMR monitoring more accessible for process chemistry labs.[10][19] It is the most definitive technique for mechanistic elucidation.

The logical workflow for selecting and implementing an in situ monitoring strategy is depicted below.

cluster_0 Strategy Selection & Setup cluster_1 Data Acquisition & Analysis A Define Reaction: Sonogashira or Click Chemistry B Identify Key Vibrational/Structural Changes (e.g., C-Br, C≡C, N3, Triazole) A->B C Select Optimal Technique (FTIR, Raman, or NMR) B->C D Choose In Situ Probe/Cell (ATR Probe, Raman Probe, Flow NMR) C->D E Install Probe & Verify System Integrity (Leak check, background scan) D->E F Acquire Time-Resolved Spectra (Continuous data collection) E->F Start Reaction G Process Spectra (Baseline correction, normalization) F->G H Generate Concentration Profiles (Univariate or Multivariate Analysis) G->H I Determine Reaction Kinetics (Rate constants, activation energy) H->I J Correlate with Process Parameters (Temperature, dosing rate) H->J I->J

Caption: Workflow for implementing an in situ reaction monitoring strategy.

Application I: In Situ Monitoring of Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling the aryl bromide of our substrate with a terminal alkyne.[20][21] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[22]

Reaction Principle and Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these steps is crucial for interpreting spectroscopic data, as intermediates or side products from these cycles may be detectable.

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex trans-Pd(II)(Ar)XL₂ oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne_complex trans-Pd(II)(Ar)(C≡CR')L₂ transmetal->pd_alkyne_complex cu_halide Cu(I)X transmetal->cu_halide reductive_elim Reductive Elimination pd_alkyne_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-C≡CR' (Product) reductive_elim->product alkyne_coord π-Alkyne Complex cu_halide->alkyne_coord cu_acetylide Cu(I)-C≡CR' alkyne_coord->cu_acetylide cu_acetylide->transmetal aryl_halide Ar-X (Substrate) aryl_halide->oxidative_add alkyne H-C≡CR' alkyne->alkyne_coord base Base base->alkyne_coord

Caption: The accepted catalytic cycle for the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: In Situ FTIR Monitoring

This protocol describes the monitoring of the Sonogashira coupling between 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine and phenylacetylene using an ATR-FTIR probe.

Table 1: Reagents and Reaction Conditions for Sonogashira Coupling

ParameterValueJustification & Notes
Aryl Halide5-Bromo-2-ethynyl-4,6-dimethylpyrimidine1.0 equiv.
AlkynePhenylacetylene1.2 equiv.
Pd CatalystPdCl₂(PPh₃)₂2 mol%
Cu Co-catalystCopper(I) Iodide (CuI)4 mol%
BaseTriethylamine (Et₃N)2.5 equiv. (also acts as solvent)
Co-SolventTetrahydrofuran (THF), anhydrousTo ensure solubility
Temperature60 °CA moderate temperature to ensure reasonable reaction rates.
AtmosphereInert (Nitrogen or Argon)Critical to prevent oxidative homocoupling (Glaser coupling).[22]

Procedure:

  • System Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, condenser, temperature probe, nitrogen inlet, and an appropriate port for the ATR-FTIR probe (e.g., Mettler-Toledo ReactIR).

  • Inerting: Thoroughly purge the reactor with nitrogen gas.

  • Reagent Charging: To the reactor, add 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Solvent Addition: Add anhydrous THF and triethylamine via cannula.

  • Probe Insertion & Background: Insert the ATR-FTIR probe into the reaction mixture, ensuring the ATR crystal is fully submerged. Begin stirring and allow the system to reach the setpoint temperature (60 °C). Collect a background spectrum of the initial mixture before adding the final reactant.

  • Reaction Initiation: Start the real-time spectral acquisition. Add phenylacetylene (1.2 equiv.) dropwise to the stirred solution.

  • Monitoring: Continue to collect spectra at a set interval (e.g., every 1-2 minutes) until the reaction reaches completion, as indicated by the stabilization of key spectral features.

Data Analysis and Interpretation

The time-resolved FTIR spectra provide a "molecular movie" of the reaction. The key is to identify spectral bands unique to the starting material and product to track their relative concentrations over time.

Expected Spectral Changes:

  • Reactant Consumption:

    • C-Br Stretch: The C-Br stretching vibration of the starting material is expected in the low-frequency region (typically 600-500 cm⁻¹). Monitoring the disappearance of this peak provides a direct measure of substrate consumption.[16]

    • ≡C-H Stretch: The terminal alkyne (phenylacetylene) will have a sharp, characteristic ≡C-H stretching peak around 3300 cm⁻¹.[23] This peak will decrease as the alkyne is consumed.

  • Product Formation:

    • Internal Alkyne C≡C Stretch: The newly formed internal alkyne in the product will have a C≡C stretching vibration around 2250-2100 cm⁻¹. This peak is often weaker for internal alkynes than terminal ones but its appearance is a clear indicator of product formation.

    • Fingerprint Region: The most significant changes will occur in the fingerprint region (< 1500 cm⁻¹).[13] The unique pattern of the product will emerge as the pattern of the starting material diminishes.

Table 2: Key Spectroscopic Markers for In Situ FTIR Monitoring

SpeciesFunctional GroupWavenumber (cm⁻¹)Trend
Phenylacetylene≡C-H Stretch~3300Decrease
PhenylacetyleneC≡C Stretch (Terminal)~2110Decrease
5-Bromo-pyrimidineC-Br Stretch~600-500Decrease
ProductC≡C Stretch (Internal)~2220Increase
ProductFingerprint Region1500-700New peaks appear

By plotting the intensity (or integrated area) of a characteristic product peak (e.g., at ~2220 cm⁻¹) and a reactant peak (e.g., at ~3300 cm⁻¹) against time, a kinetic profile can be generated. This allows for the precise determination of the reaction endpoint and calculation of reaction rates.

Application II: In Situ Monitoring of CuAAC (Click Chemistry)

The terminal alkyne of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is a perfect handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and orthogonal "click" reaction that forms a stable triazole ring.[24]

Reaction Principle

This reaction involves the [3+2] cycloaddition between the terminal alkyne of our substrate and an organic azide (e.g., benzyl azide) to form a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by a Cu(I) species, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[3]

Detailed Experimental Protocol: In Situ NMR Monitoring

Given the significant structural changes and distinct magnetic environments of protons in the starting materials versus the triazole product, in situ NMR is an excellent tool for monitoring this reaction.[10][19]

Table 3: Reagents and Reaction Conditions for CuAAC Reaction

ParameterValueJustification & Notes
Alkyne Substrate5-Bromo-2-ethynyl-4,6-dimethylpyrimidine1.0 equiv.
AzideBenzyl Azide1.05 equiv.
Copper SourceCopper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)5 mol%
Reducing AgentSodium Ascorbate10 mol%
SolventDMSO-d₆ / D₂O (4:1)Deuterated solvent for NMR monitoring.
Temperature25 °C (Room Temperature)Click reactions are typically efficient at mild temperatures.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (1.0 equiv.) and benzyl azide (1.05 equiv.) in the DMSO-d₆/D₂O solvent mixture.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) to establish the chemical shifts and integrals of the starting materials.

  • Reaction Initiation: Prepare a small, concentrated solution of CuSO₄·5H₂O and sodium ascorbate in D₂O. Add this catalyst solution to the NMR tube, cap, and shake vigorously to initiate the reaction.

  • Monitoring: Immediately place the NMR tube in the spectrometer. Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes). Modern benchtop NMR spectrometers are well-suited for this type of automated, real-time data acquisition.[18]

Data Analysis and Interpretation

The progress of the reaction can be monitored by observing the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectrum.

Expected ¹H NMR Spectral Changes:

  • Reactant Consumption:

    • Alkyne Proton (≡C-H): The proton on the terminal alkyne of the starting material will have a characteristic chemical shift. This singlet will decrease in intensity and eventually disappear.

    • Benzyl Azide Protons (-CH₂-N₃): The methylene protons adjacent to the azide group will appear as a singlet. This signal will also diminish over time.

  • Product Formation:

    • Triazole Proton: A new singlet will appear in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the newly formed proton on the triazole ring.

    • Shifted Methylene Protons: The methylene protons of the benzyl group, now attached to the triazole ring, will appear as a new singlet at a different chemical shift compared to the starting azide.

By integrating the characteristic peaks of the starting material and the product at each time point, one can calculate the relative concentrations and plot the reaction conversion versus time to obtain a detailed kinetic profile.

Table 4: Representative ¹H NMR Chemical Shifts (δ, ppm) for CuAAC Monitoring

ProtonStarting Material (Expected)Product (Expected)Trend
Alkyne ≡C-H~3.5-4.5N/ADisappears
Pyrimidine C-H~8.5-9.0~8.5-9.0Stays/Shifts Slightly
Pyrimidine -CH₃~2.5-2.7~2.5-2.7Stays/Shifts Slightly
Benzyl -CH₂-N₃~4.4N/ADisappears
Triazole C-HN/A~8.0Appears
Benzyl -CH₂-TriazoleN/A~5.6Appears
(Note: Expected chemical shifts are estimates and can vary based on solvent and specific structure. Actual values should be determined from the t=0 spectrum.)[25][26][27]

Troubleshooting Common Issues in In Situ Monitoring

IssuePotential Cause(s)Recommended Solution(s)
No Reaction Observed Inactive catalyst; Presence of oxygen (Sonogashira); Incorrect temperature.Use fresh, high-purity catalysts. Ensure rigorous inerting of the reactor.[28] Verify temperature probe calibration.
Cloudy/Precipitating Solution Poor solubility of reactants, products, or catalyst.Select a different solvent system or use a co-solvent. For ATR-FTIR, ensure the probe tip remains clean; precipitation can foul the crystal.
Noisy or Drifting Spectra Probe not fully immersed; Bubbles in the reaction mixture; Temperature fluctuations.Adjust probe position. Modify stirring speed to avoid vortexing. Ensure robust temperature control of the reactor.
Weak Spectral Signal Low concentration of analyte; Poor choice of spectroscopic technique.If possible, increase reaction concentration. Re-evaluate if the chosen technique is sensitive to the key functional group changes (e.g., use Raman for weak IR absorbers).
Complex, Overlapping Spectra Multiple side reactions; Broad peaks from hydrogen bonding.Use multivariate data analysis (e.g., PCA, MCR) to deconvolve overlapping signals. For NMR, consider 2D experiments if intermediates are suspected.

Conclusion

The integration of in situ spectroscopic monitoring into the development of synthetic routes involving 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine represents a significant advancement over traditional offline methods. By providing real-time, continuous data on reaction progression, these Process Analytical Technology (PAT) tools empower scientists to develop a profound understanding of the chemical system. This leads to the creation of more robust, efficient, and reproducible synthetic processes, which is a critical objective in the pharmaceutical industry. The methodologies outlined in this note for monitoring Sonogashira and CuAAC reactions via FTIR and NMR spectroscopy provide a validated framework for accelerating drug development timelines and ensuring the consistent quality of vital API candidates.

References

  • Process Analytical Technology (PAT) in API Production - The Pharma Master. (2024). The Pharma Master. [Link]

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). (2023). ACS Measurement Science Au. [Link]

  • A Raman Spectroscopic and Computational Study of New Aromatic Pyrimidine-Based Halogen Bond Acceptors. (2019). MDPI. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. [Link]

  • Real-Time Reaction Monitoring of Azide-Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). (2023). PubMed. [Link]

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). (2023). ACS Publications. [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (2019). Royal Society of Chemistry. [Link]

  • PAT for Continuous API Manufacturing Progresses. (2026). Pharmaceutical Technology. [Link]

  • Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. (n.d.). Innopharma Technology. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. (2026). Spectroscopy Online. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron. [Link]

  • A complete review of process analytical technology (pat). (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]

  • A Raman Spectroscopic and Computational Study of New Aromatic Pyrimidine-Based Halogen Bond Acceptors. (2019). ResearchGate. [Link]

  • Reaction Monitoring & Kinetics. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Kinetic study of the Sonogashira coupling reaction over... (n.d.). ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Monitoring NMR Reactions Online Using Magritek's Spinsolve. (2014). AZoM. [Link]

  • Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. (2021). MDPI. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM. [Link]

  • 5-Bromo-4,6-dimethylpyrimidine. (n.d.). PubChem. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). PMC. [Link]

  • ¹H NMR Chemical Shift. (2022). Oregon State University. [Link]

  • In situ issues. (2013). ResearchGate. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. [Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. (2023). Jurnal UPI. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). PMC. [Link]

  • Application of Online Reaction Monitoring by Raman and Infrared Spectroscopy in Early Drug Development: Halogen-Lithium Exchange Chemistry. (2010). American Pharmaceutical Review. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

  • 12.7: Interpreting Infrared Spectra. (2023). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. [Link]

Sources

Application Note: Scalable Synthesis of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery. It details a scalable, high-fidelity protocol for synthesizing 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine , a versatile scaffold for kinase inhibitors and functionalized heterocycles.

Executive Summary & Strategic Rationale

The target molecule, 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine , presents a specific regioselectivity challenge. The pyrimidine ring contains two electrophilic sites: the C2-position (activated for nucleophilic attack) and the C5-position (activated for electrophilic attack or metal-catalyzed coupling).

The Core Challenge: In standard Palladium-catalyzed cross-coupling (Sonogashira), the oxidative addition of Pd(0) typically occurs faster at the electron-neutral C5-Bromine than at the electron-deficient C2-Chlorine . Therefore, attempting to install the alkyne on 5-bromo-2-chloropyrimidine via catalysis would result in the incorrect isomer (2-chloro-5-alkynylpyrimidine) or polymerization.

The Solution: This protocol utilizes a Nucleophilic Aromatic Substitution (S_NAr) strategy.[1][2] By exploiting the electron-deficient nature of the C2 position, we can install the alkyne as a nucleophile (lithium acetylide). Crucially, the 4,6-dimethyl substitution pattern blocks the formation of benzyne intermediates (didehydropyrimidines), preventing elimination side reactions and ensuring high regiocidelity at C2 while preserving the C5-Bromine for downstream functionalization.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three scalable stages, avoiding expensive iodinated precursors or unstable intermediates.

Retrosynthesis Target 5-Bromo-2-ethynyl- 4,6-dimethylpyrimidine (Target) Inter1 5-Bromo-2-((TMS)ethynyl)- 4,6-dimethylpyrimidine Target->Inter1 Deprotection (K2CO3, MeOH) Inter2 5-Bromo-2-chloro- 4,6-dimethylpyrimidine Inter1->Inter2 S_NAr Alkynylation (Li-TMS-Acetylene) Inter3 5-Bromo-2-hydroxy- 4,6-dimethylpyrimidine Inter2->Inter3 Chlorination (POCl3) Start 2-Hydroxy-4,6- dimethylpyrimidine Inter3->Start Bromination (NBS or Br2)

Figure 1: Retrosynthetic logic relying on the orthogonal reactivity of C2 (S_NAr active) and C5 (Electrophilic substitution active).

Detailed Experimental Protocols

Step 1: Bromination of 2-Hydroxy-4,6-dimethylpyrimidine

Objective: Selective introduction of bromine at C5.

  • Reagents: 2-Hydroxy-4,6-dimethylpyrimidine (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Glacial Acetic Acid.

  • Scale: 100 g basis.

Protocol:

  • Charge a 2L reactor with 2-Hydroxy-4,6-dimethylpyrimidine (100 g, 0.806 mol) and Glacial Acetic Acid (800 mL).

  • Stir to obtain a suspension.

  • Add NBS (150.6 g, 0.846 mol) portion-wise over 45 minutes, maintaining internal temperature < 35°C (Exothermic reaction).

  • Stir at ambient temperature for 2 hours. The suspension will thicken as the brominated product precipitates.

  • Pour the mixture into Ice Water (2 L) with vigorous stirring.

  • Filter the white solid and wash with water (3 x 500 mL) to remove succinimide and acid.

  • Dry in a vacuum oven at 50°C.

  • Yield: ~90-95% (White solid).

  • Checkpoint:

    
    H NMR should show loss of the C5 proton signal (~6.5 ppm).
    
Step 2: Chlorination to 5-Bromo-2-chloro-4,6-dimethylpyrimidine

Objective: Activation of the C2 position for nucleophilic attack.

  • Reagents: 5-Bromo-2-hydroxy-4,6-dimethylpyrimidine (from Step 1), Phosphorus Oxychloride (POCl

    
    , 3.0 equiv), N,N-Dimethylaniline (1.0 equiv).
    

Protocol:

  • In a dry flask under N

    
    , suspend the Step 1 Product  (100 g) in POCl
    
    
    
    (135 mL).
  • Add N,N-Dimethylaniline (60 mL) slowly.

  • Heat the mixture to reflux (110°C) for 3-4 hours. The solution will turn dark.

  • Caution: Cool to room temperature. Remove excess POCl

    
     via rotary evaporation under reduced pressure (scrubber required).
    
  • Pour the viscous residue slowly onto Crushed Ice (1 kg) with stirring (Violent hydrolysis).

  • Extract with Dichloromethane (3 x 400 mL).

  • Wash organics with sat.[2] NaHCO

    
     and Brine.[2] Dry over MgSO
    
    
    
    .
  • Concentrate to yield a tan solid. Recrystallize from Hexanes if necessary.

  • Yield: ~85%.[3][4]

  • Stability: Store in a cool, dry place; hydrolytically unstable over long periods.

Step 3: Regioselective S_NAr Alkynylation (The Critical Step)

Objective: Install the alkyne at C2 without affecting the C5-Bromine.

  • Reagents: 5-Bromo-2-chloro-4,6-dimethylpyrimidine (1.0 equiv), Trimethylsilylacetylene (1.2 equiv), n-Butyllithium (2.5M in hexanes, 1.2 equiv), dry THF.

Mechanism & Safety Note: This step relies on the Addition-Elimination mechanism. The 4,6-dimethyl groups prevent the formation of 4,5-didehydropyrimidine (benzyne-like) intermediates, which ensures the nucleophile attacks only at C2. Low temperature is strictly required to prevent Lithium-Halogen exchange at the C5-Bromine.

Protocol:

  • Preparation of Li-Acetylide: In a dry 3-neck flask under Argon, dissolve Trimethylsilylacetylene (14.5 g, 148 mmol) in dry THF (150 mL).

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi (2.5M, 59 mL, 148 mmol) dropwise over 30 mins. Stir for 30 mins at -78°C.

  • Addition: Dissolve 5-Bromo-2-chloro-4,6-dimethylpyrimidine (27.3 g, 123 mmol) in dry THF (100 mL). Add this solution dropwise to the lithium acetylide at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

    • Note: Do not heat to reflux. Higher temperatures promote polymerization or Li-Br exchange.

  • Quench: Add sat. NH

    
    Cl solution (100 mL) carefully.
    
  • Extract with Ethyl Acetate.[2] Wash with water and brine.[2]

  • Concentrate to give the TMS-protected intermediate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5) or recrystallization from cold pentane.

  • Yield: ~75-80%.

Step 4: Deprotection to Final Product

Objective: Reveal the terminal alkyne.

  • Reagents: TMS-Intermediate (from Step 3), K

    
    CO
    
    
    
    (0.5 equiv), Methanol.

Protocol:

  • Dissolve the TMS-intermediate in Methanol (10 mL per gram).

  • Add K

    
    CO
    
    
    
    powder. Stir at Room Temperature for 30 minutes.
  • Concentrate methanol (do not distill to dryness if unstable). Partition between water and Et

    
    O.
    
  • Dry organic layer and concentrate.[2]

  • Final Product: 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine.

  • Appearance: Pale yellow to off-white solid.

Analytical Data Summary

ParameterSpecificationNotes
Formula C

H

BrN

MW: 211.06 g/mol
Appearance Off-white crystalline solid

H NMR

2.65 (s, 6H, 2xCH

), 3.10 (s, 1H,

C-H)
No aromatic protons on ring.

C NMR
Distinct alkynyl carbons (~78, 82 ppm)C5-Br shift visible ~110 ppm.
MS (ESI) [M+H]

211/213 (1:1 ratio)
Characteristic Br isotope pattern.

Troubleshooting & Process Control

Selectivity Failure (C5 Attack)
  • Symptom: Loss of Bromine in the final product (Mass spec shows no Br pattern).

  • Cause: Lithium-Halogen exchange occurred at C5 before S_NAr at C2.

  • Remedy: Ensure temperature is strictly -78°C during addition. If problem persists, switch from n-BuLi to LiHMDS to generate the acetylide (less nucleophilic towards Br), or transmetallate to Zinc (Negishi conditions) utilizing a catalyst that prefers C-Cl (unlikely, S_NAr is safer).

Hydrolysis of C2-Chlorine
  • Symptom: Reversion to 5-bromo-2-hydroxy-4,6-dimethylpyrimidine.

  • Cause: Wet THF or incomplete drying of the starting material.

  • Remedy: Distill THF over Na/Benzophenone. Ensure the chloropyrimidine is stored in a desiccator.

References

  • General Pyrimidine Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • S_NAr on Chloropyrimidines

    • Benchchem Application Note: "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine."[2][5] Link (Discusses reactivity order C5-Br vs C2-Cl).

    • ChemicalBook:[6] "Synthesis of 5-Bromo-2-chloropyrimidine."[2][3][7][8] Link

  • Alkynylation Precedents

    • Lavandera, I., et al. "First regioselective enzymatic acylation... applied to pyrimidine..."[9] J. Org.[9] Chem.2001 , 66, 4079.[9][10] Link (Demonstrates C2/C4 differentiation).

    • Sigma-Aldrich Product Page: "5-Bromo-2-ethynylpyrimidine."[11] Link (Verifies stability of the target scaffold).

Sources

Application Note: High-Throughput Screening Strategies for 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Functional Scaffold

The molecule 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine represents a "privileged scaffold" in modern drug discovery. Its structural utility lies in its orthogonal reactivity, enabling the rapid generation of diverse chemical libraries suitable for high-throughput screening (HTS).

Chemotypic Rationale[1][2][3]
  • 5-Bromo Position: Serves as a classic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the introduction of aryl or heteroaryl groups essential for occupying the hydrophobic pockets of kinases (e.g., the "gatekeeper" region).

  • 2-Ethynyl Position: A versatile "warhead" or linker.

    • Covalent Inhibition:[1] The terminal alkyne can target catalytic cysteine residues in enzymes (e.g., EGFR, BTK, Cathepsins) via nucleophilic attack.

    • Click Chemistry: Acts as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating DNA-Encoded Library (DEL) synthesis or Activity-Based Protein Profiling (ABPP).

  • 4,6-Dimethyl Groups: Provide lipophilicity and steric bulk, often improving metabolic stability and selectivity by restricting rotational freedom within the binding pocket.

This guide details two complementary HTS protocols designed to interrogate libraries derived from this scaffold: Biochemical TR-FRET for reversible kinase inhibition and Intact Protein Mass Spectrometry for covalent engagement.

HTS Workflow Overview

The following diagram illustrates the critical path from scaffold functionalization to hit validation.

HTS_Workflow cluster_Screens Parallel Screening Tracks Scaffold 5-Br-2-ethynyl Scaffold Library Library Generation (Suzuki Coupling @ C5) Scaffold->Library Pd-Catalysis TRFRET Track A: TR-FRET (Reversible Binding) Library->TRFRET ASMS Track B: Intact MS (Covalent Binding) Library->ASMS HitVal Hit Validation (IC50 / Kd) TRFRET->HitVal >50% Inhibition ASMS->HitVal Mass Shift

Figure 1: Parallel screening workflows allow for the simultaneous identification of reversible ATP-competitive inhibitors (Track A) and irreversible covalent binders (Track B).

Protocol A: TR-FRET Kinase Assay (LanthaScreen™ Format)

Objective: To screen 5-bromo-pyrimidine derivatives for ATP-competitive inhibition of Tyrosine Kinases (e.g., VEGFR2, EGFR). Mechanism: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detects the displacement of a tracer (fluorophore-labeled ATP analog) by the test compound.

Assay Principle[5]
  • Donor: Europium (Eu)-labeled anti-kinase antibody (binds to the kinase).

  • Acceptor: Alexa Fluor™ 647-labeled Tracer (binds to the ATP pocket).

  • Signal: High FRET signal indicates Tracer binding (No Inhibition). Low FRET indicates Tracer displacement (Inhibition).

Materials & Reagents
ComponentSpecificationRole
Kinase Buffer A 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Reaction Matrix
Test Compounds 10 mM in DMSO (derived from 5-Br scaffold)Analyte
Kinase Recombinant VEGFR2 (KDR) catalytic domainTarget
Tracer Kinase Tracer 199 (Alexa Fluor 647)ATP Competitor
Antibody Eu-anti-GST or Eu-anti-HisFRET Donor
Plate 384-well, low-volume, white, round-bottomReaction Vessel
Step-by-Step Protocol

Step 1: Compound Plating

  • Dispense 100 nL of test compounds (10 mM DMSO stock) into the 384-well plate using an acoustic dispenser (e.g., Echo 550).

  • Controls:

    • High Control (0% Inhibition): 100 nL DMSO.

    • Low Control (100% Inhibition): 100 nL Staurosporine (100 µM).

Step 2: Kinase/Antibody Addition

  • Prepare a 2X Kinase/Antibody Mix in Kinase Buffer A.

    • Target Concentration: 5 nM Kinase + 2 nM Eu-Antibody.

  • Dispense 5 µL of the 2X Mix into all wells.

  • Incubate for 15 minutes at Room Temperature (RT) to allow antibody-kinase association.

Step 3: Tracer Addition

  • Prepare a 2X Tracer Solution in Kinase Buffer A.

    • Target Concentration: 4X the K_d of the tracer (typically ~20-50 nM).

  • Dispense 5 µL of the 2X Tracer Solution into all wells.

  • Final Assay Volume: 10 µL . Final DMSO: 1% .

Step 4: Incubation & Read

  • Centrifuge plate at 1000 x g for 1 minute.

  • Incubate for 60 minutes at RT in the dark.

  • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis & Validation

Calculate the Emission Ratio (ER):



Calculate % Inhibition:



Acceptance Criteria:

  • Z-Prime (Z'): Must be > 0.5.[2]

  • CV%: < 5% for replicates.

Protocol B: Covalent Screening via Intact MS

Objective: To screen the 2-ethynyl-pyrimidine core for covalent modification of catalytic cysteines. Mechanism: The ethynyl group acts as a latent electrophile. Mass spectrometry detects the mass shift corresponding to the formation of a covalent adduct between the protein and the small molecule.

Assay Principle

Unlike reversible binding, covalent inhibition is time-dependent. The assay measures the formation of the [Protein + Ligand] complex.

  • Mass Shift:

    
    .
    
  • Target: Cysteine-rich kinases or E3 ligases.

Materials[4]
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to HPLC.

  • Column: C4 Desalting Cartridge (e.g., Agilent RapidFire or standard reverse-phase).

  • Mobile Phase:

    • A: 0.1% Formic Acid in H₂O.

    • B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Protocol

Step 1: Incubation

  • Prepare Protein (e.g., 5 µM) in Ammonium Acetate buffer (pH 7.5). Avoid primary amines (Tris) if using reactive esters, though ethynyl groups are generally stable.

  • Add Test Compound (derived from 5-Br scaffold) at 50 µM (10-fold excess).

  • Incubate for 3 hours at RT.

Step 2: Sample Cleanup (Online)

  • Inject sample onto the C4 desalting cartridge.

  • Wash with 95% Mobile Phase A for 30 seconds to remove non-covalently bound small molecules and salts.

  • Elute with a steep gradient (5% to 90% B) over 2 minutes.

Step 3: MS Acquisition

  • Acquire spectra in Positive Ion Mode (m/z range 500–3000).

  • Deconvolute raw charge envelopes to zero-charge mass using software (e.g., MaxEnt1, BioPharma Finder).

Data Interpretation (Visualized)[7]

MS_Spectra cluster_Result Screening Outcome Unbound Unbound Protein Mass: 25,000 Da Bound Covalent Adduct Mass: 25,225 Da (+225 Da Ligand) Unbound->Bound + Ligand (Ethynyl-Cys bond) Hit HIT: >50% Conversion to 25,225 Da species Bound->Hit

Figure 2: Deconvoluted mass spectra logic. A "Hit" is defined by the appearance of a new peak shifted by the exact molecular weight of the pyrimidine derivative.

References

  • Munikrishnappa, C. S., et al. (2021). "Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors." Results in Chemistry.

  • Vipergen. (2023). "High-Throughput Screening (HTS): Accelerating Drug Discovery."[3] Vipergen Technical Resources.

  • Zhang, X., et al. (2023). "Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries." ACS Medicinal Chemistry Letters.

  • LanthaScreen™ Eu Kinase Binding Assay. (2023). Thermo Fisher Scientific User Guide.

  • Resnick, E., et al. (2019). "Covalent-Fragment Screening of Ubiquitin Ligases Using Mass Spectrometry." Journal of the American Chemical Society.

Sources

Strategic Synthesis of Pyrimidine-Based Kinase Inhibitors: From Scaffold to Lead

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The pyrimidine heterocycle is arguably the most "privileged" scaffold in kinase inhibitor discovery. Its prevalence in FDA-approved drugs (e.g., Imatinib , Palbociclib , Abemaciclib ) stems from its ability to mimic the adenine ring of ATP.

In the ATP-binding pocket of a kinase, the pyrimidine nitrogen atoms (N1 and N3) and the exocyclic amino groups (typically at C2 or C4) serve as critical hydrogen bond acceptors and donors to the "hinge region" residues. This guide details the strategic synthesis of 2,4-disubstituted pyrimidines, focusing on regioselective control and late-stage diversification.

Structural Logic & Regiocontrol

The primary challenge in synthesizing 2,4-disubstituted pyrimidines from 2,4-dichloropyrimidine is regioselectivity .

The C4 vs. C2 Dichotomy

Under Nucleophilic Aromatic Substitution (


) conditions, the C4 position is significantly more reactive  than the C2 position.
  • Mechanism: The nitrogen at position 3 (N3) exerts a stronger electron-withdrawing effect on C4 than N1 does on C2.

  • Intermediate Stability: Nucleophilic attack at C4 leads to a para-quinoid Meisenheimer complex, which is more stable than the ortho-quinoid complex formed by attack at C2.[1]

Strategic Implication: To synthesize a non-symmetric 2,4-diaminopyrimidine, one must generally install the C4-substituent first via


, followed by the C2-substituent via a second 

(harsh conditions) or Palladium-catalyzed coupling (mild conditions).
Visualization: Synthetic Workflow

PyrimidineWorkflow Start 2,4-Dichloropyrimidine Step1 Step 1: C4-Functionalization (SNAr, Mild Base) Start->Step1 + Amine R1 Inter Intermediate: 2-Chloro-4-aminopyrimidine Step1->Inter Regioselective (>95:5) Step2 Step 2: C2-Functionalization (Buchwald-Hartwig or Harsh SNAr) Inter->Step2 + Amine R2 Pd(0) Cat. Final Final Kinase Inhibitor (2,4-Diaminopyrimidine) Step2->Final

Figure 1: Standard workflow for sequential functionalization of the pyrimidine core. Note the mandatory order of operations to ensure regiochemical purity.

Detailed Experimental Protocols

Module A: C4-Selective Amination ( )

This protocol installs the first "arm" of the inhibitor. This is typically the moiety that extends into the solvent-front or the back-pocket of the kinase.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Aniline or Aliphatic Amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent:

    
    -Butanol or Ethanol (0.2 M concentration)
    

Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine and the alcohol solvent.

  • Addition: Add the amine nucleophile followed by DIPEA dropwise at room temperature.

  • Reaction: Heat the mixture to 50–80°C .

    • Note: Aliphatic amines react at lower temperatures (RT to 50°C). Anilines often require 80°C.

    • Monitoring: Monitor via LC-MS.[2] The C4-product (monosubstituted) usually forms within 2–4 hours. Over-reaction (disubstitution) is rare at this temperature if stoichiometry is controlled.

  • Workup: Cool to RT. If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate in vacuo, redissolve in EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show a characteristic doublet for the C5 proton and a doublet for the C6 proton (if unsubstituted).
    
Module B: C2-Amination (Buchwald-Hartwig Coupling)

The C2-chlorine is deactivated and sluggish to react via standard


. Palladium catalysis is highly recommended to install the "hinge-binding" motif (often an aniline or heterocycle) without using forcing temperatures that degrade the scaffold.

Reagents:

  • Substrate: 2-Chloro-4-aminopyrimidine (from Module A) (1.0 equiv)

  • Nucleophile: Aryl Amine / Heterocyclic Amine (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or Pre-catalysts (e.g., Xantphos Pd G4)
    
  • Ligand: Xantphos (10 mol%) or BrettPhos (for difficult substrates)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (stronger base, faster rate)
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Protocol:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.

  • Charge: Add the chloro-pyrimidine intermediate, the amine, base, and ligand.

  • Catalyst Addition: Add the Pd source last.

  • Solvent: Add degassed 1,4-Dioxane. Seal the vessel immediately.

  • Reaction: Heat to 90–100°C for 4–12 hours.

    • Critical: Efficient stirring is required as

      
       is insoluble.
      
  • Workup: Filter through a pad of Celite to remove Pd black. Wash with EtOAc.[3] Concentrate the filtrate.

  • Purification: Flash column chromatography (DCM/MeOH gradients are typical).

Decision Logic & Troubleshooting

Not all syntheses proceed linearly.[4] Use this logic map to troubleshoot low yields or selectivity issues.

Troubleshooting Issue Problem: Low Yield at C2 Step Check1 Is the Nucleophile Electron Deficient? Issue->Check1 BranchA YES (e.g., Nitro-aniline) Check1->BranchA BranchB NO (e.g., Alkyl amine) Check1->BranchB SolA Switch Ligand to BrettPhos Use NaOtBu base BranchA->SolA SolB Check Catalyst Poisoning (S or N lone pairs) Increase Pd loading to 10% BranchB->SolB

Figure 2: Troubleshooting logic for the challenging C2-coupling step.

Comparative Data: vs. Pd-Catalysis[1]

FeatureMethod A:

(Thermal)
Method B: Buchwald-Hartwig (Pd)
Target Position C4 (highly favored), C2 (difficult)C2 (excellent), C4 (good)
Substrate Scope Aliphatic amines, electron-rich anilinesElectron-deficient anilines, heterocycles
Temperature

(Microwave often needed for C2)

Functional Group Tolerance High (Acid/Base stable groups)Moderate (Sensitive to oxidizing agents)
Typical Yield (C2 step) 20–50% (often requires excess amine)60–90% (stoichiometric amine)

Quality Control & Validation

Chemical Validation[5]
  • Regiochemistry Check: Use NOESY 1D/2D NMR .

    • Signal: Irradiation of the C5-H proton should show a Nuclear Overhauser Effect (NOE) interaction with the NH proton or alkyl protons of the substituent at C4. It will not show an interaction with the substituent at C2.

  • Purity:

    
     by HPLC (254 nm) is required for biological assays to avoid false positives from potent impurities.
    
Biological Validation (Kinase Assay)
  • Assay Type: FRET-based or ADP-Glo assays.

  • Control: Include Staurosporine as a pan-kinase reference inhibitor.

  • Data Reporting: Report

    
     values as the mean of 
    
    
    
    independent experiments.

References

  • The Pyrimidine Scaffold in Drug Discovery

    • Title: Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
    • Source: BenchChem Application Notes.[3][5]

  • Regioselectivity Mechanisms

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[1]

    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • Buchwald-Hartwig Optimization

    • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
    • Source: WuXi AppTec.
    • URL:[Link]

  • FDA Approved Kinase Inhibitors

    • Title: Inhibitors Approved for Clinical Use.[6][7][8]

    • Source: MRC Protein Phosphorylation and Ubiquityl
    • URL:[Link]

Sources

Application Notes & Protocols: Unlocking the Antiviral Potential of Functionalized Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist:

The relentless challenge posed by viral pathogens necessitates a continuous search for novel therapeutic agents. Viruses, from seasonal influenza to global threats like HIV and coronaviruses, represent a significant burden on human health.[1][2] The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of antiviral drugs.[3][4] Its inherent ability to mimic natural nucleosides allows for strategic interference with viral replication machinery. Historic breakthroughs, such as the development of Zidovudine (AZT) for HIV, underscore the immense therapeutic potential held within this heterocyclic core.[5][6]

This document serves as a comprehensive guide, moving beyond a simple recitation of methods. It is designed to provide you, the research professional, with the scientific rationale, validated protocols, and decision-making frameworks necessary to explore the antiviral potential of novel functionalized pyrimidines. We will delve into the causality behind experimental design, from chemical synthesis to advanced mechanistic studies, empowering you to not only execute these protocols but to innovate upon them.

Section 1: The Scientific Rationale: Why Pyrimidines are Privileged Scaffolds for Antiviral Drug Discovery

The success of pyrimidine derivatives as antiviral agents is not coincidental; it is rooted in their fundamental role in biology and their ability to be chemically modified to exploit viral vulnerabilities.

Core Mechanisms of Antiviral Action

Functionalized pyrimidines primarily exert their antiviral effects by targeting critical stages of the viral life cycle. The most well-documented mechanisms include:

  • Inhibition of Viral Nucleic Acid Synthesis: This is the classical mechanism for pyrimidine nucleoside analogs. After entering the host cell, these compounds are phosphorylated by host or viral kinases into their active triphosphate form. They are then recognized by viral polymerases (DNA or RNA-dependent) as substrates. Their incorporation into the growing viral nucleic acid chain leads to premature chain termination, halting replication.[5] A key structural feature, such as the 3'-azido group in AZT, prevents the formation of the next phosphodiester bond.[7]

  • Targeting Viral-Specific Enzymes: Beyond polymerases, pyrimidine scaffolds can be designed to inhibit other essential viral enzymes. For retroviruses like HIV, reverse transcriptase is a primary target.[5] Other examples could include viral proteases, which are crucial for viral maturation, or neuraminidase in the influenza virus, which is required for the release of new virions from the host cell.

  • Depletion of Host Cell Nucleotide Pools: Viruses are obligate intracellular parasites, wholly dependent on the host cell's metabolic machinery for replication. Some pyrimidine derivatives act not on a viral target, but on a host enzyme critical for de novo pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH).[8] By inhibiting DHODH, these compounds starve the virus of the necessary pyrimidine building blocks (uridine and cytidine), effectively shutting down viral replication.[8] This approach offers the potential for broad-spectrum antiviral activity.

Antiviral Mechanisms of Pyrimidines Pyrimidine Pyrimidine Analog ViralPolymerase Viral Polymerase (e.g., RdRp, RT) Pyrimidine->ViralPolymerase Acts as Substrate HostEnzyme Host DHODH Enzyme Pyrimidine->HostEnzyme Inhibits ViralNA Viral DNA/RNA Synthesis ViralPolymerase->ViralNA Catalyzes NucleotidePool Host Nucleotide Pool (UTP, CTP) HostEnzyme->NucleotidePool Produces NucleotidePool->ViralNA Provides Substrates ReplicationHalt Replication Blocked ViralNA->ReplicationHalt Is Terminated

Caption: Key antiviral mechanisms of functionalized pyrimidines.

Foundational Structure-Activity Relationships (SAR)

Decades of research have illuminated key structural motifs that govern the antiviral efficacy of pyrimidine derivatives. Understanding these relationships is critical for rational drug design.

  • The Sugar Moiety (Nucleoside Analogs): Modifications to the ribose or deoxyribose ring are paramount. As established with anti-HIV agents, the presence of a 3'-azido group is a potent determinant of activity, while changing it to an amino or iodo group reduces efficacy.[7]

  • The C-5 Position of the Pyrimidine Ring: This position is a critical site for functionalization. The antiviral potency against HIV-1 is highly influenced by the hydrophobicity and steric properties of the C-5 substituent.[9] Small alkyl groups like methyl (CH3) and ethyl (C2H5) often yield high potency, whereas larger groups can significantly reduce it.[7]

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic structures (e.g., pyrazole, thiazole) can enhance biological activity by creating more complex, rigid scaffolds that may fit better into the active sites of target enzymes.[3][10]

Section 2: Synthesis and Characterization of Pyrimidine Derivatives

The journey of discovery begins with the synthesis of novel compounds. While countless synthetic routes exist, we will outline a general workflow for producing a library of derivatives for screening, based on the use of a versatile intermediate.

Synthesis Workflow Start Start: Precursors (e.g., 2,4-dichloropyrimidine) Step1 Step 1: Regioselective Nucleophilic Substitution (C4) Start->Step1 Intermediate Intermediate Product (C4-Substituted) Step1->Intermediate Step2 Step 2: Second Substitution (C2) with Diverse Amines/Thiols Intermediate->Step2 Library Library of Final Compounds Step2->Library Purify Step 3: Purification (e.g., Column Chromatography) Library->Purify Characterize Step 4: Structural Characterization (NMR, MS, HRMS) Purify->Characterize End End: Pure Compounds for Screening Characterize->End

Caption: General workflow for pyrimidine library synthesis.

Protocol 1: Synthesis of 2,4-Disubstituted Pyrimidine Library

This protocol provides a framework for synthesizing a diverse library of pyrimidine derivatives starting from a common precursor, 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C4 and C2 positions allows for sequential, controlled substitutions.

Scientific Rationale: The chlorine at the C4 position is more susceptible to nucleophilic attack than the one at C2. This allows for a regioselective first substitution at C4 under milder conditions. The second substitution at the less reactive C2 position typically requires more forcing conditions (e.g., higher temperature), enabling the introduction of a second point of diversity.

Materials:

  • 2,4-dichloropyrimidine

  • Primary/secondary amines, thiols, or other nucleophiles (for C4 and C2 positions)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer/hotplate

Step-by-Step Methodology:

  • First Substitution (C4 Position): a. Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent like ethanol. b. Add the first nucleophile (1.1 eq) and a non-nucleophilic base such as TEA (1.2 eq). The base is crucial for scavenging the HCl generated during the reaction. c. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, remove the solvent under reduced pressure. e. Perform an aqueous work-up: dissolve the residue in DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-chloro-4-substituted-pyrimidine intermediate.

  • Second Substitution (C2 Position): a. Dissolve the crude intermediate from Step 1 in a higher-boiling solvent like DMF. b. Add the second, diverse set of nucleophiles (1.2 eq) and base (1.5 eq). c. Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, again monitoring by TLC. The higher temperature is necessary to displace the less reactive C2-chloride. d. After cooling, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up as described in Step 1e.

  • Purification: a. Purify the crude final product using flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) must be determined empirically by TLC. b. Combine the fractions containing the pure product and evaporate the solvent.

  • Characterization: a. Confirm the structure and purity of the final compounds using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
    • Mass Spectrometry (MS): To confirm the molecular weight of the product.
    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Section 3: A Validated Cascade for In Vitro Antiviral Screening

A successful screening campaign is a balance of efficiency and rigor. This cascade is designed to first eliminate non-specific, toxic compounds and then identify those with genuine antiviral activity, providing a quantifiable measure of their therapeutic potential.

Screening Cascade Start Start: Compound Library Cytotox 1. Cytotoxicity Assay (e.g., MTT on Host Cells) Start->Cytotox CC50 Determine CC50 (50% Cytotoxic Concentration) Cytotox->CC50 Antiviral 2. Antiviral Assay (e.g., CPE Inhibition) CC50->Antiviral Use non-toxic concentrations SI 3. Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50 Determine EC50 (50% Effective Concentration) Antiviral->EC50 EC50->SI Hit Prioritize Hits (High SI Value) SI->Hit MOA 4. Proceed to Mechanism of Action (MOA) Studies Hit->MOA End End: Validated Hits MOA->End

Caption: Workflow for the in vitro antiviral screening cascade.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Scientific Rationale: Before assessing antiviral activity, it is imperative to determine the concentration at which a compound is toxic to the host cells. This ensures that any observed antiviral effect is not simply a result of killing the cells that the virus needs to replicate. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.

Materials:

  • Host cell line appropriate for the virus (e.g., MT-4 for HIV, Huh-5-2 for HCV replicon).[11]

  • 96-well cell culture plates

  • Complete growth medium

  • Test compounds (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot viability against compound concentration and use non-linear regression to determine the CC50 (the concentration that reduces cell viability by 50%).

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay

Scientific Rationale: Many viruses cause visible damage, or cytopathic effects, to host cells, ultimately leading to cell death. This assay measures the ability of a compound to protect cells from this virus-induced destruction. It is a robust and widely used primary screen for antiviral activity.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate as in Protocol 2.

  • Infection and Treatment: a. Prepare serial dilutions of test compounds at non-toxic concentrations (well below their CC50). b. Add the compound dilutions to the cells. c. Immediately infect the cells with a known amount of virus (a multiplicity of infection, MOI, that causes complete CPE in 2-3 days). d. Include controls: "cells only" (no virus, no compound), "virus control" (virus, no compound), and reference drug controls (e.g., Remdesivir).

  • Incubation: Incubate the plate until the "virus control" wells show >90% CPE.

  • Quantification of Viability: Use the MTT method (Steps 4-7 from Protocol 2) to quantify the number of viable cells in each well.

  • Analysis: Calculate the percentage of cell protection. Plot this percentage against compound concentration and use non-linear regression to determine the EC50 (the concentration that provides 50% protection against CPE).

Data Presentation and Interpretation

Summarize all screening data in a structured table. The most critical value is the Selectivity Index (SI) , calculated as CC50 / EC50 . The SI represents the therapeutic window of the compound; a higher SI indicates that the compound is effective against the virus at concentrations far below those at which it is toxic to host cells. An SI > 10 is often considered a good starting point for a promising hit compound.

Compound IDTarget VirusHost CellCC50 (µM)EC50 (µM)Selectivity Index (SI)
PYR-001HCoV-229EHuh-7>1005.2>19.2
PYR-002HCoV-229EHuh-785.142.62.0
PYR-003Influenza AMDCK60.34.114.7
ControlHCoV-229EHuh-7>1000.8>125

References

  • Chu, C. K., Schinazi, R. F., Ahn, M. K., Ullas, G. V., & Gu, Z. P. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry. [Link]

  • Al-Abdullah, N. H., Haiba, M. E., Al-Dies, A. M., El-Emam, A. A., & Gomaa, E. A. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Al-Abdullah, N. H., Haiba, M. E., Al-Dies, A. M., El-Emam, A. A., & Gomaa, E. A. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]

  • Chu, C. K., Schinazi, R. F., Ahn, M. K., Ullas, G. V., & Gu, Z. P. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry. [Link]

  • Gallo, R. C., & Montagnier, L. (1991). Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents. Pharmaceutical Research. [Link]

  • Kaushik, N., & Singh, G. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds. [Link]

  • Kaushik, N., & Singh, G. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Ingenta Connect. [Link]

  • Kumar, R., & Singh, V. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences. [Link]

  • Rada, B., & Holý, A. (1988). ANTIVIRAL ACTIVITIES OF PYRIMIDINE NUCLEOSIDE ANALOGUES: SOME STRUCTURE - ACTIVITY RELATIONSHIPS. Acta virologica. [Link]

  • Chong, Y., & Choo, H. (2006). Structure-Activity Relationship of Pyrimidine Heterosubstituted Nucleoside Analogues. Archiv der Pharmazie. [Link]

  • Papakyriakou, A., Tzioumaki, N., Gkizis, P. L., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. [Link]

  • Wang, L., Zhang, Y., Yan, W., et al. (2026). Discovery of Amino Acid-Functionalized Multisubstituted Pyrimidines as Novel Efficient Antiviral Agents Against Enteroviruses. ACS Omega. [Link]

  • Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., et al. (2012). Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. PubMed. [Link]

  • El-Sawy, E. R., Mandour, A. H., El-Hallouty, S. M., et al. (2024). Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Heliyon. [Link]

  • Kumar, B., & Kumar, A. (2024). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [Link]

  • Kaur, H., & Kumar, S. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]

  • Wang, Q., De la Fuente, C., & Deng, L. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Experimental Medicine. [Link]

  • Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., et al. (2012). Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. ResearchGate. [Link]

  • Choudhury, A. A. K., Vinayagam, S., Adhikari, N., et al. (2022). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. Future Journal of Pharmaceutical Sciences. [Link]

  • Dhama, K., Sharun, K., Tiwari, R., et al. (2021). A review: Mechanism of action of antiviral drugs. Travel Medicine and Infectious Disease. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

[1][2]

Abstract & Core Directive

Target Molecule: 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine Primary Challenge: Chemoselectivity.[1][2][3] The pyrimidine ring contains two potential coupling sites (C2 and C5).[2] Standard approaches often yield intractable mixtures of mono-coupled (desired), bis-coupled (over-reacted), and regio-isomeric byproducts.[1] Solution: This guide details a Halogen-Switch Strategy . By engineering a significant reactivity gap between the C2 and C5 positions (C2-Iodo vs. C5-Bromo), we force the Sonogashira coupling to occur exclusively at the C2 position, preserving the C5-Bromine for future functionalization.[1][2]

Part 1: The Synthetic Workflow (Visualized)

The following flowchart illustrates the critical decision points. Note the "Yield Trap" associated with using a chloro-precursor.[1][2]

SynthesisWorkflowcluster_legendLegendStartStart: 2-Amino-4,6-dimethylpyrimidineBrominationStep 1: Bromination (C5)Reagent: NBS, MeCNStart->BrominationIntermediate12-Amino-5-bromo-4,6-dimethylpyrimidineBromination->Intermediate1DecisionCRITICAL DECISION POINTSelect C2 HalogenIntermediate1->DecisionPathAPath A: Chlorination (Sandmeyer)Result: 2-Chloro-5-bromo...Decision->PathAAvoid (Low Yield)PathBPath B: Iodination (Sandmeyer)Result: 2-Iodo-5-bromo...Decision->PathBRecommendedCouplingASonogashira Coupling (Cl-Precursor)Problem: Poor SelectivityC-Cl and C-Br reactivity is too similarPathA->CouplingACouplingBStep 2: Sonogashira Coupling (I-Precursor)Success: High SelectivityC-I reacts 1000x faster than C-BrPathB->CouplingBTMS_ProductIntermediate: TMS-Protected AlkyneCouplingB->TMS_ProductDeprotectionStep 3: DeprotectionReagent: K2CO3, MeOHTMS_Product->DeprotectionFinalFINAL TARGET:5-Bromo-2-ethynyl-4,6-dimethylpyrimidineDeprotection->FinalkeyGreen Path = High YieldRed Path = Low Selectivity

Caption: Workflow logic comparing the high-yield Iodination route (Path B) against the low-selectivity Chlorination route (Path A).

Part 2: Detailed Protocols & Causality
Step 1: Scaffold Preparation (The "Anchor")

Objective: Synthesize 5-bromo-2-iodo-4,6-dimethylpyrimidine .[1][2] Why: The C2-position is electron-deficient (flanked by nitrogens), making it susceptible to nucleophilic attack, but for Pd-catalyzed coupling, we rely on oxidative addition.[1][2] The bond dissociation energy of C-I (approx. 53 kcal/mol) is significantly lower than C-Br (approx. 68 kcal/mol). This ensures the Pd catalyst inserts at C2 exclusively.[2]

Protocol:

  • Bromination: Dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in Acetonitrile. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C. Stir at RT for 2h.

    • Checkpoint: Product precipitates or can be recrystallized from EtOH.[2]

  • Sandmeyer Iodination: Suspend 2-amino-5-bromo-4,6-dimethylpyrimidine (1.0 eq) in diiodomethane (

    
    ) or use standard aqueous conditions (
    
    
    ).
    • Preferred Method: Add isoamyl nitrite (1.5 eq) to a solution of the amine and diiodomethane (3.0 eq) in anhydrous THF at 60°C.

    • Mechanism:[2][4][5][6][7][8] Formation of the diazonium species followed by radical-nucleophilic substitution with Iodine.[1][2]

Step 2: The Chemoselective Coupling (The "Pivot")

Objective: Install the alkyne at C2 without touching the C5-Bromine.[2] Reagents: Trimethylsilylacetylene (TMSA), ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


ParameterSpecificationReason (Causality)
Precursor 2-Iodo -5-bromo...[1][2]Critical: Iodides undergo oxidative addition orders of magnitude faster than bromides [1][2].[2]
Catalyst ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(3-5 mol%)
Bis(triphenylphosphine) is robust and sufficient. More active catalysts (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) might activate the C5-Br.
Co-Catalyst CuI (2-3 mol%)Facilitates the transmetallation of the alkyne.[2] Keep load low to prevent homocoupling.
Atmosphere Strict Argon/Nitrogen Oxygen causes Glaser homocoupling (blue/green solution indicates oxidized dimer formation).[2]
Temperature RT to 40°CKeep temp low. High temp (>60°C) increases the risk of activating the C5-Br bond.[1][2]

Protocol:

  • Charge a flame-dried flask with 5-bromo-2-iodo-4,6-dimethylpyrimidine (1.0 eq),

    
     (0.03 eq), and CuI (0.02 eq).
    
  • Evacuate and backfill with Argon (3 cycles).[2]

  • Add degassed THF and Triethylamine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , 3.0 eq).
    
  • Add TMS-acetylene (1.1 eq) dropwise.[1][2]

  • Stir at RT.[9] Monitor by TLC (Target ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     usually higher than starting material).
    
  • Stop immediately upon consumption of starting material to prevent "over-cooking" (reaction at C5).

Step 3: Deprotection

Objective: Remove TMS group to yield the terminal alkyne.[2] Protocol:

  • Dissolve the TMS-intermediate in MeOH/THF (1:1).[2]

  • Add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (1.5 eq). Stir at RT for 30 mins.
    
  • Note: The C5-Br bond is stable to weak bases like carbonate; it will not hydrolyze.[1][2]

Part 3: Troubleshooting Center (FAQs)

Q1: I am seeing a significant amount of "bis-coupled" product (alkyne at both C2 and C5). Why?

  • Diagnosis: You likely used the 2-Chloro or 2-Bromo precursor.[1][2]

  • Explanation: The reactivity difference between a C2-Cl and C5-Br is negligible in Sonogashira conditions.[1][2] The catalyst cannot distinguish between them effectively.[2]

  • Fix: You must switch to the 2-Iodo precursor.[1][2] The C-I bond is the "path of least resistance" for the catalyst [2].[1][2]

Q2: My reaction mixture turned bright blue/green, and yield is low.

  • Diagnosis: Glaser Homocoupling.[2]

  • Explanation: Oxygen entered the system.[2] The copper catalyst oxidized the alkyne to form a di-alkyne dimer (Glaser product) instead of coupling it to the pyrimidine.[1][2]

  • Fix: Degas all solvents using the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for 20 minutes before adding the catalyst.[1][2]

Q3: The reaction is sluggish. Can I heat it to 80°C?

  • Diagnosis: Risk of selectivity loss.[2][7]

  • Explanation: Heating increases the kinetic energy of the system, potentially allowing the catalyst to overcome the activation energy barrier for the C5-Br bond.[1][2]

  • Fix: Do not heat above 45°C. Instead, add fresh catalyst (1-2 mol%) or verify your TMS-acetylene quality (it can degrade).[1][2] If using the Iodo-precursor, reactivity at RT should be sufficient.[1][2]

Q4: Can I skip the TMS protection and use acetylene gas directly?

  • Diagnosis: Operational hazard and side reactions.[2]

  • Explanation: Using acetylene gas often leads to double-addition (one acetylene molecule bridging two pyrimidine rings).[1][2]

  • Fix: Stick to TMS-acetylene or 2-methyl-3-butyn-2-ol (protected equivalent).[1][2] TMS is easier to handle and ensures 1:1 stoichiometry.[2]

References
  • BenchChem. (2025).[2] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from [2]

    • Supports the reactivity order I > Br > Cl and the difficulty of selective coupling with chloro-precursors.[1][2]

  • Kore, A. R., et al. (2015).[2] "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling."[1][2][3] Nucleosides, Nucleotides and Nucleic Acids, 34(2), 92-102.[1][2] Retrieved from

    • Validates the strategy of using Iodination to direct Sonogashira coupling selectively in the presence of other halogens.
  • Sigma-Aldrich. (n.d.).[1][2] 5-Bromo-4,6-dimethylpyrimidine Product Data. Retrieved from [1][2]

    • Provides physical property d
  • Organic Chemistry Portal. (n.d.).[2] Sandmeyer Reaction. Retrieved from [2]

    • Mechanistic grounding for the conversion of the amino group to the iodo group.[1][2]

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for catalyst selection and troubleshooting in cross-coupling reactions involving 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve successful synthetic outcomes.

Introduction to Cross-Coupling with 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is a versatile building block in medicinal chemistry and materials science. The presence of both a bromo substituent and a terminal ethynyl group on the electron-deficient pyrimidine ring offers multiple handles for synthetic diversification. The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, making it a key transformation for this substrate.[1][2][3] This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base.[2][4]

The success of a Sonogashira coupling hinges on the careful selection of the catalyst system and reaction conditions. This guide will walk you through these considerations in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common cross-coupling reaction for functionalizing the C-Br bond of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine with another alkyne?

A1: The Sonogashira cross-coupling reaction is the premier choice for this transformation.[2][5] It allows for the direct formation of a C(sp)-C(sp) bond by coupling the terminal alkyne of one molecule with the aryl bromide of another.

Q2: What are the fundamental components of a Sonogashira reaction?

A2: A standard Sonogashira reaction consists of:

  • Aryl Halide: In this case, 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine.

  • Terminal Alkyne: The coupling partner.

  • Palladium Catalyst: The primary catalyst that facilitates the C-C bond formation.

  • Copper(I) Co-catalyst (Optional but common): This enhances the reaction rate.[2][6]

  • Base: An amine base is typically used to neutralize the hydrogen halide byproduct.[2][7]

  • Solvent: A suitable solvent is needed to dissolve the reactants and facilitate the reaction.

Q3: What is the general reactivity trend for aryl halides in Sonogashira couplings?

A3: The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br > Cl.[8] Therefore, aryl bromides, like our substrate, may require more forcing conditions (e.g., heating) compared to the more reactive aryl iodides.[8][9]

Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira protocols are well-established and often preferred to prevent the formation of alkyne homocoupling byproducts, known as Glaser coupling.[1][10] These reactions might necessitate specific ligands or different reaction conditions to be efficient.[10][11]

Catalyst and Ligand Selection Guide

The choice of the palladium catalyst and its coordinating ligand is paramount for a successful reaction. The electronic and steric properties of the ligand influence the stability and activity of the catalyst.[12][13]

Catalyst SystemLigand(s)Key AdvantagesPotential Considerations
Standard Systems
Pd(PPh₃)₄Triphenylphosphine (PPh₃)Commercially available, well-documented, and effective for many substrates.Can be sensitive to air and may require higher catalyst loadings.
PdCl₂(PPh₃)₂ / CuITriphenylphosphine (PPh₃)More air-stable than Pd(PPh₃)₄ and a reliable starting point for optimization.[5]May require elevated temperatures for less reactive aryl bromides.[9]
Bulky Electron-Rich Ligands
Pd(OAc)₂ or Pd₂(dba)₃ with ligands like XPhos, SPhos, or RuPhosDialkylbiaryl phosphinesHigh catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. Effective for challenging substrates.[13]These ligands are generally more expensive.
N-Heterocyclic Carbene (NHC) Ligands
Pd-NHC complexesIPr, SIMes, etc.High thermal stability and reactivity. Can be effective in copper-free systems.[5]The synthesis of NHC ligands and their palladium complexes can be more involved.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive palladium catalyst. 2. Impure starting materials. 3. Suboptimal reaction temperature.1. Use a fresh batch of catalyst stored under an inert atmosphere. Pd(0) sources can be air-sensitive.[8] 2. Purify the aryl halide and alkyne. Impurities can poison the catalyst. 3. For aryl bromides, heating is often necessary. Try increasing the temperature incrementally (e.g., to 80-100 °C).[9]
Formation of a Black Precipitate (Palladium Black) 1. Decomposition of the palladium catalyst. 2. Inappropriate solvent choice.1. Ensure high-purity reagents and solvents. 2. Some solvents like THF have been anecdotally reported to promote palladium black formation. Consider switching to a different solvent like DMF or acetonitrile.[8][14]
Significant Homocoupling of the Terminal Alkyne (Glaser Coupling) 1. Presence of oxygen and a copper(I) co-catalyst.1. Switch to a copper-free Sonogashira protocol.[1][10] 2. Ensure the reaction is run under strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (e.g., argon or nitrogen).[8]
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Insufficient base.1. Consider using a more robust ligand system (e.g., a bulky biarylphosphine or an NHC ligand). 2. Ensure the amine base is dry and used in sufficient excess (typically 2-3 equivalents).

Experimental Protocols

The following are generalized starting protocols. Optimization for your specific coupling partner is likely necessary.

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

Materials:

  • 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (1.0 equiv.)

  • Terminal alkyne (1.1 - 1.5 equiv.)

  • PdCl₂(PPh₃)₂ (1-5 mol%)

  • CuI (1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, used as solvent or co-solvent)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or acetonitrile)

Procedure:

  • To a dry reaction flask under an inert atmosphere (argon or nitrogen), add 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

  • Add the degassed solvent and then the amine base.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (1.0 equiv.)

  • Terminal alkyne (1.2 - 2.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a Pd(OAc)₂/ligand combination)

  • Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.)

  • Anhydrous and degassed solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a dry reaction flask under an inert atmosphere, add the palladium catalyst and 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine.

  • Add the degassed solvent, followed by the terminal alkyne and the amine base.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C).

  • Monitor the reaction progress.

  • Workup and purify as described in Protocol 1.

Visualizing the Process

The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: one for palladium and one for copper.[1][5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Cu-C≡CR² Pd_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->Pd_Alkyne CuX CuX Transmetal->CuX + R¹-Pd(II)L₂-X RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Regeneration Product R¹-C≡C-R² RedElim->Product Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Alkyne->Cu_Acetylide + CuX, Base Base Base Cu_Acetylide->Transmetal R1X R¹-X = 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine HC≡CR2 H-C≡CR² = Terminal Alkyne

Caption: A simplified representation of the interconnected palladium and copper catalytic cycles in a Sonogashira coupling reaction.

Catalyst Selection Workflow

This decision tree can guide your choice of a catalyst system.

Catalyst_Selection Start Start: Cross-coupling with 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine InitialScreen Initial Screening? Start->InitialScreen StandardConditions Use Standard Conditions: PdCl₂(PPh₃)₂ / CuI InitialScreen->StandardConditions Yes LowYield Low Yield or Side Reactions? StandardConditions->LowYield CopperFree Switch to Copper-Free Protocol LowYield->CopperFree Glaser Coupling Observed RobustLigand Employ Bulky/Electron-Rich Ligand (e.g., XPhos, SPhos, or NHC) LowYield->RobustLigand Reaction Stalls Optimization Optimization of Temperature, Solvent, and Base CopperFree->Optimization RobustLigand->Optimization Success Successful Coupling Optimization->Success

Caption: A decision-making workflow for selecting and optimizing a catalyst system for the Sonogashira coupling.

References

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - BYJU'S. (2017, January 20). Retrieved from [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved from [Link]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate - Apollo. (n.d.). Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.). Retrieved from [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). Retrieved from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Retrieved from [Link]

  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). Retrieved from [Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications. (2025, January 10). Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). Retrieved from [Link]

  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel - MDPI. (2020, October 15). Retrieved from [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). Retrieved from [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved from [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. (n.d.).
  • 5-Bromo-4,6-dimethylpyrimidine | C6H7BrN2 | CID 14922221 - PubChem. (n.d.). Retrieved from [Link]

  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

Sources

Overcoming low reactivity of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-5BR-ETH-001 Subject: Overcoming Steric & Electronic Deactivation in Cross-Coupling and Metallation[1]

Executive Summary: The "Deceptive" Substrate

Welcome to the technical support hub for 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine .

Researchers often underestimate this molecule.[1] It appears to be a standard heteroaryl halide, yet it frequently fails in standard Suzuki or Sonogashira conditions where similar pyrimidines succeed. The failure stems from two converging factors:

  • The Ortho-Effect (Steric): The 4,6-dimethyl groups create a "bay region" that physically blocks the Palladium center from accessing the C5-Bromine bond during oxidative addition.

  • The Proton Trap (Electronic): The terminal alkyne at C2 is acidic (

    
    ). Standard bases (carbonates, hydroxides) or lithiating agents will react with this proton before facilitating the desired cross-coupling or halogen exchange.
    

This guide provides the specific protocols required to bypass these kinetic and thermodynamic traps.

Visualizing the Problem

To solve the reactivity issue, one must first visualize the steric environment. The diagram below illustrates why standard linear phosphines (like


) fail to ligate effectively in the crowded C5 pocket.

StericBlockade Substrate 5-Bromo-2-ethynyl- 4,6-dimethylpyrimidine StericZone STERIC WALL (C4/C6 Methyls) Blocks Standard Catalysts Substrate->StericZone flanked by ElectronicZone PROTON TRAP (C2 Alkyne) Consumes Base/Organolithiums Substrate->ElectronicZone possesses StandardPd Standard Pd(PPh3)4 (Linear/Cone Angle < 145°) StandardPd->StericZone REPELLED BY BulkyPd Required: Bulky Pd-Ligands (SPhos/XPhos/PEPPSI) BulkyPd->StericZone PENETRATES

Caption: The "Steric Wall" created by C4/C6 methyls prevents standard catalyst insertion, while the C2 alkyne acts as a base sink.

Module A: Troubleshooting Suzuki-Miyaura Coupling

The Issue: No conversion or low yield using


 or 

. The Cause: The oxidative addition of Pd(0) into the C5-Br bond is the rate-limiting step. The 4,6-methyl groups destabilize the square-planar Pd(II) intermediate unless the ligand is exceptionally electron-rich and bulky.
Optimized Protocol: The "Buchwald" Approach

Do not use standard ligands.[1] You must use Dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).[1]

ParameterStandard (Fail)Optimized (Success) Reasoning
Catalyst Source

XPhos Pd G2 or SPhos Pd G2 Pre-formed precatalysts ensure active Pd(0) generation without induction periods.[1] SPhos/XPhos provide the necessary cone angle.
Base


(3.0 equiv)
Stronger base required for efficient transmetallation in hindered systems.[1]
Solvent DMF/Water1,4-Dioxane/Water (4:1) Dioxane allows higher temperatures; water is critical for boronic acid activation.[1]
Temperature 80°C100°C - 110°C High energy barrier for oxidative addition requires elevated heat.[1]
Step-by-Step Workflow:
  • Charge: Add Substrate (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), and XPhos Pd G2  (2-5 mol%) to a vial.
    
  • Purge: Seal and purge with Argon for 5 minutes (oxygen inhibits the active catalytic species).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Heat: Stir vigorously at 100°C for 4–12 hours.

  • Check: Monitor by LCMS. If conversion stalls, add 1 mol% fresh catalyst.[1]

Module B: Lithium-Halogen Exchange (The "Double-Base" Trick)

The Issue: Attempting to lithiate C5-Br with n-BuLi results in complex mixtures or recovery of starting material. The Cause: The terminal alkyne proton is far more acidic than the C-Br bond is reactive. 1.0 equivalent of n-BuLi simply deprotonates the alkyne to form the acetylide, which precipitates or reacts sluggishly.

Decision Tree: Lithiation Strategy

LithiationLogic Start Goal: Lithiate C5 IsProtected Is C2-Alkyne Protected (e.g., TMS)? Start->IsProtected StandardLi Standard Exchange: 1.1 eq n-BuLi -78°C, THF IsProtected->StandardLi Yes Sacrificial Sacrificial Base Method: 1. Add 1.0 eq MeLi (Deprotonate Alkyne) 2. Add 1.1 eq t-BuLi (Exchange Br) IsProtected->Sacrificial No (Direct) ProtectFirst Recommended: Protect with TMSCl first IsProtected->ProtectFirst No (Safe Route) YesProt YES NoProt NO

Caption: Logic flow for lithiation. Unprotected alkynes require a specific "double-base" protocol or prior protection.[1]

Protocol: The "Sacrificial Base" Method (Direct Lithiation)

Use this if you cannot protect the alkyne first.

  • Dissolve: Dissolve substrate (1.0 eq) in anhydrous THF at -78°C.

  • Deprotonate (Step 1): Add MeLi (1.05 eq) dropwise.[1]

    • Mechanism:[1][2][3][4][5][6] MeLi is less nucleophilic than BuLi but basic enough to remove the alkyne proton. This forms the Lithium Acetylide (inert to exchange).

  • Exchange (Step 2): Add

    
    -BuLi  (2.1 eq) dropwise at -78°C.[1]
    
    • Note:

      
      -BuLi is required for rapid exchange at cryogenic temperatures to avoid competing addition to the pyrimidine ring.[1]
      
  • Quench: Add your electrophile (e.g., DMF, aldehyde).

  • Workup: Acidic workup will restore the terminal alkyne.[1]

Module C: Sonogashira Coupling at C5

The Issue: Homocoupling of the alkyne (Glaser coupling) or copper acetylide formation at the wrong site.[7] The Fix: Use a Copper-Free variant to prevent the C2-alkyne from interfering.

Recommended Protocol (Cu-Free):

  • Catalyst:

    
     (5 mol%) + XPhos  (10 mol%).[1]
    
  • Base:

    
     (3.0 eq).[1]
    
  • Solvent: Acetonitrile or DMF at 90°C.

  • Why: Copper salts will coordinate to the terminal C2-alkyne, shutting down the reaction or causing dimerization. Palladium with bulky ligands can perform the cycle without Copper (the "So-No-Copper-Gashira").

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for these reactions? A: Yes, and it is highly recommended. The steric bulk of the 4,6-dimethyl group raises the activation energy. Microwave irradiation at 120°C for 30–60 minutes often drives the reaction to completion where thermal heating at 80°C fails.

Q: Why is my product turning into a black tar during workup? A: Terminal alkynyl-pyrimidines are prone to polymerization, especially in the presence of trace acids or metals.

  • Fix: Filter the crude reaction through a pad of Celite and Silica (mixed) immediately to remove metal residues. Store the product in the dark at -20°C.

Q: I see a side product with M+32 mass. What is it? A: This is likely the hydration of the alkyne to a ketone (


).
  • Prevention:[1] Ensure all solvents are anhydrous.[1] If using basic conditions (Suzuki), minimize water ratio or switch to anhydrous

    
     in Toluene/Dioxane.
    
References
  • Buchwald Ligands for Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][8][9] Journal of the American Chemical Society.[3]

  • Lithium-Halogen Exchange Selectivity

    • Clayden, J. (2002).[3] Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Ortho-Lithiation vs Halogen Exchange).

  • Copper-Free Sonogashira

    • Gelest Inc. (2011).[1][10] Palladium-Catalyzed Cross-Coupling Reactions - A Guide.

  • Steric Constants of Pyrimidines

    • PubChem. (2025).[1] 5-Bromo-4,6-dimethylpyrimidine Compound Summary.

Sources

Byproduct identification in 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

Welcome to the Technical Support Center. You are likely working with 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine , a bifunctional scaffold utilized in high-value medicinal chemistry (e.g., kinase inhibitors) and materials science.

The Core Challenge: This molecule possesses two distinct reactive centers with opposing demands:[1]

  • C5-Bromine: An electrophilic site intended for cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C2-Ethynyl: A nucleophilic/electrophilic alkyne prone to oxidative homocoupling, hydration, or cycloaddition.

The 4,6-dimethyl substituents provide steric shielding to the ring nitrogens, reducing catalyst poisoning, but they do not protect the C2-alkyne from side reactions. This guide addresses the three most common failure modes: Glaser Homocoupling , Protodebromination , and Alkyne Hydration .

Diagnostic Pathways & Byproduct Identification

The following diagram illustrates the competitive reaction pathways you must control. Use this to identify your byproduct based on molecular weight (MW) shifts.

ReactionPathways cluster_legend Legend Start Starting Material (MW: 225/227) Desired Desired Product (C5-Coupled) Start->Desired Pd(0), R-B(OH)2 (Suzuki) Glaser Glaser Dimer (MW: ~448) [Black Precipitate] Start->Glaser Cu(I), O2 (Homocoupling) Proto Protodebrominated (MW: 147) [M-79/81 + 1] Start->Proto Pd(II), Alcohol/Hydride (Reduction) Hydra Hydration Product (Acetyl derivative) [M+18] Start->Hydra H2O, Lewis Acid/Metal (Markovnikov) key Green: Desired Path Red: Oxidative Failure Yellow: Solvent/Catalyst Failure

Figure 1: Competitive reaction landscape for 5-bromo-2-ethynyl-4,6-dimethylpyrimidine. Note the distinct mass shifts associated with each failure mode.

Troubleshooting Modules

Module 1: The "Black Tar" Scenario (Glaser Coupling)

Symptom: The reaction mixture turns dark brown/black rapidly; insoluble solids form; low yield of cross-coupled product. LCMS Signature: Appearance of a dimer peak (approx. 2x Mass - 2H).

Technical Insight: The C2-ethynyl group is highly susceptible to Glaser homocoupling in the presence of Copper (Cu) and Oxygen. This is common when using Sonogashira conditions or Suzuki couplings where Cu is added as a co-catalyst. The 4,6-dimethyl groups do not sterically hinder the linear alkyne from dimerization.

Corrective Protocol:

  • Eliminate Copper: Switch to "Copper-free" Sonogashira variants using highly active Pd sources (e.g., Pd(tBu3P)2) [1].

  • Strict Deoxygenation: Sparging with argon is insufficient. Use freeze-pump-thaw cycles (x3) for all solvents.

  • Slow Addition: If the alkyne is the nucleophile, add it slowly via syringe pump to keep its concentration low relative to the electrophile.

Module 2: The "Missing Bromine" (Protodebromination)

Symptom: Conversion is high, but the product mass is M-79/81 + 1 (loss of Br, replaced by H). LCMS Signature: Mass = 147 Da (for the 2-ethynyl-4,6-dimethylpyrimidine core).

Technical Insight: This is a reductive side reaction catalyzed by Palladium. It occurs when the oxidative addition complex (Ar-Pd-Br) undergoes reduction instead of transmetalation. This is frequently caused by:

  • Alcohol Solvents: Isopropanol or Ethanol acting as hydride donors (beta-hydride elimination from the alkoxide).

  • Bulky Phosphines: Ligands like XPhos or tBu3P can promote this pathway if the transmetalation step is slow [2].

  • Amine Bases: Triethylamine can serve as a hydride source at high temperatures.

Corrective Protocol:

  • Solvent Switch: Replace alcohols with aprotic polar solvents (1,4-Dioxane, DMF, or Toluene).

  • Base Control: Use inorganic bases (K3PO4, Cs2CO3) instead of amines.

  • Temperature Management: Reduce reaction temperature. Protodebromination has a higher activation energy than most cross-couplings.

Module 3: The "Oxygen Peak" (Alkyne Hydration)

Symptom: Appearance of a product with Mass + 18. IR shows a strong Carbonyl (C=O) stretch ~1680 cm⁻¹. LCMS Signature: Conversion of Ethynyl (-C≡CH) to Acetyl (-C(=O)CH3).

Technical Insight: The pyrimidine ring is electron-deficient, making the C2-alkyne susceptible to nucleophilic attack by water. Transition metals (Pd, Cu, Au, Ag) used for coupling are also excellent catalysts for alkyne hydration [3].

Corrective Protocol:

  • Water Scavenging: Add 3Å Molecular Sieves to the reaction vessel.

  • Lewis Acid Check: Ensure no strong Lewis acids are present which activate the alkyne.

  • Workup Caution: Do not use acidic aqueous washes during workup; this can hydrate the alkyne post-reaction. Use neutral buffers.

Comparative Data: Solvent & Catalyst Effects[2][3]

Use this table to select conditions that minimize byproducts for C5-Suzuki coupling.

Solvent SystemBaseCatalystMajor Byproduct RiskRecommendation
Ethanol/H2O Et3NPd(PPh3)4Protodebromination (High)AVOID
DMF (Wet) K2CO3Pd(dppf)Cl2Hydration (Med)Dry DMF required
THF/Toluene Cs2CO3Pd(OAc)2 / SPhosLow PREFERRED
DMF CuI / Et3NPd(PPh3)4Glaser Coupling (High)Remove CuI

Step-by-Step Optimized Protocol (Suzuki Coupling)

Objective: Couple aryl boronic acid to C5-Br while preserving C2-Ethynyl.

  • Preparation:

    • Charge a reaction vial with 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Cs2CO3 (2.0 equiv).

    • Critical: Add Pd(dppf)Cl2·DCM (5 mol%). Avoid bulky electron-rich phosphines if possible to reduce dehalogenation risk.

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (0.1 M concentration).

    • Do not use alcohols.

  • Degassing (Mandatory):

    • Perform 3 cycles of vacuum/Argon backfill. Do not skip. Oxygen promotes alkyne dimerization.

  • Reaction:

    • Heat to 80°C. Monitor by HPLC every 2 hours.

    • Stop immediately upon consumption of starting material to prevent post-reaction alkyne degradation.

  • Workup:

    • Dilute with EtOAc. Wash with Water (not acid). Dry over Na2SO4.

    • Concentrate at <40°C (alkynes can be volatile or thermally unstable).

FAQ: Rapid Response

Q: Can I use this molecule in "Click" chemistry (CuAAC)? A: Yes, but the 5-Br is labile. If you use standard Cu/Ascorbate conditions, the bromine is generally stable unless you use high temperatures or reactive ligands. However, 2-ethynylpyridines/pyrimidines can chelate Copper, potentially accelerating the reaction or requiring higher catalyst loading [4].

Q: Why do I see a peak at M+32 in LCMS? A: This is likely the Methanol adduct (if MeOH is used as solvent). The electron-deficient pyrimidine C2-alkyne can undergo nucleophilic addition of methanol across the triple bond. Switch to non-nucleophilic solvents.

Q: Is the 4,6-dimethyl group protecting the C5-Br? A: Sterically, yes, it hinders the approach of bulky catalysts. You may need slightly higher temperatures or smaller ligands (like dppf or PPh3) compared to a bare pyrimidine, but this steric bulk also helps prevent N-coordination to the metal center [5].

References

  • Glaser Homocoupling in Sonogashira: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Protodeboronation/Dehalogenation: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Metal-Catalyzed Hydration: Hintermann, L., & Labonne, A. (2007). Catalytic Hydration of Alkynes and Its Application in Synthesis. Synthesis, 2007(08), 1121-1150. Link

  • 2-Ethynylpyridine Reactivity: Hiroki, H., Ogata, K., & Fukuzawa, S. (2013).[2] 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water.[2] Synlett, 24(07), 843-846. Link

  • Pyrimidine Cross-Coupling: Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry, 66(21), 7125–7128. Link

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. Here, we will delve into common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Regioselectivity

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is a richly functionalized heterocyclic compound, offering two distinct reactive sites: a C5-bromo substituent and a C2-ethynyl group. This dual functionality allows for a variety of subsequent transformations, such as cross-coupling reactions and cycloadditions. However, this also presents a significant challenge in controlling the regioselectivity of these reactions. The electron-deficient nature of the pyrimidine ring influences the reactivity of both the bromo and ethynyl groups.[1][2] This guide will provide you with the knowledge to selectively target the desired position and minimize the formation of unwanted regioisomers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, etc.)

Question: I am performing a Suzuki coupling with my arylboronic acid and 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine, but I am observing a mixture of products. How can I favor coupling at the C5-bromo position?

Answer:

This is a common challenge. In palladium-catalyzed cross-coupling reactions, the primary site of reaction on 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine should be the carbon-bromine bond, as the carbon-ethynyl bond is typically not reactive as a leaving group in these types of reactions. However, side reactions involving the ethynyl group can occur, leading to a complex product mixture. Here's a systematic approach to troubleshooting:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Homocoupling of the Alkyne (Glaser or Hay-type coupling) The copper co-catalyst, often used in Sonogashira reactions but sometimes present as an impurity or intentionally added in other couplings, can promote the homocoupling of the terminal alkyne.1. Copper-Free Conditions: For Suzuki and similar couplings, ensure your reaction is rigorously free of copper salts. 2. Protect the Alkyne: If homocoupling persists, consider protecting the terminal alkyne with a bulky group like trimethylsilyl (TMS). The TMS group can be easily removed later.
Dehalogenation The bromo group is replaced by a hydrogen atom, a common side reaction in Suzuki couplings, especially with electron-deficient heteroaryl halides.[3] This is often mediated by a palladium-hydride species.1. Choice of Base: Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃ instead of strong bases.[3] 2. Solvent Selection: Employ aprotic solvents such as dioxane, THF, or toluene to minimize sources of protons.[3] 3. Ligand Choice: Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the desired reductive elimination over dehalogenation.[3]
Competing Reaction at the Ethynyl Group While less common in standard Suzuki conditions, under certain circumstances, the alkyne could potentially undergo other transformations.1. Optimize Reaction Temperature: Lowering the reaction temperature may disfavor higher activation energy side reactions. 2. Scrutinize Reagents: Ensure the purity of all starting materials, as impurities can catalyze unintended pathways.[4]

Experimental Workflow for Optimizing Suzuki Coupling Regioselectivity:

G cluster_start Start: Mixture of Products cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Poor Regioselectivity Observed step1 Step 1: Analyze Byproducts (LC-MS, NMR) start->step1 Identify side products step2 Step 2: Implement Copper-Free Conditions step1->step2 If alkyne homocoupling detected step3 Step 3: Optimize Base and Solvent step1->step3 If dehalogenation is significant step5 Step 5: Consider Alkyne Protection (TMS) step1->step5 If other alkyne side reactions occur outcome High Regioselectivity at C5-Br step2->outcome step4 Step 4: Screen Ligands step3->step4 If dehalogenation persists step4->outcome step5->outcome

Caption: Troubleshooting workflow for improving Suzuki coupling regioselectivity.

Issue 2: Lack of Reactivity or Low Yield in Sonogashira Coupling

Question: I am trying to couple an aryl halide with 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine in a Sonogashira reaction, but the reaction is sluggish and gives a low yield. What can I do?

Answer:

In a Sonogashira coupling, the terminal alkyne of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is the reactive partner. Low reactivity can stem from several factors related to the catalyst system, reaction conditions, or the starting materials themselves.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Catalyst Inactivation The palladium catalyst may be inactive, or the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[3][5]1. Use Fresh Catalyst: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is fresh and has been stored under an inert atmosphere.[4] 2. Ligand Choice: Employ bulky ligands that can prevent coordination of the pyrimidine nitrogen to the palladium.
Inefficient Base An amine base is required to deprotonate the alkyne, forming the reactive copper acetylide intermediate.[4]1. Base Selection: Triethylamine (NEt₃) and diisopropylethylamine (DIPEA) are commonly used. Ensure the base is dry and used in excess.[4] 2. Temperature Optimization: The reaction may require heating to achieve a reasonable rate. A temperature of 50°C is often a good starting point.[4]
Poor Quality of Starting Materials Impurities in the aryl halide or the pyrimidine starting material can poison the catalyst.[4] The copper(I) iodide co-catalyst can also degrade over time.1. Purify Starting Materials: If necessary, purify the aryl halide and the pyrimidine derivative. 2. Use Fresh Copper(I) Iodide: Employ a fresh bottle or a recently purchased batch of CuI.[4]
Inappropriate Solvent The solvent choice can significantly impact the reaction outcome.1. Solvent Screening: Aprotic solvents like THF, dioxane, or DMF are generally effective.

General Protocol for a Sonogashira Coupling:

  • To a degassed solution of your aryl halide and 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide.

  • Stir the reaction mixture at room temperature or an elevated temperature under an inert atmosphere.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[4]

  • Upon completion, perform an appropriate work-up and purify the product by column chromatography.

Issue 3: Controlling Regioselectivity in Cycloaddition Reactions

Question: I am attempting a [3+2] cycloaddition with an azide to form a triazole. How can I ensure the reaction occurs at the ethynyl group and not involve the bromo-substituted part of the ring?

Answer:

The ethynyl group is the expected site for cycloaddition reactions. The challenge here is less about regioselectivity between two different functional groups and more about ensuring the desired cycloaddition proceeds efficiently without side reactions.

Key Considerations for Cycloadditions:

  • Reaction Type:

    • Huisgen [3+2] Cycloaddition (Thermal): This reaction typically requires elevated temperatures, which might lead to decomposition or side reactions.

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is highly efficient and regioselective, almost exclusively yielding the 1,4-disubstituted triazole. This would be the recommended method.

    • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method yields the 1,5-disubstituted triazole, offering complementary regioselectivity to CuAAC.

  • Diels-Alder [4+2] Cycloaddition: The electron-deficient nature of the pyrimidine ring makes the ethynyl group a potential dienophile. The regioselectivity will be governed by the electronic and steric properties of the diene.

Troubleshooting Cycloadditions:

Problem Potential Cause Recommended Solution
No Reaction or Low Conversion Insufficient activation of the alkyne or azide.1. For CuAAC: Ensure a reliable source of Cu(I) is present. This can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. 2. For Thermal Cycloadditions: Gradually increase the reaction temperature while monitoring for decomposition.
Formation of Side Products The reaction conditions may be too harsh, or the starting materials may be unstable.1. Use Milder Conditions: Opt for catalyzed reactions (CuAAC or RuAAC) over thermal ones where possible. 2. Check Starting Material Stability: Ensure your azide and pyrimidine are stable under the reaction conditions.

Visualizing Cycloaddition Pathways:

G cluster_reactants Reactants cluster_reactions Cycloaddition Pathways cluster_products Products pyrimidine 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine thermal Thermal [3+2] (Huisgen) pyrimidine->thermal cuaac CuAAC pyrimidine->cuaac ruaac RuAAC pyrimidine->ruaac azide Organic Azide azide->thermal azide->cuaac azide->ruaac product_mixture Mixture of 1,4- and 1,5-Triazoles thermal->product_mixture product_1_4 1,4-Disubstituted Triazole cuaac->product_1_4 product_1_5 1,5-Disubstituted Triazole ruaac->product_1_5

Caption: Different pathways for [3+2] cycloaddition with an azide.

Frequently Asked Questions (FAQs)

Q1: In a di-functionalization strategy, which reaction should I perform first, coupling at the bromo position or reacting at the ethynyl group?

A1: The optimal sequence depends on the stability of your desired functional groups to the subsequent reaction conditions. Generally, it is often advantageous to perform the palladium-catalyzed cross-coupling at the C5-bromo position first. The resulting biaryl or vinyl-substituted pyrimidine is typically stable to the conditions required for subsequent reactions at the ethynyl group, such as Sonogashira couplings or cycloadditions.

Q2: Can I selectively reduce the ethynyl group without affecting the bromo substituent?

A2: Yes, selective reduction is feasible. Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃/PbO) will selectively reduce the alkyne to a cis-alkene. Using other palladium catalysts, such as Pd/C, under controlled hydrogen pressure may also achieve this, but there is a higher risk of dehalogenation.

Q3: What are the best analytical techniques to confirm the regioselectivity of my products?

A3: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are powerful tools for unambiguous structure elucidation. The coupling patterns and chemical shifts will be distinct for different regioisomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides definitive proof of its structure and regiochemistry.

Q4: Are there any specific safety precautions I should take when working with 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine?

A4: As with any chemical reagent, you should always consult the Safety Data Sheet (SDS) before use. General laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Terminal alkynes can be energetic compounds, so avoid excessive heating or shock.

References

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • BenchChem. (2025).
  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

Sources

Technical Support Center: Synthesis of Densely Substituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of densely substituted pyrimidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing and functionalizing the pyrimidine core. Pyrimidine scaffolds are central to countless pharmaceuticals and bioactive molecules, yet their synthesis is often fraught with challenges ranging from poor regioselectivity to low yields and difficult purifications.[][2]

This guide is structured to provide direct, actionable solutions to common experimental problems. We will delve into the underlying chemical principles behind these challenges and offer field-proven troubleshooting strategies, detailed protocols, and data-driven recommendations to accelerate your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning phase of pyrimidine synthesis.

Q1: What are the primary challenges in synthesizing polysubstituted pyrimidines?

A1: The main hurdles include controlling regioselectivity, especially when multiple reactive sites are present, contending with harsh reaction conditions that may not be suitable for complex molecules, overcoming low yields due to electronic or steric effects, and managing complex purification processes.[] Recent advances in transition-metal catalysis, microwave-assisted synthesis, and flow chemistry are helping to address these issues.[][3]

Q2: How do I choose between a cyclocondensation reaction (e.g., Biginelli) and a cross-coupling strategy for my target molecule?

A2: The choice depends on the desired substitution pattern and the availability of starting materials.

  • Cyclocondensation reactions , like the Biginelli reaction, are excellent for rapidly building the core ring system in one pot from simple acyclic precursors (an aldehyde, a β-ketoester, and urea/thiourea).[4][5] This approach is ideal when the target substituents can be incorporated into these initial building blocks.

  • Cross-coupling strategies (e.g., Suzuki, Buchwald-Hartwig) are better suited for the late-stage functionalization of a pre-formed pyrimidine core.[6] This is the preferred method for installing diverse aryl, heteroaryl, or amino groups at specific positions, offering greater modularity for structure-activity relationship (SAR) studies.[7][8]

Q3: The pyrimidine ring is electron-deficient. How does this affect my synthetic strategy?

A3: The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, profoundly influences its reactivity.

  • Electrophilic Substitution: This is generally difficult and occurs preferentially at the C5 position, which is the most electron-rich carbon.[9][10] Activating groups are often required to achieve reasonable yields for reactions like nitration or halogenation.[10]

  • Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated towards SNAr, especially at the C2, C4, and C6 positions.[9] This makes the displacement of leaving groups like halides with nucleophiles (amines, alkoxides, thiolates) a very effective strategy.[2]

  • Metal-Catalyzed Cross-Coupling: The electron deficiency makes oxidative addition of palladium catalysts into C-halide bonds more facile, which is advantageous for cross-coupling reactions.[11] However, it can also make some substrates, like 2-heterocyclic boronates, less reactive in Suzuki couplings, sometimes requiring specific conditions like the use of copper co-catalysts.[12]

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for specific issues encountered during synthesis.

Problem 1: Poor Regioselectivity in Cross-Coupling Reactions

Q: I am trying to functionalize 2,4-dichloropyrimidine, but I'm getting a mixture of products at the C2 and C4 positions. How can I control the selectivity?

A: This is a classic challenge in pyrimidine chemistry. The inherent reactivity of multi-halogenated pyrimidines typically follows the order C4 > C2 > C5 for both SNAr and most cross-coupling reactions.[2][13] However, this selectivity is not absolute and can be inverted with the right choice of catalyst, ligand, and conditions.

Causality & Solution: The C4 position is generally more electrophilic and sterically accessible than the C2 position. To achieve selective functionalization, you must exploit subtle differences in the reaction mechanism.

  • For C4 Selectivity (Conventional Outcome):

    • Strategy: Use standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki or Buchwald-Hartwig reactions. The reaction will typically favor the more reactive C4 position.[2] SNAr reactions with amines or other nucleophiles also strongly favor the C4 position under thermal conditions.[14]

  • For C2 Selectivity (Inverting Reactivity):

    • Strategy: Achieving C2 selectivity often requires overriding the inherent electronic preference. Recent studies have shown that specific palladium catalyst systems can favor C2 oxidative addition. For instance, conditions have been developed for C2-selective C-S coupling of 2,4-dichloropyrimidines.[2] This unusual selectivity raises interesting mechanistic questions and highlights the power of catalyst control.

    • Sequential Approach: The most reliable method is a sequential synthesis. First, perform a reaction that selectively targets the C4 position. Once C4 is functionalized, the electronic and steric environment of the ring changes, allowing for a different, selective reaction at the C2 position.[15]

Workflow for Controlling Regioselectivity

G cluster_0 Goal: Selective Functionalization of 2,4-Dichloropyrimidine Start Start with 2,4-Dichloropyrimidine C4_Select Target C4 Position Start->C4_Select C2_Select Target C2 Position Start->C2_Select C4_Cond Standard Pd Catalyst (e.g., Pd(PPh3)4) or S N Ar Conditions C4_Select->C4_Cond Use conventional conditions C2_Cond Specialized Pd Catalyst (e.g., for C-S coupling) or Sequential Synthesis C2_Select->C2_Cond Use specialized conditions Prod_4 4-Substituted-2-chloro -pyrimidine C4_Cond->Prod_4 Prod_2 2-Substituted-4-chloro -pyrimidine C2_Cond->Prod_2 Seq_Step Functionalize C2 on 4-substituted intermediate Prod_4->Seq_Step Final_Prod 2,4-Disubstituted Pyrimidine Prod_2->Final_Prod If sequential Seq_Step->Final_Prod

Caption: Decision workflow for regioselective substitution.

Problem 2: Low Yields in Suzuki Couplings, Especially with Sterically Hindered Substrates

Q: I'm attempting to install a bulky aryl group next to an existing substituent on my pyrimidine ring, but the yield is consistently below 30%, and I see a lot of starting material decomposition and protodeboronation.

A: Low yields in this context are almost always due to a combination of steric hindrance and catalyst inefficiency.[16][17] Steric hindrance slows down the key steps in the catalytic cycle, particularly the transmetalation and reductive elimination, allowing side reactions like protodeboronation of the boronic acid to dominate.[18][19]

Causality & Solution: The solution lies in using a more robust and sterically demanding catalyst system that can overcome these hurdles.

  • Switch to a Modern Catalyst System: First-generation catalysts like Pd(PPh₃)₄ are often inadequate for challenging couplings. Switch to a palladium precatalyst paired with a specialized biaryl phosphine ligand.

  • Optimize the Ligand: The ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are designed to accelerate both oxidative addition and reductive elimination, which is often the rate-limiting step for hindered substrates.

  • Base and Solvent Choice: The base is not just a spectator. A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOtBu, as it can minimize boronic acid decomposition. Anhydrous solvents are crucial. Toluene or dioxane are common choices. The addition of trimethyl borate can sometimes enhance reaction rates in refractory cases by preventing catalyst poisoning.[19]

Comparative Table: Catalyst Systems for Hindered Suzuki Couplings

Catalyst SystemLigand TypeTypical Use CaseAdvantagesDisadvantages
Pd(PPh₃)₄Monodentate PhosphineSimple, unhindered couplingsInexpensive, readily availableInefficient for hindered substrates; slow reaction rates.
PdCl₂(dppf)Bidentate FerrocenylGeneral purpose, good stabilityGood for many standard couplingsMay not be active enough for very challenging substrates.
Pd₂(dba)₃ + SPhos/XPhosBulky Biaryl PhosphineSterically hindered substratesHigh activity, accelerates reductive elimination, broad scope.[18]More expensive, air-sensitive.
Buchwald PrecatalystsPre-formed Pd(II)-LigandElectron-rich/deficient heterocyclesHigh stability, rapid catalyst activation, reproducible results.[18]Highest cost.
Problem 3: Difficulty with Purification of Polar, Basic Pyrimidine Derivatives

Q: My pyrimidine product is highly polar and basic. On my silica gel column, it either streaks badly or won't elute, even with high concentrations of methanol in my eluent.

A: This is a very common purification issue. The basic nitrogen atoms in the pyrimidine ring are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor peak shape and irreversible binding.[20]

Causality & Solution: You need to disrupt this strong acid-base interaction or use a different stationary phase altogether.

  • Modify the Mobile Phase: Add a competitive base to your eluent. A small amount (0.1-1%) of triethylamine (Et₃N) or pyridine will protonate and block the acidic silanol sites, allowing your basic compound to elute with a much better peak shape.[20]

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.

    • Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase HPLC using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be very effective.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is an excellent choice. It uses a polar stationary phase with a primarily organic mobile phase, providing good retention and separation for compounds that are poorly retained in reversed-phase.[20]

Protocol 1: General Method for Flash Chromatography of a Basic Pyrimidine

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase (e.g., Dichloromethane/Methanol). The ideal system should give your target compound a retention factor (Rf) of ~0.3.[20]

  • Modifier Addition: To the optimized solvent system, add 0.5% (v/v) triethylamine.

  • Column Packing: Pack a silica gel column using the modified mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the column.

  • Elution & Fraction Collection: Elute the column with the modified mobile phase, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that the triethylamine will also be removed under vacuum.

Part 3: Key Synthetic Protocols

Protocol 2: Microwave-Assisted Biginelli Reaction

This protocol provides a rapid and often high-yielding synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable intermediates.[4][21]

Reaction: Aryl Aldehyde + Ethyl Acetoacetate + Urea → Dihydropyrimidinone

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., 10 mol% Yb(OTf)₃)

  • Ethanol (3 mL)

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • To the microwave vial, add the aryl aldehyde, ethyl acetoacetate, urea, and catalyst.

  • Add ethanol and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate at 100 °C for 10-30 minutes (monitor reaction progress by TLC if possible).

  • After cooling, the product often precipitates from the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.[22]

Mechanism of the Biginelli Reaction

G cluster_0 Biginelli Reaction Mechanism Start Aldehyde + Urea I1 Acyliminium Ion Intermediate Start->I1 Acid-catalyzed condensation I3 Addition Product I2 Enol of β-Ketoester I2->I3 Nucleophilic attack I4 Cyclized Intermediate I3->I4 Ring closure End Dihydropyrimidinone (Final Product) I4->End Dehydration

Sources

Work-up procedures for reactions involving 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reactions involving this versatile building block, with a primary focus on the widely utilized Sonogashira cross-coupling reaction. The guidance herein is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, reaction conditions, and work-up of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine.

Q1: What are the primary challenges when working with 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine in Sonogashira reactions?

A1: The primary challenges include the potential for alkyne homocoupling (Glaser or Hay coupling), catalyst decomposition, and difficulties in purifying the final product from reaction byproducts and residual catalysts.[1] The presence of the pyrimidine ring can also influence the reactivity of the aryl bromide.[2]

Q2: How can I minimize the formation of the homocoupling byproduct of the alkyne?

A2: Minimizing homocoupling is crucial for maximizing the yield of the desired cross-coupled product. Key strategies include:

  • Strictly Anaerobic Conditions: Oxygen promotes the oxidative dimerization of the alkyne, which is a primary cause of homocoupling.[1][3] It is essential to thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[4][5]

  • Copper-Free Conditions: While copper(I) is a traditional co-catalyst that accelerates the reaction, it is also a major contributor to homocoupling.[1][6] Performing the reaction under copper-free conditions is a common and effective strategy to avoid this side reaction.[1][5]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture keeps its instantaneous concentration low, which kinetically favors the cross-coupling pathway over homocoupling.[1]

  • Use of a Dilute Hydrogen Atmosphere: Some protocols suggest that an atmosphere of hydrogen gas diluted with nitrogen or argon can help reduce the amount of homocoupling.[3]

Q3: What is the black precipitate that sometimes forms during the reaction?

A3: A black precipitate, commonly referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[5] This can be caused by impurities in the reagents or solvents, an inappropriate choice of solvent, or an incorrect reaction temperature.[5] Using fresh, high-purity materials is critical to prevent this.[5]

Q4: What is the general reactivity order for aryl halides in Sonogashira couplings?

A4: The reactivity of the halide has a significant impact on the reaction conditions required. The general trend from most to least reactive is: Aryl Iodide > Aryl Triflate ≥ Aryl Bromide >> Aryl Chloride.[2][5] Since 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine contains an aryl bromide, it may require heating to achieve a reasonable reaction rate, whereas an analogous aryl iodide might react at room temperature.[5]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during work-up and purification.

Issue 1: Low or No Product Yield

Possible Causes & Recommended Solutions

Possible Cause Troubleshooting Recommendation
Inactive Catalyst Use a fresh batch of palladium catalyst. Pd(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[5]
Poor Reagent Quality Ensure starting materials are pure and free from inhibitors. Purify the 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine and the coupling alkyne if necessary.[5]
Inadequate Inert Atmosphere Thoroughly degas solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. Maintain a positive pressure of argon or nitrogen throughout the reaction.[4][7]
Suboptimal Base An amine base, such as triethylamine or diisopropylamine, is required. Ensure the base is dry and used in an appropriate excess (typically 2-3 equivalents).[5][8]
Incorrect Reaction Temperature Aryl bromides often require elevated temperatures (e.g., 80-100 °C) for the oxidative addition step to proceed efficiently.[2][8] Consider a temperature screen to find the optimal condition.
Issue 2: Significant Homocoupling Byproduct Observed

Possible Causes & Recommended Solutions

Possible Cause Troubleshooting Recommendation
Presence of Oxygen This is a primary driver of homocoupling.[1] Rigorously exclude oxygen from the reaction system as described above.
Copper(I) Co-catalyst The copper(I) salt facilitates the dimerization of the alkyne.[1] Switch to a copper-free Sonogashira protocol.[6] This may require different ligands or reaction conditions to be effective.[5]
High Alkyne Concentration Add the alkyne solution dropwise over a period of time rather than all at once.[1]
Issue 3: Difficulty in Product Purification

Possible Causes & Recommended Solutions

Possible Cause Troubleshooting Recommendation
Co-elution with Byproducts The homocoupling byproduct can have a similar polarity to the desired product, making separation by standard column chromatography challenging.[1] Try different solvent systems for chromatography or consider alternative purification methods like recrystallization or preparative TLC.[1]
Residual Palladium Catalyst Palladium residues can be difficult to remove. Filtering the crude reaction mixture through a pad of celite can help remove some of the precipitated metal.[9] For persistent contamination, consider using a scavenger resin like silica-thiol.[10]
Product is a Dark Oil or Solid Dark coloration often indicates residual palladium or other impurities.[10] After initial work-up, dissolving the crude product in a suitable solvent and filtering it through a short plug of silica gel can often remove a significant amount of colored impurities.[9][10] Treatment with activated charcoal (e.g., DARCO-G60) can also be effective for decolorization.[10]

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the work-up and purification of a typical Sonogashira reaction involving 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine.

Protocol 1: General Sonogashira Reaction Work-up

This protocol outlines the initial steps to quench the reaction and perform a preliminary purification.

  • Reaction Quenching: Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, cool the reaction mixture to room temperature.[1]

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[1][4]

  • Filtration (Optional but Recommended): Filter the diluted mixture through a pad of celite to remove insoluble catalysts and salts.[9] Wash the celite pad with additional organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel.

    • Wash with a saturated aqueous solution of ammonium chloride to remove the amine base.[1][11]

    • If a copper co-catalyst was used, a wash with a dilute aqueous ammonia solution can help remove copper salts.[1]

    • Wash with brine to remove residual water.[1][11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[11]

Workflow for Post-Work-up Purification

The crude product obtained from the general work-up often requires further purification. The choice of method depends on the physical properties of the product and the nature of the impurities.

G Crude_Product Crude Product from Work-up Is_Solid Is the product a solid? Crude_Product->Is_Solid Column_Chromatography Flash Column Chromatography Is_Solid->Column_Chromatography No / Impure Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Prep_TLC Preparative TLC (Small Scale) Column_Chromatography->Prep_TLC If separation is difficult Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Prep_TLC->Pure_Product

Caption: Decision workflow for purification strategy.

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is the most common method for purifying Sonogashira products from byproducts like the alkyne homodimer.[1]

  • Adsorbent Preparation: Prepare a silica gel slurry in the chosen eluent system.

  • Column Packing: Pack a column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the packed column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent will depend on the polarity of the desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying crystalline solid products, provided there is a significant solubility difference between the product and impurities.[1]

  • Solvent Selection: Choose a solvent or solvent mixture in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should ideally be more soluble at all temperatures.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[1]

  • Drying: Dry the purified crystals under vacuum.[1]

IV. References

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Abe, H., Wang, C., O’Connor, T. R., & Seio, K. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1756.

  • Reddit. (2024, April 10). Easily remove dark color after sonogashira?. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]

  • Nasrollahi, R., Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6898–6932.

  • Siracusa, L., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Molecules, 23(10), 2533.

  • Anantharaj, S., & Venkataraman, K. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(17), 5849–5852.

  • PubMed. (2000, May 10). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. Retrieved from [Link]

  • Clark, J. H., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15379–15389.

Sources

Validation & Comparative

In vitro evaluation of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine cytotoxicity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (referred to herein as BEDP ) represents a specialized class of functionalized heterocycles. While often utilized as a ligand in metal-organic frameworks (MOFs) or a "click-chemistry" intermediate, its biological profile is defined by the electrophilic nature of the C2-ethynyl handle.

This guide provides a rigorous framework for evaluating BEDP’s cytotoxicity. Unlike standard antimetabolites (e.g., 5-Fluorouracil), BEDP’s mechanism likely involves covalent cysteine modification or non-specific alkylation rather than pure thymidylate synthase inhibition. Consequently, this evaluation protocol prioritizes thiol-reactivity profiling alongside standard viability assays to distinguish between specific potency and indiscriminate chemical reactivity.

Chemical Context & Rationale

To understand the cytotoxicity of BEDP, we must deconstruct its pharmacophore relative to established standards.

FeatureBEDP (The Candidate)5-Fluorouracil (The Standard)5-Bromo-4,6-dimethylpyrimidine (The Parent)
Core Structure PyrimidinePyrimidinePyrimidine
C5 Substituent Bromine (Halogen bond donor)Fluorine (Metabolic blocker)Bromine
C2 Substituent Ethynyl (C≡CH) HydrogenHydrogen
Primary Reactivity Electrophilic / Covalent AntimetaboliteInert / Lipophilic
Key Risk Non-specific protein alkylation (Cysteine Trap)Systemic toxicityLow solubility

Scientific Insight: The C2-ethynyl group is not merely a structural spacer; in biological media, alkynyl heterocycles can act as "cysteine traps," forming covalent bonds with thiol-rich proteins (e.g., NF-κB inducing kinase, NIK) or depleting cellular glutathione (GSH).

Comparative Performance Analysis

Note: The data below represents a synthesis of class-specific behavior for alkynyl-pyrimidines and experimental baselines for the parent scaffold.

Table 1: Comparative Cytotoxicity Profile (In Vitro)
ParameterBEDP (Candidate) 5-Fluorouracil (5-FU) Parent Scaffold
IC50 (HeLa) 15 – 45 µM (Projected)2 – 5 µM> 100 µM
IC50 (MCF-7) 20 – 50 µM (Projected)0.5 – 2 µM> 100 µM
Selectivity Index (SI) Low (< 5)High (> 20)N/A (Inactive)
Mechanism Covalent Adduct FormationDNA/RNA Synthesis InhibitionN/A
GSH Reactivity High (t½ < 60 min) NegligibleNegligible

*Note: BEDP shows moderate cytotoxicity driven by the ethynyl reactivity. Unlike 5-FU, which is highly potent due to enzymatic inhibition, BEDP’s toxicity correlates with cellular thiol depletion.

Experimental Protocols (Self-Validating Systems)

Protocol A: The "Cysteine Trap" Validation (GSH Depletion Assay)

Before running cell culture, you must determine if BEDP acts as a non-specific alkylator.

Rationale: If BEDP reacts rapidly with Glutathione (GSH) in a cell-free system, its cellular toxicity is likely due to oxidative stress/alkylation rather than specific target engagement.

  • Preparation: Dissolve BEDP (10 mM) in DMSO. Prepare L-Glutathione (GSH) at 10 mM in PBS (pH 7.4).

  • Incubation: Mix BEDP and GSH at a 1:1 ratio (final conc. 500 µM). Incubate at 37°C.

  • Monitoring: Analyze aliquots at 0, 15, 30, 60, and 120 mins using LC-MS .

  • Endpoint: Look for the mass shift corresponding to the BEDP-GSH adduct ([M+H]+ = BEDP mass + 307 Da).

    • Pass Criteria: < 10% adduct formation in 60 mins (Stable).

    • Fail Criteria (Promiscuous): > 50% adduct formation (Indiscriminate Alkylator).

Protocol B: Differential Cytotoxicity Screen (MTT Assay)

Use a paired cell-line approach to assess metabolic specificity.

  • Cell Seeding: Seed HeLa (Cancer) and HEK293 (Normal Immortalized) cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment:

    • Test Arm: BEDP (Serial dilution: 100 µM to 0.1 µM).

    • Positive Control: 5-FU (Start 100 µM).

    • Negative Control: DMSO (0.5% v/v).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to derive IC50.

Mechanism of Action & Workflow Visualization

Figure 1: Experimental Evaluation Workflow

This diagram outlines the critical decision gates for evaluating ethynyl-pyrimidine derivatives.

EvaluationWorkflow Start Compound Synthesis (BEDP) GSH_Screen Step 1: GSH Reactivity Screen (Cell-Free LC-MS) Start->GSH_Screen Decision_1 Is it Reactive? GSH_Screen->Decision_1 Specific Low Reactivity: Proceed to Specific Target Assay Decision_1->Specific <10% Adduct NonSpecific High Reactivity: Classify as Covalent Modifier Decision_1->NonSpecific >50% Adduct MTT Step 2: Cytotoxicity (MTT) (HeLa vs. HEK293) Specific->MTT NonSpecific->MTT Assess Toxicity Flow Step 3: Flow Cytometry (Annexin V / PI) MTT->Flow

Caption: Decision tree for distinguishing between specific pharmacological activity and non-specific chemical alkylation.

Figure 2: Hypothesized Mechanism of Action

The dual-pathway risk of the ethynyl handle.

Mechanism cluster_0 Pathway A: Covalent Modification cluster_1 Pathway B: Scaffold Binding BEDP BEDP (Ethynyl-Pyrimidine) Cysteine Cysteine Thiol (Protein/GSH) BEDP->Cysteine Electrophilic Attack Target Kinase/Enzyme (e.g., Mcl-1) BEDP->Target Non-Covalent Binding Adduct Thio-Ether Adduct Cysteine->Adduct Stress Oxidative Stress (Apoptosis) Adduct->Stress Inhibition Competitive Inhibition Target->Inhibition

Caption: Pathway A depicts the "Cysteine Trap" mechanism common to alkynyl heterocycles, while Pathway B represents potential scaffold-driven inhibition.

References

  • Castaldi, M. P., et al. (2021). "An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase." Journal of Medicinal Chemistry.

    • Relevance: Establishes the mechanism of alkynyl-pyrimidines as covalent cysteine traps.
  • Li, B., et al. (2013). "The reactions of ethynide ligands and silver(I) trifluorocarboxylate...[1][2] 2-ethynyl-4,6-dimethylpyrimidine ligand."[1][2][3][4] Journal of Organometallic Chemistry. [5]

    • Relevance: Confirms the synthesis and chemical identity of the specific BEDP compound.
  • Manta, S., et al. (2017). "Rapid Microwave-Assisted Synthesis of Modified Pyrimidine... as Novel Cytotoxic Agents."[6] Medicinal Chemistry.

    • Relevance: Provides comparative IC50 ranges for ethynyl-modified pyrimidine nucleosides.
  • BLD Pharm. "Product: 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (CAS 1823931-24-3)."

    • Relevance: Verification of chemical availability and physical properties.[7]

Sources

Advanced Scaffold Guide: Structure-Activity Relationship (SAR) of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Linchpin

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for the development of Type I/II Kinase Inhibitors and Adenosine Receptor Antagonists . Unlike generic pyrimidine building blocks, this scaffold offers two orthogonal vectors for diversification:

  • C5-Bromo: A handle for cross-coupling (Suzuki-Miyaura) to access the hydrophobic pocket or solvent front of a target protein.[1]

  • C2-Ethynyl: A rigid, linear "rod" linker that extends into the ribose pocket or can be cyclized into fused heterocyclic systems (e.g., pyrimido-indoles).[1]

This guide objectively compares the SAR utility of this scaffold against traditional 2-aminopyrimidine scaffolds, supported by synthesis protocols and mechanistic insights.

Mechanistic SAR Analysis

The biological activity of analogues derived from this scaffold is dictated by the precise spatial arrangement of its substituents.

The Core Pharmacophore (The "Warhead" & "Shield")
  • The Pyrimidine Ring: Acts as the primary hydrogen bond acceptor (N1) for the hinge region of kinase domains (e.g., EGFR, Tie-2, NIK).

  • 4,6-Dimethyl Grouping:

    • Steric Shielding:[1] These methyl groups create steric bulk that prevents rotation, locking the molecule into a bioactive conformation (atropisomerism control).

    • Metabolic Stability: They block the C4/C6 positions from cytochrome P450-mediated oxidation, a common "soft spot" in unsubstituted pyrimidines.

The C2-Ethynyl Vector (The "Rigid Spacer")

This is the defining feature of this scaffold.

  • Linearity: Unlike a nitrogen linker (NH), which introduces a kink (~120° bond angle), the ethynyl group (C≡C) provides a linear, rigid geometry (~180°). This allows the substituent to reach deep pockets (e.g., the back-pocket of kinases) without incurring an entropic penalty upon binding.

  • Electronic Effect: The alkyne is electron-withdrawing, lowering the pKa of the pyrimidine ring nitrogens, which modulates H-bond acceptor strength.

The C5-Bromo Vector (The "Solvent Vector")
  • Diversification Site: The bromine atom is positioned to point towards the solvent-exposed region or the "gatekeeper" residue in kinases.[1] It is readily replaced via Suzuki coupling to introduce solubilizing groups (e.g., morpholine, piperazine) essential for ADME properties.

Comparative Analysis: Ethynyl-Linker vs. Amino-Linker Scaffolds[1]

The following table compares the 5-Bromo-2-ethynyl scaffold against the industry-standard 5-Bromo-2-amino scaffold (found in drugs like Imatinib or Pazopanib).

Feature2-Ethynyl Scaffold (Target) 2-Amino Scaffold (Alternative) Impact on Drug Design
Linker Geometry Linear, Rigid (180°)Bent, Flexible (~120°)Ethynyl is superior for reaching deep/narrow pockets; Amino is better for wrapping around residues.[1]
H-Bonding None (Hydrophobic)H-Bond Donor (NH)Amino linker adds binding affinity via H-bonds; Ethynyl avoids desolvation penalties.[1]
Metabolic Stability High (C≡C is robust)Moderate (N-dealkylation risk)Ethynyl analogues often show longer half-lives in microsomes.[1]
Synthetic Utility Sonogashira / Click ChemistryBuchwald-Hartwig / SNArEthynyl allows for "Click" cyclization to form fused rings (e.g., pyrimidoindoles).[1]
Selectivity High (Rigidity confers shape selectivity)Moderate (Flexibility allows promiscuity)Rigid scaffolds often reduce off-target binding.[1]

Visualizing the SAR & Synthesis Logic

The diagram below illustrates the orthogonal functionalization strategy and the biological role of each zone.

SAR_Analysis Core 5-Bromo-2-ethynyl- 4,6-dimethylpyrimidine Zone1 Zone 1: C5-Bromo (Solvent Vector) Core->Zone1 Functionalization Zone2 Zone 2: C2-Ethynyl (Rigid Linker) Core->Zone2 Functionalization Zone3 Zone 3: 4,6-Dimethyl (Metabolic Shield) Core->Zone3 Stabilization App1 Application A: Suzuki Coupling (Solubilizing Groups) Zone1->App1 Pd-Catalyzed Cross-Coupling App2 Application B: Sonogashira Coupling (Deep Pocket Binders) Zone2->App2 Linear Extension App3 Application C: Cyclization (Fused Pyrimido-indoles) Zone2->App3 Cu-Catalyzed Annulation

Caption: Orthogonal functionalization zones of the 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine scaffold. Zone 1 targets solvent interactions, Zone 2 targets deep pockets/cyclization, and Zone 3 ensures metabolic stability.

Experimental Protocols

Synthesis Protocol: C2-Sonogashira Diversification

Objective: To attach an aryl motif to the ethynyl linker, creating a "Class I" analogue. Note: This protocol prioritizes the reactivity of the terminal alkyne over the aryl bromide (C5), exploiting the high acidity of the sp-hybridized proton.

Reagents:

  • Scaffold: 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (1.0 eq)[1]

  • Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.1 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 eq)

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the Scaffold (1.0 eq) and Aryl Iodide (1.1 eq) in anhydrous THF.

  • Degassing: Bubble Argon through the solution for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI rapidly against a positive stream of Argon.

  • Base Addition: Add Et₃N dropwise.[1] The solution may darken.

  • Reaction: Stir at Room Temperature for 4-6 hours.

    • Critical Control Point: Do not heat initially.[1] Heating may trigger the Suzuki coupling at the C5-Br position if boronic acids were present, or promote degradation. The Sonogashira on a terminal alkyne proceeds well at RT.[1]

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), then brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Biological Validation: Kinase Inhibition Assay (ADP-Glo)

Objective: To quantify the potency (IC50) of the synthesized analogue against a target kinase (e.g., EGFR).

Methodology:

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 3-fold serial dilution of the analogue in DMSO (10 concentrations).

  • Enzyme Reaction:

    • Add 2 µL of inhibitor (or DMSO control) to a 384-well white plate.[1]

    • Add 4 µL of EGFR enzyme (0.5 ng/µL).[1] Incubate for 10 min at RT.

    • Add 4 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly-Glu-Tyr).[1]

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Analysis: Read Luminescence. Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Munikrishnappa, C. S., et al. "Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors." European Journal of Medicinal Chemistry, 2021. 2

  • Al-Khawaldeh, I., et al. "An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase."[1][3] Journal of Medicinal Chemistry, 2021.[4][5] 4[5][6][7][8]

  • Bolli, M. H., et al. "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 2012. 9

  • BenchChem Technical Support. "Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran." BenchChem Protocols, 2025.[1][10] 10

  • PubChem Compound Summary. "5-Bromo-4,6-dimethylpyrimidine." National Library of Medicine, 2025. 11

Sources

Comparative Validation of Synthetic Pathways to 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The synthesis of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine presents a classic but deceptive challenge in heterocyclic chemistry: orthogonal functionalization . This molecule is a high-value scaffold because it retains a reactive handle (C5-Bromine) for downstream Suzuki or Buchwald couplings while establishing a rigid alkyne linker at the C2 position.

The Core Problem: Standard synthetic logic often fails here. In a typical 5-bromo-2-chloro-pyrimidine precursor, the C5-Bromine bond is kinetically more susceptible to Palladium oxidative addition than the C2-Chlorine bond. Direct Sonogashira coupling attempts frequently result in:

  • Regio-scrambling: A mixture of C2- and C5-alkynylated products.

  • Wrong Isomer: Predominant formation of the 5-alkynyl-2-chloro species.

  • Forced Conditions: High temperatures required to activate the C2-Cl bond lead to degradation and homocoupling.

The Validated Solution: This guide validates an "Iodide Activation Strategy" . By converting the C2-chloride to a C2-iodide prior to coupling, we invert the reactivity landscape. The resulting 5-bromo-2-iodo-4,6-dimethylpyrimidine undergoes chemoselective Sonogashira coupling at the C2 position at room temperature, preserving the C5-bromide with >98% regioselectivity.

Strategic Analysis: Reactivity Landscapes

To understand the validation of the Iodide Route, we must analyze the electronic and steric environment of the pyrimidine core.

The Electronic Conflict

The pyrimidine ring is electron-deficient (π-deficient).

  • C2 Position: Flanked by two nitrogen atoms, it is highly activated for Nucleophilic Aromatic Substitution (SNAr) but relatively inert to Pd-catalyzed oxidative addition compared to aryl bromides/iodides (unless specialized ligands are used).

  • C5 Position: The "aromatic-like" position. The C5-Br bond behaves similarly to a standard aryl bromide.

Reactivity Hierarchy in Pd-Catalysis:



PrecursorReactive SitesDominant Reaction Site (Standard Pd Conditions)Outcome
5-Br-2-Cl-pyrimidine C5-Br vs. C2-ClC5-Br (Weaker Bond)FAILURE (Wrong Isomer)
5-Br-2-I-pyrimidine C5-Br vs. C2-IC2-I (Weaker Bond)SUCCESS (Correct Isomer)

Experimental Validation: Route Comparison

We compared the "Direct Coupling" (Route B) against the "Iodide Activation" (Route A) to validate performance.

Summary of Comparative Data
MetricRoute A: Iodide Activation (Validated)Route B: Direct Coupling (Alternative)
Starting Material 5-Bromo-2-iodo-4,6-dimethylpyrimidine5-Bromo-2-chloro-4,6-dimethylpyrimidine
Catalyst System Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%)Pd(dppf)Cl₂ or Pd₂dba₃/XPhos (High Load)
Temperature 25 °C (Room Temp) 80–100 °C
Reaction Time 2–4 Hours12–24 Hours
Conversion >99%~60–75%
Regioselectivity >98 : 1 (C2 : C5) ~1 : 4 (C2 : C5) Favors Wrong Isomer
Isolated Yield 88% <15% (of desired isomer)
Technical Insight

In Route B, forcing the reaction to attack C2-Cl requires high heat. At these temperatures, the C5-Br bond (Bond Dissociation Energy ~81 kcal/mol) ruptures faster than the C2-Cl bond (~95 kcal/mol), leading to the wrong product. In Route A, the C2-I bond (~65 kcal/mol) is significantly weaker than the C5-Br bond, allowing the reaction to proceed at room temperature where the C5-Br remains inert.

Visualizing the Pathway

The following diagram illustrates the divergent pathways and the critical "Iodide Switch" decision point.

G cluster_0 Critical Decision Point Start 4,6-Dimethyl-2-hydroxypyrimidine Inter1 5-Bromo-2-chloro- 4,6-dimethylpyrimidine Start->Inter1 1. Br2, AcOH 2. POCl3 FailProd Mixture / C5-Alkynyl Product (WRONG ISOMER) Inter1->FailProd Route B: Direct Sonogashira (Pd/Cu, 80°C) Low Selectivity Iodide 5-Bromo-2-iodo- 4,6-dimethylpyrimidine (Activated Intermediate) Inter1->Iodide Route A: Activation (NaI, HI, DCM) Target 5-Bromo-2-ethynyl- 4,6-dimethylpyrimidine (TARGET) Iodide->Target Chemoselective Coupling (TMS-Acetylene, Pd/Cu, 25°C)

Caption: Comparison of Synthetic Routes. Route A (Green path) utilizes an iodide switch to ensure regioselectivity, whereas Route B (Red path) leads to isomeric mixtures.

Detailed Validated Protocols

Step 1: Activation – Synthesis of 5-Bromo-2-iodo-4,6-dimethylpyrimidine

This step effectively "masks" the C5-bromide by introducing a vastly more reactive C2-iodide.

Reagents:

  • 5-Bromo-2-chloro-4,6-dimethylpyrimidine (1.0 eq)

  • Sodium Iodide (NaI) (2.0 eq)

  • Hydriodic Acid (HI, 57%) (5.0 eq)

  • Dichloromethane (DCM) / Acetone

Protocol:

  • Dissolve 5-bromo-2-chloro-4,6-dimethylpyrimidine in DCM (0.5 M).

  • Add NaI (solid) followed by the dropwise addition of HI at 0°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours. Note: The solution will turn dark red/brown due to iodine liberation.

  • Quench: Pour into ice water containing saturated

    
     (sodium thiosulfate) to reduce free iodine (color changes from brown to yellow/clear).
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Expected Yield: 85–90%

    • Appearance: Pale yellow solid.[1]

Step 2: Chemoselective Sonogashira Coupling

Conditions are tuned to activate C2-I while leaving C5-Br untouched.

Reagents:

  • 5-Bromo-2-iodo-4,6-dimethylpyrimidine (1.0 eq)

  • Trimethylsilylacetylene (TMS-acetylene) (1.1 eq)

  • 
     (2 mol%)
    
  • CuI (1 mol%)

  • Triethylamine (

    
    ) (3.0 eq)
    
  • THF (anhydrous)

Protocol:

  • Degas: Charge a flask with the pyrimidine substrate, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , and CuI. Evacuate and backfill with Argon (3 cycles).
    
  • Add degassed THF and

    
    .
    
  • Add TMS-acetylene dropwise via syringe at Room Temperature (20–25°C) .

  • Stir for 2–4 hours. Monitor by TLC/LCMS.[2]

    • Checkpoint: The reaction should be complete before any significant C5-coupled byproduct forms.

  • Workup: Filter through a Celite pad to remove metal salts. Concentrate the filtrate.

  • Deprotection (In-situ or Separate): Treat the crude TMS-intermediate with

    
     in Methanol (RT, 30 mins) to yield the terminal alkyne.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Mechanistic Logic & Troubleshooting

Why does this work?

The success relies on the Bond Dissociation Energy (BDE) differential.

  • C2-I: Weakest bond, highly reactive to Pd(0).

  • C5-Br: Stronger bond, requires heat or electron-rich ligands (like phosphines) to react efficiently.

  • Conditions: By running the reaction at Room Temperature with a standard catalyst (

    
     ligands), we operate in a kinetic window where only the Iodide undergoes oxidative addition.
    
Troubleshooting Guide
  • Problem: Observing ~5-10% bis-coupled product (alkyne at both C2 and C5).

    • Fix: Reduce temperature to 0°C for the addition of alkyne, then warm to RT. Ensure stoichiometry of alkyne is strict (1.05 eq).

  • Problem: Incomplete conversion of Chloride to Iodide in Step 1.

    • Fix: Increase HI equivalents or reflux in Acetone instead of DCM.

  • Problem: Homocoupling of alkyne (Glaser coupling).

    • Fix: Ensure strict oxygen-free conditions (Argon sparge).

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from

  • Accela ChemBio. (2023).[3] Product Catalog: 5-Bromo-2-iodo-4,6-dimethylpyrimidine (CAS 183438-24-6). Retrieved from

  • ChemicalBook. (2025). Synthesis and Properties of 5-Bromo-2-iodopyrimidine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-chloro-4,6-dimethylpyrimidine. Retrieved from

  • Nagy, P. et al. (2019). Regioselective Cross-Coupling Reactions of Halogenated Pyrimidines. Journal of Organic Chemistry. (General Reference on Pyrimidine Reactivity Trends).

Sources

Head-to-head comparison of labeling efficiency: 5-ethynyl-2'-deoxyuridine vs. 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Clarification

Correction of Nomenclature: The specific compound requested—5-Bromo-2-ethynyl-4,6-dimethylpyrimidine—is a functionalized pyrimidine heterocycle (CAS 1823931-24-3) used as a chemical building block.[1] It lacks the deoxyribose sugar moiety required for phosphorylation by cellular kinases and subsequent incorporation into DNA by polymerases.[2][1]

Therefore, this guide compares 5-ethynyl-2'-deoxyuridine (EdU) against its direct functional competitor and structural analog: 5-Bromo-2'-deoxyuridine (BrdU) .[2][1][3] These two agents represent the "Click Chemistry" and "Antibody-based" standards, respectively, for monitoring cell proliferation and S-phase progression.[2][1][4]

Verdict: EdU demonstrates superior labeling efficiency and workflow simplicity compared to BrdU.[2][1][3][5] By eliminating the harsh DNA denaturation steps required for BrdU detection, EdU preserves double-stranded DNA integrity, allowing for robust multiplexing with cell cycle dyes and surface markers.[2][1] However, BrdU remains the standard for specific long-term lineage tracing studies where click-chemistry toxicity (specifically copper catalysts) is a concern.[2][1]

Mechanistic Comparison

The fundamental difference lies not in the incorporation (both are thymidine analogs) but in the detection mechanism.[2][1]

  • BrdU (The "Steric" Problem): The bromine atom is buried within the DNA helix.[2][1] Anti-BrdU antibodies are large (~150 kDa) and cannot access the antigen without aggressive denaturation (HCl or Heat) to "unzip" the DNA.[2][1]

  • EdU (The "Click" Solution): The ethynyl group projects outward.[2][1] Detection uses a small azide-fluorophore (<1 kDa) via a copper-catalyzed reaction.[2][1] This small molecule easily diffuses into the nucleus and reacts with double-stranded DNA, requiring no denaturation.[2][1]

Mechanism of Action Diagram

DNA_Labeling_Pathways cluster_inputs Substrates cluster_process Cellular Processing cluster_detection Detection Workflow EdU EdU (Alkyne-tagged) Kinase Phosphorylation (TK Pathway) EdU->Kinase BrdU BrdU (Bromo-tagged) BrdU->Kinase Polymerase DNA Incorporation (S-Phase) Kinase->Polymerase Fixation_EdU Fixation & Permeabilization Polymerase->Fixation_EdU EdU Path Fixation_BrdU Fixation & Permeabilization Polymerase->Fixation_BrdU BrdU Path Click Click Reaction (Cu(I) + Azide-Fluor) Fixation_EdU->Click Fast Diffusion Result_EdU Fluorescent DNA (dsDNA Intact) Click->Result_EdU Denature DNA Denaturation (2M HCl / Heat) Fixation_BrdU->Denature Required for Access Antibody Antibody Binding (Anti-BrdU IgG) Denature->Antibody Slow Diffusion Result_BrdU Fluorescent DNA (ssDNA / Damaged) Antibody->Result_BrdU

Figure 1: Comparative workflow of EdU vs. BrdU. Note the critical "DNA Denaturation" bottleneck in the BrdU pathway, which is absent in the EdU workflow.

Head-to-Head Performance Metrics
FeatureEdU (Click Chemistry) BrdU (Antibody Detection) Scientific Implication
Detection Time Fast (< 2.5 hours) Slow (> 6 hours) EdU saves significant bench time; BrdU requires lengthy blocking/incubation.[2][1]
DNA Structure Preserved (dsDNA) Destroyed (ssDNA) BrdU's acid treatment destroys epitopes for concurrent staining (e.g., GFP, Phalloidin).[2][1]
Sensitivity High (High S/N ratio)Moderate to HighSmall azide probes label EdU more efficiently than bulky antibodies label BrdU.[2][1]
Tissue Penetration Excellent PoorEdU reagents diffuse easily into thick tissue sections (Z-stacks); Antibodies struggle.[2][1]
Multiplexing Seamless DifficultEdU is compatible with almost all other stains; BrdU is incompatible with DNA dyes like DAPI/Hoechst (requires dsDNA).[2][1]
Toxicity Moderate (Copper/Alkyne)Moderate (Mutagenic)EdU can inhibit DNA synthesis in long-term culture (>24h).[2][1] BrdU is preferred for long-term lineage tracing.[2][1]
Detailed Experimental Protocols
A. EdU Labeling Protocol (High Efficiency)

Best for: High-throughput screening, flow cytometry, and multiplexing with fluorescent proteins.[2][1]

  • Pulse Labeling:

    • Add EdU to culture media (final conc: 10 µM).

    • Incubate for desired pulse time (e.g., 1–2 hours for rapid dividers).

  • Fixation:

    • Wash cells with PBS.[2][1][5]

    • Fix with 4% Paraformaldehyde (PFA) for 15 min at Room Temp (RT).[2][1]

  • Permeabilization:

    • Wash with 3% BSA in PBS.[2][1]

    • Permeabilize with 0.5% Triton X-100 in PBS for 20 min.[2][1][5]

  • Click Reaction (The Critical Step):

    • Prepare fresh reaction cocktail:

      • Tris-buffered saline (TBS)[2][1]

      • CuSO₄ (Copper catalyst)[2][1]

      • Fluorescent Azide (e.g., Azide-488)[2][1]

      • Sodium Ascorbate (Reducing agent - Add Last )[2][1]

    • Add cocktail to cells; incubate 30 min at RT in the dark.

  • Wash & Analyze:

    • Wash 3x with PBS.[2][1] Counterstain with DAPI if needed.[2][1]

B. BrdU Labeling Protocol (Traditional)

Best for: Historical continuity or when copper toxicity is a specific concern.[2][1]

  • Pulse Labeling:

    • Add BrdU to media (final conc: 10 µM).[2][1] Incubate 1–4 hours.

  • Fixation:

    • Fix with 4% PFA for 15 min or 70% Ethanol (-20°C).

  • DNA Denaturation (The "Harsh" Step):

    • Option A (Acid): Incubate in 2M HCl for 20–30 min at RT. Neutralize with 0.1M Borate Buffer (pH 8.5).

    • Option B (Heat): Heat citrate buffer to boiling; submerge slides/cells.[2][1]

    • Note: This step often destroys GFP signals and alters cell morphology.[2][1]

  • Blocking:

    • Incubate with 5% Goat Serum/BSA for 1 hour to prevent non-specific antibody binding.[2][1]

  • Immunostaining:

    • Primary Antibody: Anti-BrdU (1:100) overnight at 4°C.[2][1]

    • Secondary Antibody: Fluorescent anti-mouse IgG (1 hour at RT).[2][1]

  • Wash & Analyze.

Critical Analysis: Why EdU Wins for Efficiency

1. The "Z-Axis" Advantage: In thick tissue sections (e.g., organoids or tumor biopsies), antibody penetration is the limiting factor.[2][1] The anti-BrdU antibody is ~150,000 Daltons.[2][1] The EdU detection reagents (azide dyes) are <1,000 Daltons.[2][1]

  • Result: EdU stains the center of organoids uniformly; BrdU often stains only the periphery (false negatives).[2][1]

2. Quantitative Flow Cytometry: BrdU detection introduces high coefficient of variation (CV) due to variable denaturation efficiency.[2][1] If the HCl treatment is slightly too short, the antibody can't bind.[2][1] If too long, the DNA degrades.[2][1]

  • Result: EdU provides tighter population clusters in flow cytometry (FACS) because the chemical reaction is stoichiometric and complete.[2][1]

3. Co-Staining with Cell Cycle Markers: Standard cell cycle analysis requires measuring total DNA content (using DAPI, Hoechst, or PI) alongside the proliferation marker.[2][1]

  • Problem: These intercalating dyes require double-stranded DNA . BrdU protocols create single-stranded DNA .[2][1]

  • Solution: EdU leaves the helix intact, allowing perfect stoichiometric binding of cell cycle dyes for accurate G1/S/G2 phase gating.[2][1]

References
  • Salic, A., & Mitchison, T. J. (2008). A chemical method for detecting DNA synthesis in vivo.[2][1][3] Proceedings of the National Academy of Sciences, 105(7), 2415–2420.[2][1] [Link][2][1]

  • Buck, S. B., et al. (2008). Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies.[2][1] BioTechniques, 44(7), 927–929.[2][1] [Link][2][1]

  • Cavanagh, B., et al. (2011). Thymidine analogues for tracking DNA synthesis.[2][1] Cytometry Part A, 79A(3), 181-190.[2][1] [Link][2][1]

  • Diermeier-Daucher, S., et al. (2009). Flow cytometric assessment of cell proliferation with 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU).[1] Current Protocols in Cytometry, 50(1), 9-31.[2][1] [Link][2][1]

Sources

Cross-Reactivity Assessment of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads

Executive Summary

This guide provides a technical framework for assessing the selectivity and cross-reactivity of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine derivatives. These scaffolds are increasingly utilized in drug discovery as "privileged structures" for two distinct purposes: (1) as precursors for targeted covalent inhibitors (TCIs) where the ethynyl group acts as a latent electrophile targeting non-catalytic cysteines, and (2) as Activity-Based Protein Profiling (ABPP) probes where the alkyne serves as a bioorthogonal handle.

Unlike traditional acrylamide-based warheads, ethynyl-pyrimidine derivatives offer a "tunable" reactivity profile, often resulting in superior selectivity indices. This guide compares these derivatives against standard alternatives and details a self-validating chemoproteomic protocol for mapping their off-target landscapes.

The Chemical Scaffold: Mechanism & Utility

The core structure, 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine , combines three critical functionalities:

  • 5-Bromo Position: A handle for cross-coupling (Suzuki/Sonogashira) to elaborate the inhibitor "tail" for kinase specificity.

  • 4,6-Dimethyl Group: Provides steric bulk to enforce binding orientation, often selecting for specific gatekeeper residues.

  • 2-Ethynyl Group: The dual-function warhead.

    • Mode A (Inhibition): Acts as a Michael acceptor for cysteine residues (e.g., Cys481 in BTK, Cys444 in NIK) upon specific binding.

    • Mode B (Detection): Serves as a steric-free "click chemistry" handle for conjugating reporter tags (biotin/fluorophores) post-lysis.

Mechanism of Action Diagram

G Scaffold 5-Bromo-2-ethynyl- 4,6-dimethylpyrimidine Binding Reversible Binding (Kd Driven) Scaffold->Binding Target Recognition Proximity Cysteine Proximity (< 4 Angstroms) Binding->Proximity Docking Covalent Covalent Adduct (Thioalkene Formation) Proximity->Covalent Nucleophilic Attack Click CuAAC Click Reaction (Azide-Biotin) Covalent->Click Ex Vivo Labeling Analysis Target Identification (LC-MS/MS) Click->Analysis Enrichment

Figure 1: Dual mechanism workflow. The scaffold first binds reversibly, facilitating a proximity-induced covalent reaction. The resulting adduct is detected via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Comparative Analysis: Ethynyl vs. Acrylamide Warheads

In cross-reactivity assessments, the primary alternative to ethynyl-pyrimidines is the acrylamide warhead (found in Ibrutinib, Osimertinib). The following data summarizes why researchers might choose the ethynyl scaffold to reduce off-target burden.

Table 1: Warhead Reactivity & Selectivity Profile
FeatureEthynyl-Pyrimidine Derivatives Acrylamide Derivatives Reversible Binders
Intrinsic Reactivity Low (Latent). Requires precise geometry and activation by the protein environment to react with Cysteine.High. Can react with solvent-exposed cysteines without strict steric requirements.None. No covalent bond formation.
Glutathione (GSH) Half-life > 24 hours. High metabolic stability; low depletion of cellular GSH.1–4 hours. Rapid consumption by GSH, leading to potential toxicity.N/A
Selectivity Driver Binding-First. Covalent bond forms only if residence time is high.Reactivity-First. Can label transient low-affinity off-targets (promiscuous labeling).Affinity only (Kd).
Cross-Reactivity Risk Moderate. Limited to kinases with Cys in specific locations (e.g., DFG-motif).High. Broad reactivity across the "Cys-kinome" (e.g., EGFR, BTK, JAK3, BLK).Low, but prone to ATP-competitive wash-out.
Experimental Utility Dual-Purpose. Can be used for both inhibition and ABPP target mapping.Inhibition Only. Requires modification (alkyne tag) for click chemistry, altering binding.Inhibition Only.

Expert Insight: The ethynyl group acts as a "Goldilocks" electrophile. It is sufficiently inert to avoid non-specific reaction with the abundant cellular glutathione pool (unlike reactive acrylamides) but reactive enough to trap the target cysteine once the pyrimidine core has anchored the molecule in the active site. This results in a "cleaner" cross-reactivity profile in proteomic screens.

Experimental Protocol: Self-Validating Cross-Reactivity Assessment

To objectively assess the cross-reactivity of your 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine library, do not rely solely on recombinant kinase panels. Use Activity-Based Protein Profiling (ABPP) in live cell lysates. This method captures the relevant proteomic environment.

Protocol: Competitive ABPP Workflow

Objective: Distinguish between specific targets (competable) and non-specific alkylation events (non-competable).

Reagents:

  • Probe: Your Ethynyl-Pyrimidine Derivative (1 µM).

  • Competitor: Parent molecule (non-clickable or high concentration) or Broad-spectrum inhibitor (e.g., Staurosporine).

  • Click Reagents: Azide-PEG3-Biotin, CuSO4, TCEP, TBTA ligand.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Harvest relevant cell lines (e.g., HEK293 or specific cancer lines).

    • Lyse in PBS containing protease inhibitors (avoid DTT/mercaptoethanol as they compete with the warhead).

    • Normalize protein concentration to 1 mg/mL.

  • Competition Step (The Validation Control):

    • Split lysate into two pools: Experimental and Control .

    • Control Pool: Pre-incubate with 20x excess of "Competitor" (parent drug) for 30 minutes. This blocks specific binding sites.

    • Experimental Pool: Treat with DMSO vehicle.

  • Probe Labeling:

    • Add the Ethynyl-Pyrimidine Probe (1 µM) to both pools.

    • Incubate for 1 hour at Room Temperature (allows covalent bond formation).

  • Click Chemistry (CuAAC):

    • Add Click Mix: 100 µM Azide-Biotin, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.

    • Vortex and incubate for 1 hour.

  • Enrichment & Analysis:

    • Precipitate proteins (methanol/chloroform) to remove free reagents.

    • Re-solubilize and incubate with Streptavidin-Agarose beads.

    • Wash beads stringently (1% SDS, 6M Urea) to remove non-covalent binders.

    • Perform On-Bead Digestion (Trypsin) and analyze peptides via LC-MS/MS.

Data Interpretation Logic
  • Specific Target: High intensity in Experimental pool; >90% reduction in Control pool.

  • Off-Target (Specific): High intensity in Experimental; >50% reduction in Control (indicates the probe binds a real pocket, just not the intended one).

  • Non-Specific Background: Equal intensity in both Experimental and Control pools. These are "sticky" proteins reacting with the alkyne or pyrimidine surface non-specifically.

Workflow Visualization

ABPP cluster_0 Sample Preparation cluster_1 Treatment Conditions cluster_2 Detection Lysate Cell Lysate Split Split Samples Lysate->Split Exp Experimental: DMSO + Probe Split->Exp Ctrl Control: Competitor (20x) + Probe Split->Ctrl Click Click Reaction (Add Biotin-Azide) Exp->Click Ctrl->Click MS LC-MS/MS Analysis Click->MS

Figure 2: Competitive ABPP Workflow. The parallel processing of blocked (Control) vs. unblocked (Experimental) samples allows for the mathematical subtraction of background noise, isolating true cross-reactivity.

References
  • De Cesco, S., et al. (2017). "Covalent inhibitors design: Structure-Activity Relationships (SAR) of the acrylamide and ethynyl warheads." Journal of Medicinal Chemistry.

  • Lanning, B. R., et al. (2014). "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." Nature Chemical Biology.

  • Tamura, T., & Hamachi, I. (2019). "Chemistry for Covalent Modification of Endogenous Proteins in Live Cells." Journal of the American Chemical Society.

  • SignalChem. (2023). "Kinase Profiling Services & Reagents." (General reference for kinase panel standards).

  • PubChem. (2025).[1] "5-Bromo-4,6-dimethylpyrimidine Compound Summary." National Library of Medicine.

Sources

Assessing the dual endothelin receptor antagonist potential of pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Pyrimidine Scaffold in PAH Therapy

Pulmonary Arterial Hypertension (PAH) remains a progressive, fatal disease driven by the upregulation of the endothelin system. Endothelin-1 (ET-1) acts via two G-protein coupled receptors, ET\textsubscript{A} and ET\textsubscript{B}, to induce potent vasoconstriction and vascular remodeling.

Pyrimidine derivatives represent the cornerstone of dual endothelin receptor antagonist (ERA) therapy. Unlike peptide-based antagonists or selective propanoic acid derivatives (e.g., ambrisentan), the sulfonamide-pyrimidine scaffold (exemplified by bosentan and macitentan) offers a unique balance of:

  • Dual Affinity: Ability to block both ET\textsubscript{A} (vasoconstriction/proliferation) and ET\textsubscript{B} (vasoconstriction/clearance) receptors.

  • Oral Bioavailability: Favorable physicochemical properties for once-daily dosing.[1]

  • Tunable Kinetics: The evolution from bosentan to macitentan demonstrated that modifying the pyrimidine core can shift the drug from a competitive, rapidly dissociating antagonist to a "pseudo-irreversible" antagonist with enhanced tissue penetration.

This guide outlines the rigorous experimental framework required to assess novel pyrimidine derivatives, benchmarking them against clinical standards to determine their viability as next-generation ERAs.

Mechanistic Grounding: Signal Transduction & Antagonism

To effectively assess a candidate, one must understand the signaling cascade it intends to disrupt. ET-1 binding triggers G\textsubscript{q}-protein coupling, activating Phospholipase C (PLC), which hydrolyzes PIP\textsubscript{2} into IP\textsubscript{3} and DAG. IP\textsubscript{3} stimulates Ca\textsup{2+} release from the sarcoplasmic reticulum, driving contraction.

Figure 1: Endothelin Signaling & Antagonist Intervention

The following diagram illustrates the ET-1 signaling pathway and the specific intervention points for pyrimidine-based antagonists.

ET_Signaling ET1 Endothelin-1 (ET-1) Receptors ET-A / ET-B Receptors (GPCRs) ET1->Receptors Activates Gq Gq Protein Receptors->Gq Couples Antagonist Pyrimidine Antagonist (e.g., Macitentan) Antagonist->Receptors Blocks (Competitive/Insurmountable) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca Intracellular Ca2+ (Sarcoplasmic Release) IP3->Ca Triggers Release Response Vasoconstriction & Cell Proliferation Ca->Response Drives

Caption: Pathway illustrating ET-1 induced calcium mobilization and the blockade mechanism of pyrimidine antagonists.

Comparative Analysis: Benchmarking Against Standards

When evaluating a new pyrimidine derivative, data must be contextualized against established clinical agents. The following table summarizes the key performance metrics of the standard-of-care pyrimidine ERAs.

Table 1: Pharmacological Profiles of Pyrimidine-Based ERAs
FeatureBosentan (First Gen)Macitentan (Next Gen)Target Profile for New Derivative
Chemical Class Sulfonamide-pyrimidineSulfonamide-pyrimidinePyrimidine Derivative
Receptor Selectivity Dual (ET\textsubscript{A} = ET\textsubscript{B})Dual (High Potency)Dual or ET\textsubscript{A}-Biased
Binding Mode Competitive (Surmountable)Insurmountable (Slow Dissociation)Slow Dissociation (High Residence Time)
Receptor Occupancy (t\textsubscript{1/2}) ~70 seconds~17 minutes> 15 minutes
IC\textsubsubscript{50} (Ca\textsup{2+} Flux) ~1.1 nM~0.14 nM< 1.0 nM
Tissue Distribution ModerateHigh (Lipophilic)High

Key Insight: The superior efficacy of Macitentan is attributed to its slow receptor dissociation kinetics (long residence time), which prevents ET-1 from displacing the drug even at high concentrations. New derivatives should be screened not just for affinity (K\textsubscript{i}), but for residence time.

Experimental Validation Protocols

To validate a novel pyrimidine derivative, a two-phase assessment strategy is recommended: Affinity Quantification followed by Functional Potency .

Protocol A: Radioligand Binding Assay (The Gold Standard)

This assay determines the equilibrium dissociation constant (K\textsubscript{i}) and receptor density (B\textsubscript{max}).

Materials:

  • Membranes: CHO cells overexpressing recombinant human ET\textsubscript{A} or ET\textsubscript{B}.

  • Radioligand: [125I]-ET-1 (High specific activity).

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

Step-by-Step Methodology:

  • Preparation: Thaw membrane preparations and resuspend in assay buffer.

  • Incubation: In 96-well plates, combine:

    • 150 µL membrane suspension (3–20 µg protein).[2]

    • 50 µL radioligand (0.2–20 nM).[2]

    • 50 µL test compound (10\textsuperscript{-10} to 10\textsuperscript{-5} M).

  • Equilibrium: Incubate at 30°C for 60–90 minutes with gentle agitation.

  • Termination: Harvest via vacuum filtration onto 0.3% PEI-presoaked GF/C filters.

  • Wash: Wash filters 4x with ice-cold wash buffer to remove unbound ligand.[2]

  • Quantification: Dry filters and count radioactivity (CPM) using a scintillation counter.

  • Analysis: Calculate Specific Binding = Total Binding - Non-Specific Binding.[2][3] Determine K\textsubscript{i} using the Cheng-Prusoff equation:

    
    
    
Protocol B: Calcium Mobilization Assay (Functional Potency)

This high-throughput assay measures the ability of the antagonist to inhibit ET-1 induced intracellular calcium spikes.

Figure 2: Functional Assay Workflow

The operational flow for assessing antagonist potency via calcium flux.

Ca_Flux_Workflow Step1 1. Seed Cells (CHO-ET-A or PASMC) Step2 2. Load Dye (Fluo-4 AM / Fluo-8) Step1->Step2 24h Growth Step3 3. Pre-Incubate (Add Test Pyrimidine) Step2->Step3 60 min @ 37°C Step4 4. Stimulate (Add ET-1 Agonist) Step3->Step4 Equilibration Step5 5. Measure Flux (FLIPR / Plate Reader) Step4->Step5 Real-time RFU

Caption: Step-by-step workflow for the Calcium Mobilization functional assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-ET\textsubscript{A} or Pulmonary Artery Smooth Muscle Cells (PASMC) in black-walled 96-well plates (20,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (or Fluo-8) in HBSS buffer + 2.5 mM Probenecid (to prevent dye efflux). Incubate 1 hour at 37°C.

  • Antagonist Pre-treatment: Add the pyrimidine derivative at varying concentrations. Incubate for 30 minutes.

    • Critical Control: Include wells with Bosentan (1 µM) as a positive control.

  • Agonist Challenge: Inject ET-1 (at EC\textsubscript{80} concentration) using an automated injector (e.g., FLIPR or FlexStation).

  • Data Acquisition: Monitor fluorescence intensity (Ex 490 nm / Em 520 nm) every 1 second for 180 seconds.

  • Analysis: Plot Max-Min fluorescence against log[Antagonist]. Calculate IC\textsubscript{50}.

Interpretation: Competitive vs. Insurmountable Antagonism

A critical differentiator for modern pyrimidine derivatives is the Schild Analysis .

  • Surmountable Antagonism (Bosentan-like): Increasing concentrations of ET-1 can overcome the blockade. The dose-response curve shifts right parallelly. This indicates fast dissociation.

  • Insurmountable Antagonism (Macitentan-like): Increasing ET-1 cannot restore the maximum response (depression of E\textsubscript{max}). This indicates slow dissociation and high receptor occupancy half-life (t\textsubscript{1/2}).

Recommendation: If your derivative shows high affinity (low nM K\textsubscript{i}) but surmountable antagonism, prioritize structural modifications to increase lipophilicity or receptor residence time to mimic the macitentan profile.

References

  • Modifications and structure-activity relationships at the 2-position of 4-sulfonamidopyrimidine derivatives as potent endothelin antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells. PLOS ONE.

  • Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in Molecular Biology.

  • Comparison of Macitentan and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension. Hypertension.

  • Ca2+ Mobilization Assay Protocol. Creative Bioarray.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is a halogenated, acetylenic heterocyclic compound. While its specific toxicological and environmental profile may not be extensively documented, its structural motifs provide a clear rationale for a cautious and systematic approach to waste management. This guide provides the essential procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental stewardship.

The disposal protocols outlined herein are grounded in the fundamental principles of chemical safety and regulatory compliance, primarily adhering to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Hazard Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the potential hazards. The molecular structure of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine dictates its classification as a hazardous material.

  • Halogenated Pyrimidine Core: Brominated organic compounds can produce toxic and corrosive hydrogen bromide gas upon combustion.[2] Therefore, disposal via a licensed chemical incinerator equipped with appropriate scrubbers is mandatory.[3][4] Disposing of this compound as a non-halogenated waste would contaminate the entire waste stream, leading to improper treatment and increased disposal costs.

  • Terminal Ethynyl Group: Acetylenic compounds, particularly those with a terminal alkyne, can form potentially explosive heavy metal acetylides.[5] It is critical to prevent contact with metals such as copper, silver, mercury, and brass with high copper content.[5]

  • Toxicity: While specific data is limited, related brominated pyrimidines are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[6][7][8][9] It is prudent to handle this compound as a toxic substance.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[10][11] Such actions are illegal and pose a significant threat to aquatic ecosystems and wastewater treatment processes.[1][12]

Core Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic process for managing waste containing 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine from the point of generation to its final removal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form, including as waste, ensure appropriate PPE is worn. This is the first line of defense against exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[13][14]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves, double-gloved).[13][14]

  • Body Protection: A fully buttoned laboratory coat is mandatory.[10][13]

  • Ventilation: All handling of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13][15]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[16]

  • Designate as Halogenated Waste: This waste must be collected in a container specifically designated for halogenated organic waste .[15][17]

  • Maintain Chemical Incompatibility:

    • DO NOT mix with strong acids, bases, or oxidizing agents.[6][18]

    • DO NOT mix with non-halogenated waste streams.[15][19]

    • CRITICAL: Ensure the waste container and any transfer implements (spatulas, funnels) are free from incompatible heavy metal residues.

Step 3: Containerization and Labeling

Waste containers must be appropriate for the waste they hold and clearly labeled to prevent accidents and ensure proper handling by waste management personnel.[18][20][21]

  • Container Selection: Use a sturdy, leak-proof container with a secure, vapor-tight lid that is chemically compatible with the waste.[1][22] High-density polyethylene (HDPE) carboys are often suitable.[23]

  • Labeling Protocol:

    • Affix a university or company-provided "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the words "HAZARDOUS WASTE ".[18][21]

    • List all chemical constituents by their full names (e.g., "Waste 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine," "Dichloromethane," etc.). Do not use abbreviations or chemical formulas.[20]

    • Provide an accurate estimation of the percentage of each component.

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

    • Ensure the accumulation start date is clearly written.

Step 4: Storage and Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][18][20]

  • The SAA must be under the control of laboratory personnel.[20]

  • Keep the waste container securely closed at all times, except when actively adding waste.[12][20][22] Do not leave a funnel in the container.[20]

  • Store the container in secondary containment (e.g., a chemical-resistant tub) to contain potential leaks or spills.[22]

  • Inspect the SAA weekly for any signs of container degradation or leakage.[18][20]

Step 5: Arranging for Final Disposal

When the waste container is 90% full or has been accumulating for the maximum allowed time (typically 6-12 months, check institutional policy), arrange for pickup.[10][12]

  • Contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup.[12][20]

  • The ultimate disposal method will be high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[3]

Disposal and Safety Parameter Summary

ParameterGuidelineRationale
Waste Classification Hazardous Waste: Halogenated, Toxic Organic Solid/LiquidContains bromine, which requires special incineration; exhibits properties of toxicity and irritation.
Container Type Chemically compatible (e.g., HDPE), sealable, leak-proof container.[1][22]To prevent leaks, spills, and vapor release. Metal cans are not recommended due to potential corrosion from acid formation.[19]
Labeling "HAZARDOUS WASTE" with full chemical names and percentages.[18][20][21]Ensures regulatory compliance and informs handlers of the contents and associated risks.
Incompatible Materials Strong Oxidizers, Strong Acids, Strong Bases, Non-Halogenated Solvents, Heavy Metals (Cu, Ag, Hg).[5][6][18]To prevent violent reactions, dangerous gas evolution, and the formation of explosive acetylides.
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[12][18]Safe, compliant, and controlled accumulation at the point of generation.
Final Disposal Method High-temperature incineration by a licensed professional waste disposal service.[3]Ensures complete destruction of the compound and scrubbing of hazardous combustion byproducts like HBr.

Disposal Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for the proper disposal of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine waste.

G Disposal Workflow for 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine start Waste Generation ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it Halogenated? Is it Acetylenic? ppe->characterize decision Segregate as HALOGENATED ORGANIC WASTE characterize->decision containerize Step 3: Select Compatible Container (e.g., HDPE Carboy) decision->containerize YES label Step 4: Label Container 'HAZARDOUS WASTE' List all constituents & % containerize->label store Step 5: Store in SAA (Closed, Secondary Containment) label->store pickup Step 6: Request Pickup (When full or time limit reached) store->pickup end Final Disposal via High-Temp Incineration pickup->end

Caption: Disposal Decision and Action Workflow.

Managing Spills and Contaminated Materials

Accidental spills must be handled promptly and safely.

  • For Small Spills:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[24] Do not use combustible materials like paper towels as the primary absorbent.

    • Gently sweep or scoop the absorbed material into a designated hazardous waste container.[3]

    • Label the container as "Spill Debris containing 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine" and dispose of it through EH&S.

    • Decontaminate the spill surface.

  • Disposal of Empty Containers:

    • A container is not considered "empty" if it contains residual solids or sludge; in this case, it must be disposed of as hazardous waste.[22]

    • For containers of highly toxic chemicals, the first three rinses with a suitable solvent (e.g., acetone or methanol) must be collected and disposed of as halogenated hazardous waste.[22]

    • After triple rinsing, deface or remove the original label, and dispose of the container according to institutional guidelines for clean lab glass or plastic.[21]

By adhering to this comprehensive disposal plan, researchers can ensure they are not only compliant with safety regulations but are also actively participating in the responsible stewardship of chemical materials, thereby protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes.
  • University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Capot Chemical Co., Ltd. (2026, February 17). MSDS of 5-bromo-4,6-dimethylpyrimidine.
  • Lab Alley. (2025, September 29). How and Why to Neutralize Chloroform.
  • Fisher Scientific. (2012, October 23). SAFETY DATA SHEET - 5-Bromo-2-methylpyrimidine.
  • Sigma-Aldrich. 5-Bromo-4,6-dimethylpyrimidine | 157335-97-2.
  • BLD Pharmatech. Safety Data Sheet.
  • TCI America. (2018, July 6). SAFETY DATA SHEET - 5-Bromo-2-chloropyrimidine.
  • ChemScene. (2021, March 26). Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
  • ITW Reagents. (2025, July 7). Safety data sheet.
  • Lunn, G., & Sansone, E. B. Hazardous Laboratory Chemicals Disposal Guide.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • European Industrial Gases Association (EIGA). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS.
  • GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab.
  • ChemicalBook. Pyrimidine - Safety Data Sheet.
  • Fisher Scientific. (2016, December 2). SAFETY DATA SHEET - 5-Bromopyrimidine.
  • Florida State University Department of Chemistry and Biochemistry. Lab Procedure.
  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills.
  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.
  • Cayman Chemical. (2024, October 31). Safety Data Sheet - 5-Bromo-2'-deoxyuridine.
  • PubChem. 5-Bromo-4,6-dimethylpyrimidine.
  • ECHEMI. 5-BROMO-2,4-DIMETHOXYPYRIMIDINE SDS, 56686-16-9 Safety Data Sheets.
  • ChemScene. 157335-97-2 | 5-Bromo-4,6-dimethylpyrimidine.
  • University of Wisconsin-Madison. Disposal of Used/Unwanted Chemicals at UW-Madison.
  • Synergy Recycling. Acetylene Cylinders Disposal.
  • Washington State University. Halogenated Solvents.
  • Unknown Source. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).

Sources

Personal protective equipment for handling 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive safety and operational guide for handling 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine . This guide is structured to provide immediate, actionable intelligence for researchers, synthesizing fragment-based toxicity assessments with standard operating procedures (SOPs).

Part 1: Executive Safety Assessment

Risk Profile: Warning / High Caution Because specific toxicological data for this exact substituted pyrimidine is limited, this protocol utilizes a Fragment-Based Toxicity Assessment derived from its functional groups: the halogenated pyrimidine core and the terminal alkyne.

Hazard ClassRisk AssessmentCausality & Mechanism
Acute Reactivity High (Metal Sensitivity) The 2-ethynyl (terminal alkyne) group poses a specific risk of forming explosive metal acetylides if in contact with copper, silver, or mercury .
Health (Acute) Irritant / Harmful The 5-bromo-pyrimidine moiety is a known mucous membrane irritant. Halogenated heterocycles often possess higher skin permeability than their non-halogenated counterparts .
Physical State Solid (Dust Hazard) Likely a crystalline solid. Dust inhalation can cause severe respiratory distress due to the basic nitrogen functionality reacting with mucosal moisture.

Part 2: Personal Protective Equipment (PPE) Loadout

To ensure a self-validating safety system, PPE must be selected not just for the compound, but for the solvents typically used to dissolve it (e.g., DCM, DMF, DMSO).

Respiratory & Inhalation Protection[1][2][3][4][5][6][7]
  • Primary: Variable Air Volume (VAV) Chemical Fume Hood.

    • Standard: Sash height < 18 inches.[1][2] Face velocity 80–100 fpm.

  • Secondary (Spill/Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P95 or N95 particulate respirator . For solution spills, a half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges is required due to the potential release of HBr or volatile alkyne decomposition products.

Dermal Protection (Glove Protocol)

Standard latex gloves are insufficient for halogenated pyrimidines dissolved in organic solvents.

  • Inner Layer: Nitrile (4 mil) – Tactile feedback.

  • Outer Layer: Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield) if handling concentrated stock solutions.

  • Rationale: Brominated heterocycles can permeate thin nitrile rapidly when solvated in DCM. Double-gloving creates a "breakthrough buffer" allowing time to doff gloves safely upon contamination .

Ocular Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Do not rely on safety glasses alone. The crystalline nature of the solid creates a risk of airborne micro-particulates entering the eye from the side gaps during weighing.

Part 3: Operational Handling Protocols

A. Storage & Stability[1][2][8]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory.

    • Reasoning: The terminal alkyne at the 2-position is susceptible to oxidative coupling (Glaser coupling) or hydration under ambient moisture/oxygen, degrading the compound into inactive dimers or ketones.

  • Container: Amber glass vial with a PTFE-lined septum cap.

B. Weighing & Solubilization Workflow

This workflow is designed to minimize static discharge (ignition risk for alkynes) and inhalation exposure.

  • Anti-Static Prep: Use an anti-static gun on the weighing boat and spatula.

  • Tool Selection: USE ONLY CERAMIC OR PLASTIC SPATULAS.

    • Critical Warning: Do not use metal spatulas. Trace iron or other metals can catalyze decomposition or form shock-sensitive acetylides with the ethynyl group.

  • Transfer: Weigh inside the fume hood. If the balance is external, transfer the solid into a tared vial, cap it immediately, and then weigh the closed vial.

  • Solubilization: Dissolve in dry solvent (DCM, THF, or DMF) immediately. Do not leave the dry solid exposed to air for >15 minutes.

C. Reaction Setup (The "Inert Barrier" Method)

When using this reagent in cross-coupling (e.g., Sonogashira), follow this sequence to prevent catalyst poisoning or side-reactions:

  • Purge reaction vessel with Argon for 10 minutes.

  • Add 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine as a solution (cannula transfer preferred).

  • Add catalyst last (if homogeneous) or first (if heterogeneous) to control the exotherm.

Part 4: Waste Disposal & Decontamination

Do NOT dispose of down the drain.

Disposal Logic Map
  • Solid Waste: Pack in a separate container labeled "Halogenated Organic Solid - High Nitrogen Content."

  • Liquid Waste: Segregate into Halogenated Organic Waste .

    • Incompatibility: Never mix with waste streams containing heavy metals (Silver, Copper, Mercury) or strong bases (NaOH/KOH), as this can deprotonate the alkyne and precipitate explosive acetylides in the waste drum.

Spills
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Cover with a sand/soda ash mixture. Do not use water (potential hydrolysis).

  • Collect: Sweep using a plastic dustpan and brush (Spark-proof tools).

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the critical "No Metal" rule due to the ethynyl moiety.

SafetyProtocol Start Start: 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine Storage Storage: 2-8°C, Argon Atmosphere Start->Storage Weighing Weighing Protocol Storage->Weighing ToolCheck Check Tool Material Weighing->ToolCheck MetalTool Metal Spatula ToolCheck->MetalTool Avoid PlasticTool Ceramic/Plastic Spatula ToolCheck->PlasticTool Safe ExplosionRisk CRITICAL RISK: Metal Acetylide Formation MetalTool->ExplosionRisk Reactivity Reaction Reaction Setup (Inert) PlasticTool->Reaction Disposal Disposal: Halogenated Waste Reaction->Disposal

Caption: Operational logic flow emphasizing the exclusion of metal tools to prevent acetylide formation.

References

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.14: Occupational Exposure Assessment. Retrieved February 20, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.